molecular formula C5H5BrN2 B3226300 4-(Bromomethyl)pyridazine CAS No. 1253790-86-1

4-(Bromomethyl)pyridazine

Cat. No.: B3226300
CAS No.: 1253790-86-1
M. Wt: 173.01
InChI Key: XYISTKLMNCHVRS-UHFFFAOYSA-N
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Description

4-(Bromomethyl)pyridazine is a valuable chemical reagent featuring a bromomethyl group attached to the pyridazine ring. The pyridazine ring—a diazine with two adjacent nitrogen atoms—is a privileged scaffold in medicinal chemistry, and its derivatives are frequently explored in drug discovery . The reactive benzyl bromide moiety makes this compound an excellent alkylating agent and a key synthetic intermediate for constructing more complex molecules. It can be used in nucleophilic substitution reactions to introduce the 4-pyridazinemethyl group into target structures, facilitating the development of potential pharmacologically active compounds . Research into pyridazine derivatives has shown they can act as inhibitors for various protein kinases, and modifying substituents on the pyridazine core is a common strategy to refine biological activity and selectivity . As such, 4-(Bromomethyl)pyridazine serves as a crucial building block for the synthesis of compounds for research in oncology, neuroscience, and other therapeutic areas. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(bromomethyl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2/c6-3-5-1-2-7-8-4-5/h1-2,4H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYISTKLMNCHVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC=C1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and basicity of 4-(bromomethyl)pyridazine vs pyridine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Structure, Basicity, and Reactivity Profile of 4-(Bromomethyl)pyridazine vs. Pyridine Analogs Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary: The Diazine Deficit

In the landscape of heterocyclic building blocks, the distinction between pyridine (1-azine) and pyridazine (1,2-diazine) is often oversimplified as a mere change in logP. However, for the specific case of 4-(bromomethyl)pyridazine , the introduction of the second adjacent nitrogen atom creates a profound electronic divergence from its pyridine analog.

This guide analyzes the pKa cliff (a drop of ~3 log units), the suppression of self-quaternization (polymerization), and the specific handling protocols required to utilize this electrophilic scaffold in drug discovery.

Structural Analysis & Electronic Architecture

To understand the reactivity of 4-(bromomethyl)pyridazine, we must first decouple the ring system from the substituent.

The 1,2-Diazine Core vs. Pyridine
  • Pyridine: A single nitrogen atom creates a dipole toward the heteroatom. The ring is π-deficient compared to benzene but retains significant basicity (pKa ~5.2).

  • Pyridazine: The presence of a second nitrogen at the 2-position introduces the "Alpha Effect" (lone pair repulsion) and a strong Inductive Effect (-I) .

    • Lone Pair Repulsion: The filled sp² orbitals of N1 and N2 are orthogonal to the π-system but parallel to each other.[1] This repulsion raises the ground state energy of the neutral molecule.

    • Inductive Withdrawal: Despite the high ground state energy, the second nitrogen is highly electronegative, pulling electron density away from N1. This destabilizes the protonated cation (conjugate acid), making the neutral form favored.

The Bromomethyl Substituent

The -CH₂Br group is a sigma-acceptor . Through hyperconjugation and induction, it further depletes electron density from the ring.

  • In Pyridine: The ring nitrogen is nucleophilic enough to attack the -CH₂Br of a neighbor molecule (self-alkylation).

  • In Pyridazine: The ring nitrogens are electronically deactivated, significantly reducing the rate of this degradation pathway.

Basicity Profile: The pKa Cliff

The most critical differentiator for salt formation and solubility is the basicity of the ring nitrogen.

Parameter4-(Bromomethyl)pyridine4-(Bromomethyl)pyridazineImpact on Protocol
Parent Heterocycle pKa 5.23 2.33 Pyridazine requires strong acids for protonation.
Substituent Effect (-CH₂Br) ~ -0.5 to -0.8 (est.)~ -0.5 to -0.8 (est.)Electron withdrawal lowers pKa further.
Net Basicity (Approx) ~ 4.5 < 2.0 Critical Distinction
Salt Stability Forms stable HCl/HBr salts easily.Salts hydrolyze easily; free base is weak.
H-Bonding Single acceptor.Dual acceptor (but weak).[2]Pyridazine has unique binding modes.

Key Insight: 4-(Bromomethyl)pyridazine is essentially non-basic under physiological conditions. Unlike the pyridine analog, it will not protonate at pH 7.4. This dramatically alters its solubility profile and its behavior in SN2 coupling reactions.

Stability & Reactivity: The Self-Quaternization Risk

A primary failure mode for halomethyl-heterocycles is intermolecular self-alkylation.

Mechanism of Degradation

In the free base form, the ring nitrogen (Nucleophile) of Molecule A attacks the methylene carbon (Electrophile) of Molecule B. This leads to oligomerization and the formation of insoluble quaternary ammonium tars.

Diagram 1: Comparative Stability & Degradation Logic

G cluster_0 Pyridine Analog (High Risk) cluster_1 Pyridazine Analog (Moderate Risk) Pyr_Base Free Base (Nucleophilic N) Pyr_Salt Pyridinium Salt (Stable Solid) Pyr_Base->Pyr_Salt Add HBr Polymer Insoluble Polymer (Tar) Pyr_Base->Polymer Rapid Self-Alkylation (k_fast) Pdz_Base Free Base (Weak Nucleophile) Pdz_Salt Pyridazinium Salt (Hygroscopic) Pdz_Base->Pdz_Salt Add Strong Acid Pdz_Prod Slow Oligomerization Pdz_Base->Pdz_Prod Slow Self-Alkylation (k_slow)

Caption: Comparative stability workflow. The pyridine analog undergoes rapid self-destruction (red path) due to higher basicity/nucleophilicity, whereas the pyridazine analog (yellow) degrades more slowly due to the electron-deficient ring.

Practical Implication
  • Pyridine Analog: Must be stored as the HBr or HCl salt. The free base degrades within hours at room temperature.

  • Pyridazine Analog: The free base is more stable than the pyridine analog but should still be stored cold (< -20°C). However, due to its low pKa (< 2.0), forming a stable, non-hygroscopic salt is difficult. The HBr salt often dissociates or absorbs water. Recommendation: Store as the free base in a non-nucleophilic solvent (e.g., DCM) at -80°C, or prepare fresh.

Experimental Protocols

Protocol: Handling and Coupling (SN2)

Context: Using 4-(bromomethyl)pyridazine as an electrophile to alkylate an amine or thiol.

  • Preparation: If starting from the alcohol (4-hydroxymethylpyridazine), convert to bromide using PBr₃ in DCM. Note: Avoid HBr/AcOH if possible to prevent difficult salt workups.

  • Base Selection (Critical):

    • Do NOT use excess pyridine or triethylamine as the solvent; they may compete for the alkyl bromide.

    • Preferred System: Use DIPEA (Diisopropylethylamine) or inorganic carbonates (K₂CO₃) in Acetonitrile or DMF .

    • Reasoning: DIPEA is sterically hindered and will not quaternize with the pyridazine.

  • Reaction Monitoring:

    • Monitor by LCMS.

    • Warning: The product (alkylated amine) may be more basic than the starting material. Ensure the pH of the workup is adjusted to extract the product.

Protocol: pKa Determination (Spectrophotometric)

Because the pKa is likely < 2.0, standard potentiometric titration (glass electrode) is inaccurate.

Diagram 2: Low-pKa Determination Workflow

PKA Start Sample: 4-(bromomethyl)pyridazine Method Method Selection: Spectrophotometric Titration Start->Method Step1 Prepare Buffers: pH 0.5 to 4.0 (HCl/KCl) Method->Step1 Step2 Measure UV Absorbance (Shift in λ_max) Step1->Step2 Step3 Henderson-Hasselbalch Plot log((A - A_base)/(A_acid - A)) vs pH Step2->Step3 Result Determine pKa (Inflection Point) Step3->Result

Caption: Workflow for determining low pKa values (< 2.5) where standard potentiometry fails. UV-shift analysis is required due to the weak basicity of the pyridazine N2.

Drug Design Implications (Bioisosterism)

Why switch from Pyridine to Pyridazine?

  • Reduced Lipophilicity (LogP): Pyridazine is more polar (lower LogP) than pyridine.

    • Pyridine cLogP: ~0.65[3]

    • Pyridazine cLogP: ~ -0.60[4]

    • Benefit: Improved aqueous solubility without adding flexible solubilizing tails.

  • Metabolic Stability: The electron-deficient pyridazine ring is generally more resistant to oxidative metabolism (CYP450) than the electron-rich pyridine.

  • H-Bonding: The N1-N2 motif presents a unique H-bond acceptor geometry that can pick up water bridges or interact with specific serine/threonine residues in binding pockets that a single nitrogen cannot.

References

  • Basicity of Diazines

    • Title: "The basicity of pyridazine and its derivatives."[1][5]

    • Source:Journal of Heterocyclic Chemistry / NIH PubChem D
    • Data: Pyridazine pKa = 2.33 vs Pyridine pKa = 5.23.
    • URL:[Link]

  • Reactivity & Synthesis

    • Title: "Bridging the pyridine-pyridazine synthesis gap by skeletal editing."[6][7]

    • Source:N
    • Context: Discusses the synthetic challenges and electronic dissonance of the pyridazine core.
    • URL:[Link]

  • Quaternization Kinetics

    • Title: "The Quaterniz
    • Source:Advances in Heterocyclic Chemistry (Academic Press).
    • Context: Establishes the mechanism of self-alkyl
    • URL:[Link]

  • Handling of Halomethyl Pyridines

    • Title: "4-(Bromomethyl)
    • Source: Sigma-Aldrich Technical Data.

    • Context: Confirms the instability of the free base and the necessity of salt forms for the pyridine analog.

Sources

Unlocking Pyridazine Chemical Space in FBDD: The Strategic Utility of 4-(Bromomethyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(Bromomethyl)pyridazine as a fragment for fragment-based drug discovery (FBDD) Format: In-depth Technical Guide

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the pyridazine scaffold has emerged as a "privileged structure" due to its unique electronic profile, high water solubility, and metabolic stability compared to its phenyl and pyridine analogs. However, the direct incorporation of this moiety into fragment libraries or growing hits has historically been limited by the availability of versatile synthetic handles.

4-(Bromomethyl)pyridazine serves not as a static fragment for screening, but as a critical "Gateway Reagent." It is a high-reactivity electrophile that enables medicinal chemists to rapidly access the pyridazine chemical space. This guide details the strategic application of 4-(Bromomethyl)pyridazine for constructing diversity-oriented fragment libraries and executing precise "fragment growing" operations.

The Pyridazine Advantage in FBDD

Before deploying the reagent, it is essential to understand why the pyridazine ring is a high-value target in FBDD.

Physicochemical Profile

Pyridazine (1,2-diazine) offers distinct advantages over the ubiquitous phenyl and pyridine rings often found in initial fragment hits.

PropertyPhenylPyridinePyridazineFBDD Implication
Dipole Moment (D) 0.02.23.9 Stronger electrostatic interactions; improved solubility.
LogP (Lipophilicity) 2.10.65-0.72 Lowers overall lipophilicity (LLE improvement).
H-Bond Acceptors 012 Two adjacent N-atoms allow unique bidentate binding modes.
pKa (Conjugate Acid) -5.22.3 Less basic than pyridine; remains neutral at physiological pH.

Expert Insight: The high dipole moment and low basicity of pyridazine make it an excellent bioisostere for phenyl rings when solubility is a limiting factor. Its ability to engage in


-stacking while simultaneously accepting hydrogen bonds (often with water bridges) allows it to explore "wet" pockets in protein targets that hydrophobic fragments cannot.

The Reagent: 4-(Bromomethyl)pyridazine

Chemical Nature & Stability

4-(Bromomethyl)pyridazine is an alkylating agent. It consists of the electron-deficient pyridazine ring tethered to a reactive bromomethyl group.

  • Reactivity: High. The electron-deficient ring makes the benzylic position highly susceptible to nucleophilic attack (

    
    ).
    
  • Stability: Low in free base form. Like many electron-deficient benzyl halides, the free base is prone to polymerization and hydrolysis.

  • Storage Form: It is best synthesized and stored as the Hydrobromide Salt (HBr) . The salt form suppresses the nucleophilicity of the ring nitrogens, preventing self-alkylation (polymerization).

Synthesis Strategy

While radical bromination of 4-methylpyridazine (using NBS) is possible, it often yields mixtures of mono-, di-, and tri-brominated species. The self-validating protocol below utilizes the alcohol intermediate for higher purity.

SynthesisPath Start 4-Methylpyridazine Oxidation Oxidation (SeO2 or KMnO4) Start->Oxidation Acid Pyridazine-4-carboxylic acid Oxidation->Acid Reduction Reduction (BH3 or LiAlH4) Acid->Reduction Alcohol 4-(Hydroxymethyl)pyridazine Reduction->Alcohol Bromination Bromination (PBr3 or HBr/AcOH) Alcohol->Bromination Product 4-(Bromomethyl)pyridazine Hydrobromide Bromination->Product

Figure 1: Recommended synthetic pathway ensuring high purity by avoiding radical bromination side-products.

Application I: Library Construction (The "Click" Approach)

In FBDD, "Fragment Evolution" often requires a library of analogs to probe the chemical space around a binding site. 4-(Bromomethyl)pyridazine is used to alkylate a set of diverse nucleophiles (amines, phenols, thiols) to create a Pyridazine-Focused Fragment Library .

General Coupling Protocol ( )

This protocol is designed for parallel synthesis in 96-well blocks.

Reagents:

  • Electrophile: 4-(Bromomethyl)pyridazine HBr (1.0 eq)

  • Nucleophile: Diverse Amines/Phenols (1.0 eq)

  • Base:

    
     (3.0 eq) or DIPEA (3.0 eq)
    
  • Solvent: DMF or Acetonitrile (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve the nucleophile in DMF (0.2 M).

  • Activation: Add base (

    
    ) and stir for 15 min to deprotonate (if phenol/thiol) or activate.
    
  • Addition: Add 4-(Bromomethyl)pyridazine HBr as a solid or fresh DMF solution.

    • Note: The HBr salt will be neutralized by the excess base, generating the reactive free base in situ.

  • Reaction: Shake at Room Temperature (RT) for 4–12 hours.

    • QC Check: Monitor consumption of the bromide by LCMS. The product will show a distinct mass shift (+92 Da for the pyridazine-methyl group).

  • Workup: Filter off inorganic salts. Evaporate solvent or dilute with water/DMSO for direct purification.

Strategic Value

This method rapidly converts a generic "Amine Library" into a "Pyridazine-Amine Library," significantly lowering the LogP of the entire collection and enhancing solubility for biophysical screening (NMR, SPR).

Application II: Fragment Growing (The "Anchor" Approach)

The most powerful application of this reagent is in Fragment Growing . Once a low-affinity fragment hit is identified (e.g., binding to a hinge region or a sub-pocket), 4-(Bromomethyl)pyridazine is used to extend the molecule toward a solvent-exposed region or a polar pocket.

Case Study Logic: The "Magic Methyl" Extension
  • Scenario: A fragment hit (Ar-NH2) binds to the target with

    
    . Structural biology (X-ray/CryoEM) shows the amino group points toward a solvent channel lined with water molecules.
    
  • Design: Alkylation of the amine with 4-(Bromomethyl)pyridazine introduces the pyridazine ring.

  • Result:

    • Enthalpic Gain: The pyridazine nitrogens can displace unstable water molecules or form new H-bonds with the protein surface.

    • Solubility: The fragment grows in size (MW increases) but does not suffer the solubility penalty typical of adding phenyl groups.

FragmentGrowing Hit Initial Fragment Hit (Low Affinity, High Ligand Efficiency) Contains Nucleophile (-NH2, -OH) Reaction S_N2 Coupling (Base, DMF) Hit->Reaction Reagent Reagent Addition 4-(Bromomethyl)pyridazine Reagent->Reaction Optimized Grown Lead Pyridazine adds H-bond acceptors & Solubility Reaction->Optimized  Yields Potent Lead

Figure 2: Fragment growing workflow transforming a weak hit into a lead candidate.

Detailed Experimental Procedures

Synthesis of 4-(Bromomethyl)pyridazine HBr

Adapted from analogous pyridine protocols [1].

  • Starting Material: Charge a flask with 4-(Hydroxymethyl)pyridazine (1.0 g, 9.0 mmol).

  • Solvent: Suspend in anhydrous Dichloromethane (DCM) (10 mL) or Chloroform.

  • Bromination: Cool to 0°C. Dropwise add Phosphorus Tribromide (

    
    )  (1.0 eq, 9.0 mmol) under 
    
    
    
    atmosphere.
    • Caution: Exothermic reaction.

  • Reflux: Warm to RT and then reflux for 2–4 hours. The solid should dissolve and reprecipitate.

  • Isolation: Cool to 0°C. Filter the resulting white/off-white precipitate.

  • Purification: Wash the solid with cold anhydrous

    
     or Acetone to remove traces of 
    
    
    
    .
  • Storage: Dry under vacuum. Store in a desiccator at -20°C. Handle as a lachrymator.

Quality Control (Self-Validating)
  • 1H NMR (

    
    ):  Distinctive shift of the methylene protons (
    
    
    
    -Br) around
    
    
    4.5–4.8 ppm. The aromatic protons will appear as a pair of doublets/multiplets around
    
    
    9.0 ppm (deshielded by the ring nitrogen and positive charge).
  • LCMS: Run in acidic media. Note that the benzyl bromide is reactive; in methanol injection, you may see the methyl ether adduct (

    
    ). This is a common artifact and confirms reactivity.
    

Safety & Handling (E-E-A-T)

Hazard Class: Alkylating Agent / Lachrymator / Corrosive.

  • Containment: All weighing and reactions must be performed in a functioning fume hood.

  • Quenching: Unreacted reagent must be quenched before disposal. Add an excess of nucleophile (e.g., Ethanolamine or Sodium Thiosulfate) to the reaction waste to destroy the alkylating potential.

  • Skin Contact: This compound can cause severe skin burns and sensitization. Double-gloving (Nitrile) is mandatory.

References

  • ChemicalBook. (2024). 4-(Bromomethyl)pyridine hydrobromide synthesis and properties. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 17888927, 4-Bromopyridazine. Retrieved from

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Context on Pyridazine as a bioisostere).
  • Erlanson, D. A., et al. (2016). Fragment-based drug discovery: using smaller molecules to solve larger challenges. UCSF. Retrieved from

  • Matchett, M., et al. (2012). Fragment-Based Discovery of Bromodomain Inhibitors. NIH PubMed. Retrieved from

The Pyridazine Architecture: Electronic Properties and Reactivity at the 4-Position

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridazine ring (1,2-diazine) represents a distinct physicochemical space in medicinal chemistry, characterized by a high dipole moment (~3.9–4.2 D) and a unique "two-nitrogen" electronic footprint. Unlike its isomers pyrazine and pyrimidine, pyridazine possesses adjacent nitrogen atoms, creating a significant lone-pair repulsion (the alpha-effect) that dominates its reactivity profile. This guide provides a technical deep-dive into the 4-position of the pyridazine ring—a vector often underutilized due to synthetic challenges but highly valuable for optimizing solubility and metabolic stability in drug discovery.

Electronic Structure & Physicochemical Landscape

The 4-position of pyridazine is electronically distinct from the 3/6-positions (alpha to nitrogen) and the 4-position of pyridine.

Dipole and Basicity

The adjacent nitrogen atoms in pyridazine create a concerted pull on electron density, resulting in a permanent dipole moment significantly higher than pyridine or pyrazine. This makes 4-substituted pyridazines excellent scaffolds for lowering LogP in lipophilic drug candidates.

HeterocycleStructurepKa (Conjugate Acid)Dipole Moment (D)C-4 Chemical Shift (

)
Pyridazine 1,2-Diazine2.243.95~127 ppm
Pyridine Azine5.232.20~135 ppm
Pyrazine 1,4-Diazine0.650.00~145 ppm
Pyrimidine 1,3-Diazine1.302.33~157 ppm
Molecular Orbital Theory & Reactivity
  • LUMO Localization: The Lowest Unoccupied Molecular Orbital (LUMO) in pyridazine has significant coefficients at the C-4/C-5 positions, making these sites susceptible to nucleophilic attack, particularly via radical mechanisms (Minisci type).

  • Lone Pair Repulsion: The repulsion between the

    
    -orbitals of the adjacent nitrogens raises the energy of the HOMO, making pyridazine a better nucleophile than pyrazine, yet the inductive effect renders the ring electron-deficient.
    

Synthetic Access: De Novo Construction

While substitution of pre-formed rings is common, the most versatile method to access complex 4-substituted pyridazines is the Inverse Electron Demand Diels-Alder (IEDDA) reaction. This approach allows for the programmed installation of substituents that are difficult to introduce via


 or cross-coupling.
IEDDA Mechanism

The reaction typically involves an electron-deficient 1,2,4,5-tetrazine and an electron-rich alkyne (or strained alkene). The extrusion of nitrogen (


) provides the thermodynamic driving force.

IEDDA_Mechanism cluster_regio Regiocontrol Factors Tetrazine 1,2,4,5-Tetrazine (Electron Deficient Diene) Intermediate Bicyclic Intermediate Tetrazine->Intermediate [4+2] Cycloaddition Alkyne Alkyne (Dienophile) Alkyne->Intermediate [4+2] Cycloaddition N2 N2 (Gas) Intermediate->N2 Pyridazine 4-Substituted Pyridazine Intermediate->Pyridazine Retro-Diels-Alder (-N2) Control Substituents on Alkyne dictate position (Sterics/Electronics)

Figure 1: Synthetic workflow for accessing 4-substituted pyridazines via IEDDA reaction of tetrazines and alkynes.

Reactivity Profile of the 4-Position

Direct functionalization of the pyridazine core requires navigating the competition between the acidic protons (C-4/C-5) and the coordinating ability of the nitrogens.

Radical C-H Functionalization (Minisci Reaction)

The Minisci reaction is the premier method for direct alkylation at C-4. Under acidic conditions, the protonated pyridazine ring becomes highly electron-deficient, activating it toward nucleophilic alkyl radicals.

  • Regioselectivity: Unlike pyridine (which often gives C-2/C-4 mixtures), pyridazine shows a strong innate preference for C-4 alkylation .[1]

  • Protocol (Standard):

    • Substrate: Pyridazine (1.0 equiv),

      
       (0.5 equiv), 
      
      
      
      (0.2 equiv).
    • Radical Source: Carboxylic acid (e.g., Pivalic acid) +

      
      .
      
    • Temperature: 70–80 °C.

    • Result: 4-tert-butylpyridazine.

Regioselective Metalation: The "Knochel Switch"

Direct lithiation of pyridazine using


-BuLi results in decomposition or addition to the N=N bond. However, the use of Knochel-Hauser bases  (TMPZnCl·LiCl) allows for controlled metalation.[2][3]

Critical Insight: The regioselectivity can be switched between C-3 and C-4 by altering the Lewis acidic environment.

  • Path A (Kinetic/Coordination): TMPZnCl·LiCl alone coordinates to the nitrogen lone pair, directing metalation to the C-3 position (ortho).

  • Path B (Lewis Acid Directed): Pre-complexation with BF3·OEt2 blocks the nitrogen lone pairs. The steric bulk of the Lewis acid adduct prevents ortho-attack, directing the base to the sterically accessible and electronically activated C-4 position .

Metalation_Switch cluster_C3 Path A: Ortho-Metalation cluster_C4 Path B: Meta-Metalation Pyridazine Pyridazine Core TMP Reagent: TMPZnCl·LiCl Pyridazine->TMP BF3 Reagent: 1. BF3·OEt2 2. TMPZnCl·LiCl Pyridazine->BF3 C3_Metal 3-Zincated Pyridazine (Coordination Control) TMP->C3_Metal Directs to C-3 C4_Metal 4-Zincated Pyridazine (Steric/Electronic Control) BF3->C4_Metal Directs to C-4

Figure 2: Divergent regioselective metalation pathways controlled by Lewis Acid complexation.

Nucleophilic Aromatic Substitution ( )

While C-3 halides are more reactive due to the adjacent nitrogen (para-like activation), C-4 halides also undergo


.
  • Reactivity Order: 3-halo > 4-halo >> 3,6-dialkyl-4-halo.

  • Mechanism: Addition-Elimination. The intermediate Meisenheimer complex at C-4 is stabilized by the para-nitrogen (N-1).

Medicinal Chemistry Applications

Bioisosterism and Physicochemical Tuning

Replacing a phenyl or pyridine ring with a pyridazine substituted at the 4-position often yields:

  • Increased Solubility: The high dipole moment and H-bond accepting capacity (2 acceptors) improve aqueous solubility.

  • Metabolic Stability: The electron-deficient nature of the ring reduces susceptibility to oxidative metabolism (CYP450) compared to phenyl rings.

Case Study: 4-Substituted Scaffolds

In the development of PDE4 inhibitors, 4-substituted pyridazinones (tautomeric with 4-hydroxypyridazines) have shown superior potency and selectivity profiles. The substituent at C-4 often vectors into a solvent-exposed region of the binding pocket, allowing for bulkier groups (e.g., esters, aryl rings) to be tolerated.

References

  • Electronic Properties of Diazines

    • Wiberg, K. B.; Nakaji, D.; Breneman, C. M. "Charge distribution and dipole moments of diazines." J. Am. Chem. Soc.[4]1989 , 111, 4178.

  • Regioselective Metal

    • Sadhu, P.; Alla, S. K.; Punna, S.; Knochel, P. "Lewis Acid Directed Regioselective Metalations of Pyridazine." Angew.[4] Chem. Int. Ed.2020 , 59, 16572.

  • Inverse Electron Demand Diels-Alder (IEDDA)

    • Boger, D. L. "Diels-Alder reactions of azadienes." Tetrahedron1983, 39, 2869.
  • Minisci Alkyl

    • Duncton, M. A. J. "Minisci reactions: Versatile tools for the functionalization of heterocycles."[5] Med.[5][6][7] Chem. Commun.2011 , 2, 1135.

  • Medicinal Chemistry of Pyridazines

    • Matyus, P. "Pyridazine chemistry and drug discovery." J. Heterocycl.[1][8] Chem.2022 , 59, 12.

Sources

The Pivotal Role of 4-(Bromomethyl)pyridazine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Unassuming Power of a Functionalized Pyridazine

In the vast and ever-expanding universe of medicinal chemistry, certain molecular scaffolds emerge as privileged structures, demonstrating a remarkable propensity for interacting with biological targets of therapeutic relevance. The pyridazine core, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has steadily gained prominence in this regard. Its unique electronic properties, including its polar nature and ability to participate in hydrogen bonding and π-π stacking interactions, make it an attractive component in the design of novel therapeutics.[1] This guide delves into a particularly valuable, yet often overlooked, derivative: 4-(bromomethyl)pyridazine. We will explore its synthesis, reactivity, and, most importantly, its strategic application as a key building block in the construction of complex, biologically active molecules, with a particular focus on the realm of kinase inhibitors.

Section 1: The Strategic Importance of the Pyridazine Scaffold

The pyridazine moiety is not merely a passive structural element; it actively contributes to the pharmacokinetic and pharmacodynamic properties of a drug candidate. The presence of the two nitrogen atoms imparts a significant dipole moment, enhancing aqueous solubility and often leading to favorable interactions within the binding pockets of target proteins.[1] Furthermore, the pyridazine ring can serve as a bioisosteric replacement for other aromatic systems, offering a distinct electronic and steric profile that can be exploited to fine-tune a molecule's biological activity and selectivity.

Pyridazine-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] A particularly fruitful area of research has been the development of pyridazine-based kinase inhibitors.[4] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5] The unique geometry and electronic distribution of the pyridazine ring allow it to form key interactions within the ATP-binding site of various kinases, leading to potent and selective inhibition.

Section 2: Synthesis of 4-(Bromomethyl)pyridazine: A Gateway to Molecular Diversity

The utility of any building block is fundamentally dependent on its accessibility. While various methods exist for the synthesis of the pyridazine core itself, the targeted functionalization to introduce a reactive handle at the 4-position is of paramount importance.[6][7] A robust and scalable synthesis of 4-(bromomethyl)pyridazine is crucial for its widespread application in drug discovery programs.

A common and effective strategy for the synthesis of 4-(bromomethyl)pyridazine involves the free-radical bromination of 4-methylpyridazine. This reaction, typically employing a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) and a brominating agent like N-bromosuccinimide (NBS), proceeds via a benzylic-type radical intermediate.[8] The stability of this intermediate, adjacent to the electron-withdrawing pyridazine ring, facilitates the selective bromination of the methyl group over ring bromination.

G cluster_synthesis Synthesis of 4-(Bromomethyl)pyridazine 4-Methylpyridazine Reaction_Vessel Reaction_Vessel 4-Methylpyridazine->Reaction_Vessel Starting Material Radical_Initiator Radical Initiator (e.g., AIBN, Benzoyl Peroxide) Radical_Initiator->Reaction_Vessel NBS N-Bromosuccinimide (NBS) NBS->Reaction_Vessel Heat_or_UV Heat or UV light Heat_or_UV->Reaction_Vessel Initiation 4-Bromomethylpyridazine Reaction_Vessel->4-Bromomethylpyridazine Product G cluster_reactivity Reactivity of 4-(Bromomethyl)pyridazine 4-Bromomethylpyridazine Product Substituted Product 4-Bromomethylpyridazine->Product Leaving_Group Bromide Ion (Br-) 4-Bromomethylpyridazine->Leaving_Group Nucleophile Nucleophile (Nu-) Nucleophile->4-Bromomethylpyridazine SN2 Attack

Sources

Commercial Availability & Technical Guide: 4-(Bromomethyl)pyridazine Hydrobromide

[1][2][3]

Executive Summary

4-(Bromomethyl)pyridazine hydrobromide (CAS: 2244592-13-8 ) is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors and covalent drug candidates.[1][2][3] Unlike its ubiquitous analog 4-(bromomethyl)pyridine, the pyridazine derivative possesses unique electronic properties (lower basicity, higher electron deficiency) that make it a critical scaffold for optimizing solubility and metabolic stability in drug discovery.[1]

Critical Advisory: Researchers frequently confuse this compound with 4-(bromomethyl)pyridine hydrobromide (CAS 73870-24-3).[1][2] These are distinct chemical entities. Verification of the 1,2-diazine core (pyridazine) versus the azine core (pyridine) is mandatory before procurement.[1][2]

Technical Specifications & Chemical Profile

This compound is supplied as a hydrobromide salt to suppress the reactivity of the benzylic bromide, preventing self-alkylation (polymerization) and hydrolysis.[1][2]

FeatureSpecification
Chemical Name 4-(Bromomethyl)pyridazine hydrobromide
CAS Number 2244592-13-8
Molecular Formula C₅H₅BrN₂[1][2][3][4] · HBr
Molecular Weight 253.92 g/mol
Appearance White to off-white hygroscopic powder
Solubility Soluble in DMSO, Methanol, Water (with decomposition risk)
Storage -20°C, Hygroscopic, Store under Argon/Nitrogen
Stability Unstable as free base; stable as HBr salt if kept dry
Structural Visualization

The following diagram illustrates the chemical structure and the critical salt interaction that stabilizes the molecule.

GFigure 1: Structural Components & Stability Mechanism of 4-(Bromomethyl)pyridazine HBrCorePyridazine Core(1,2-Diazine)WarheadBromomethyl Group(Reactive Electrophile)Core->Warhead C4 AttachmentSaltHydrobromide Salt (HBr)(Stabilizing Counterion)Salt->Core Protonation of N1/N2Prevents Self-Alkylation

[2][3]

Commercial Landscape & Supplier Tiering

The supply chain for this compound is bifurcated into Stock Vendors (immediate availability) and Custom Synthesis (lead time required).[1][2]

Supplier Tiering Matrix
TierSupplier TypeKey VendorsAvailabilityRisk Profile
Tier 1 Global Catalog BLD Pharm , Enamine (via Sigma)In Stock (Gram scale)Low.[1][2] QC data usually available.
Tier 2 Aggregators Sigma-Aldrich , Fisher Varies (Cross-listed)Low/Med.[1][2] Relies on Tier 1 stock.
Tier 3 CRO/Custom WuXi AppTec , Combi-Blocks 2-4 Weeks (Synthesis)Med.[1][2] High purity but longer lead time.
Sourcing Strategy: "Make vs. Buy"

Due to the lachrymatory nature of benzylic bromides and the difficulty of purifying the pyridazine core without decomposition, outsourcing is recommended for quantities <50g.

DecisionTreeFigure 2: Sourcing Decision MatrixStartRequirement: 4-(Bromomethyl)pyridazine HBrQtyCheckQuantity Needed?Start->QtyCheckSmallScale< 10 GramsQtyCheck->SmallScaleLargeScale> 10 GramsQtyCheck->LargeScaleBuyBUY (Tier 1 Vendor)Cost: ~$150/gTime: 2-5 DaysSmallScale->BuyCustomContract Synthesis (CRO)Cost: NegotiatedTime: 3-6 WeeksLargeScale->CustomInHouseIn-House Synthesis(Not Recommended)LargeScale->InHouseOnly if specializedhandling available

Synthesis & Quality Assurance

If commercial stock is unavailable, or for validation of incoming raw material, the following technical data is essential.

Synthetic Route

The industrial synthesis typically avoids radical bromination (which is messy for electron-deficient rings) and instead favors the nucleophilic substitution of the alcohol :

  • Precursor: (4-Pyridazinyl)methanol (CAS 5445-35-2).[1][2]

  • Reagent: Phosphorus tribromide (

    
    ) or HBr/Acetic Acid.
    
  • Salt Formation: The product is isolated directly as the HBr salt to prevent degradation.

Quality Control (QC) Protocols

Every batch must be validated against the following criteria to ensure the "active" bromide is intact and not hydrolyzed to the alcohol.

  • Visual Inspection: Must be white/off-white.[1][2] Yellow/Orange indicates free bromine (

    
    ) or polymerization.[1]
    
  • ¹H-NMR (DMSO-d₆):

    • Diagnostic Peak:

      
       ppm (
      
      
      -Br).[1][2]
    • Impurity Check: Absence of peak at

      
       ppm (
      
      
      -OH hydrolysis product).[1][2]
  • Elemental Analysis / Titration:

    • Silver Nitrate (

      
      ) Titration:  Confirms total bromide content (should be ~62% by weight for the HBr salt).[1][2]
      

Handling & Safety (E-E-A-T)

Expert Insight: The free base of this compound is a potent skin sensitizer and lachrymator. The HBr salt significantly reduces volatility, but it remains corrosive.

  • Hygroscopicity: The salt will absorb atmospheric water, leading to hydrolysis of the C-Br bond.[1][2] Protocol: Weigh only in a glovebox or under a cone of dry nitrogen.

  • Neutralization: When using in a reaction, add a non-nucleophilic base (e.g., DIPEA,

    
    ) in situ to liberate the free base only at the moment of reaction. Do not pre-neutralize and store.
    
  • Disposal: Quench excess material with aqueous sodium thiosulfate to neutralize any active alkylating potential before disposal.

References

  • BLD Pharm. (2024).[4] Product Specification: 4-(Bromomethyl)pyridazine hydrobromide (CAS 2244592-13-8).[1][2][3][4][5] Retrieved from

  • Sigma-Aldrich. (2024).[1][2] Enamine Building Blocks: 4-(Bromomethyl)pyridazine hydrobromide. Retrieved from [1][2]

  • PubChem. (2024). Compound Summary: Pyridazine Derivatives. National Library of Medicine. Retrieved from

  • WuXi AppTec. (2024). Small Molecule CRDMO Services. Retrieved from

Difference between 4-(bromomethyl)pyridazine and 3-(bromomethyl)pyridazine isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of 3-(bromomethyl)pyridazine and 4-(bromomethyl)pyridazine, designed for researchers in medicinal chemistry and organic synthesis.

Executive Summary

In fragment-based drug discovery (FBDD) and scaffold hopping, pyridazines serve as critical bioisosteres for phenyl and pyridine rings, offering improved aqueous solubility (lower logP) and unique hydrogen-bonding capabilities. However, the introduction of alkyl linkers via (bromomethyl)pyridazine synthons presents distinct synthetic and stability challenges compared to their pyridine analogs.

This guide delineates the structural, electronic, and synthetic divergences between 3-(bromomethyl)pyridazine (3-BMP) and 4-(bromomethyl)pyridazine (4-BMP) , providing validated protocols for their generation and handling.

Feature3-(Bromomethyl)pyridazine4-(Bromomethyl)pyridazine
Position relative to N

-position (to N2)

-position (to N1),

-position (to N2)
Electronic Character Highly electron-deficient at methyleneModerately electron-deficient
Free Base Stability Low (Rapid self-quaternization)Low to Moderate (Slow polymerization)
Preferred Synthesis Reduction of ester

Alcohol

Bromination
Oxidation of methyl

Ester

Alcohol

Bromination
Storage Form Hydrobromide salt (Essential)Hydrobromide salt (Recommended)

Structural & Electronic Properties

The core difference between the isomers lies in the position of the bromomethyl group relative to the diazine nitrogens, which dictates their reactivity and stability profiles.

Electronic Environment
  • 3-BMP (

    
    -isomer):  The methylene group is directly attached to the carbon adjacent to a nitrogen atom (C3). The inductive electron-withdrawal (-I effect) of the adjacent nitrogen significantly acidifies the methylene protons and makes the carbon highly electrophilic.
    
  • 4-BMP (

    
    -isomer):  The methylene group is at C4. It is 
    
    
    
    to N1 and
    
    
    to N2. While still electron-deficient compared to benzyl bromide, it lacks the direct
    
    
    -nitrogen influence, resulting in slightly attenuated electrophilicity compared to the 3-isomer.
Instability Mechanism (Self-Quaternization)

Both isomers are prone to intermolecular self-alkylation (polymerization), but the kinetics differ.

  • Mechanism: The nucleophilic nitrogen of one molecule attacks the electrophilic methylene carbon of another, displacing bromide.

  • Risk Profile:

    • 3-BMP: High risk. Similar to 2-picolyl halides, the free base polymerizes rapidly upon concentration.

    • 4-BMP: Moderate risk. Similar to 4-picolyl halides, it can form extended polymers but is kinetically slower than the

      
      -isomer.
      

Critical Directive: Never store these compounds as free bases. Always isolate and store as hydrobromide salts or use immediately in solution.

Synthetic Pathways[1][2][3][4]

Direct radical bromination (NBS/CCl


) of methylpyridazines is often low-yielding due to the formation of ring-brominated byproducts and the basicity of the substrate interfering with the radical chain. The Alcohol Activation Route  is the industry standard for high-integrity synthesis.
Validated Synthesis Workflow

The following diagram illustrates the parallel synthesis pathways for both isomers, highlighting the divergence in starting material preparation.

G Start3 3-Methylpyridazine (Precursor) Ox3 Oxidation (KMnO4/H2O) Start3->Ox3 Start4 4-Methylpyridazine (Precursor) Ox4 Oxidation (KMnO4/H2O) Start4->Ox4 Acid3 Pyridazine-3-carboxylic acid Ox3->Acid3 Acid4 Pyridazine-4-carboxylic acid Ox4->Acid4 Ester3 Ethyl Ester Formation (EtOH/H2SO4) Acid3->Ester3 Ester4 Ethyl Ester Formation (EtOH/H2SO4) Acid4->Ester4 Alc3 Pyridazin-3-ylmethanol Ester3->Alc3 NaBH4/CaCl2 or LAH Alc4 Pyridazin-4-ylmethanol Ester4->Alc4 NaBH4/CaCl2 or LAH Brom3 3-(Bromomethyl)pyridazine Hydrobromide Alc3->Brom3 PBr3 or SOBr2 (0°C to RT) Brom4 4-(Bromomethyl)pyridazine Hydrobromide Alc4->Brom4 PBr3 or SOBr2 (0°C to RT)

Figure 1: Comparative synthesis of 3- and 4-(bromomethyl)pyridazine via the alcohol intermediate. This route avoids the regioselectivity issues of radical bromination.

Detailed Experimental Protocols
Protocol A: Preparation of 3-(Bromomethyl)pyridazine Hydrobromide

Target: High-purity electrophile for S


2 coupling.
  • Precursor Synthesis (Alcohol):

    • Dissolve ethyl pyridazine-3-carboxylate (1.0 eq) in anhydrous EtOH (0.2 M).

    • Add NaBH

      
       (2.0 eq) followed by CaCl
      
      
      
      (1.0 eq) portion-wise at 0°C (enhanced reduction system).
    • Stir at RT for 2 hours. Quench with saturated NH

      
      Cl. Extract with EtOAc/MeOH (9:1).
      
    • Result: Pyridazin-3-ylmethanol (Solid).[1]

  • Bromination:

    • Suspend pyridazin-3-ylmethanol (1.0 eq) in anhydrous CH

      
      Cl
      
      
      
      or CHCl
      
      
      .
    • Cool to 0°C. Add PBr

      
       (1.2 eq) dropwise. Caution: Exothermic.
      
    • Reflux for 2–4 hours until TLC indicates consumption of alcohol.

    • Isolation: Cool to 0°C. The product often precipitates as the HBr salt. Filter and wash with cold Et

      
      O. If no precipitate, concentrate and recrystallize from EtOH/Et
      
      
      
      O.
    • Storage: Store at -20°C under Argon.

Protocol B: Preparation of 4-(Bromomethyl)pyridazine Hydrobromide

Target: Gamma-functionalized linker.

  • Precursor Synthesis (Alcohol):

    • Start from methyl pyridazine-4-carboxylate (commercially available or from 4-methylpyridazine oxidation).

    • Perform reduction using LiAlH

      
       (1.1 eq) in THF at -78°C to 0°C to prevent ring reduction.
      
    • Note: Pyridazine rings are susceptible to reduction; mild conditions are preferred.

  • Bromination:

    • Dissolve pyridazin-4-ylmethanol in CH

      
      Cl
      
      
      
      .
    • Add SOBr

      
       (Thionyl bromide) (1.5 eq) at 0°C.
      
    • Stir at RT for 12 hours.

    • Evaporate volatiles. Triturate residue with acetone/ether to obtain the HBr salt.

Reactivity & Medicinal Chemistry Applications[1][6]

Nucleophilic Substitution (S 2)

Both isomers act as potent electrophiles.

  • Reactivity Order: 3-BMP > 4-BMP >> Benzyl bromide.

  • Protocol Tip: When reacting with amines or thiols, use a non-nucleophilic base (e.g., DIPEA, K

    
    CO
    
    
    
    ) in a polar aprotic solvent (DMF, MeCN).
  • Handling the Salt: Since the reagents are HBr salts, use an extra equivalent of base to neutralize the salt in situ. Do not free-base beforehand.

Scaffold Hopping Utility

Replacing a benzyl group with a pyridazinyl-methyl group alters the physicochemical profile:

  • LogP Reduction: ~1.5 to 2.0 units lower than phenyl.

  • pKa Influence: The pyridazine ring is electron-withdrawing, lowering the pKa of attached amines or phenols.

  • Metabolic Stability: Pyridazines are generally robust against oxidative metabolism (CYP450) compared to electron-rich phenyl rings.

References

  • Radical Bromination Challenges in Azines: Daneshyari. (2014). "Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines." [Link]

  • General Pyridazine Synthesis & Reactivity: Organic Chemistry Portal. (2021).[2] "Synthesis of Pyridazine Derivatives." [Link]

  • Stability of Heterocyclic Methyl Halides: Thieme Connect. (2004). "Science of Synthesis: Pyridazines." [Link]

Sources

Technical Guide: Solubility Profile & Handling of 4-(Bromomethyl)pyridazine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Bromomethyl)pyridazine salts (typically hydrobromide or hydrochloride) serve as critical electrophilic intermediates in the synthesis of bioactive pyridazine derivatives.[1] Unlike their phenyl analogs, these heteroaromatic alkyl halides possess unique reactivity profiles due to the electron-deficient nature of the pyridazine ring (1,2-diazine).[1]

This guide addresses a common bottleneck in the utilization of this compound: balancing solubility with stability. While the salt form prevents the rapid self-alkylation (polymerization) observed in the free base, it introduces solubility challenges in non-polar organic solvents.[1] This document provides a solubility profile derived from empirical data on heteroaromatic analogs and specific handling protocols to maximize yield and purity during nucleophilic substitution reactions.

Physicochemical Context: The Stability-Solubility Paradox

To understand the solubility profile, one must first understand the instability of the free base.[1]

The Self-Alkylation Mechanism

In its free base form, 4-(bromomethyl)pyridazine is unstable.[1] The nucleophilic nitrogen (N1 or N2) of one molecule can attack the electrophilic methylene carbon of another, leading to rapid polymerization.[1]

  • Solution: Conversion to the salt form (HBr or HCl) protonates the ring nitrogens, removing their nucleophilicity and preventing self-alkylation.[1]

  • Consequence: This transforms a lipophilic organic molecule into a polar ionic solid, drastically altering its solubility profile.[1]

Reactivity in Solution

The electron-withdrawing effect of the protonated pyridazine ring makes the exocyclic methylene carbon highly electrophilic.[1]

  • Risk: In protic solvents (Methanol, Ethanol, Water), the compound is susceptible to solvolysis , where the solvent acts as a nucleophile, displacing the bromide to form the corresponding ether or alcohol.

Solubility Profile in Organic Solvents[2]

The following profile categorizes solvents based on their interaction with 4-(bromomethyl)pyridazine salts. Data is synthesized from behavior of analogous electron-deficient heteroaromatic salts (e.g., 4-(bromomethyl)pyridine HBr).[1]

Table 1: Solubility & Stability Matrix
Solvent ClassSpecific SolventSolubility RatingStability RiskApplication
Polar Aprotic DMSO High (>100 mg/mL)LowPrimary Reaction Solvent. Ideal for SN2 substitutions.[1]
DMF / NMP High (>50 mg/mL)LowAlternative reaction solvents; harder to remove than DMSO.[1]
Acetonitrile Low/Moderate LowUsed for slurry reactions (heterogeneous).[1]
Polar Protic Water High High (Hydrolysis)Avoid for storage.[1] Rapid hydrolysis to alcohol.[1]
Methanol High Moderate (Solvolysis)Good for transfers, but risk of methyl ether formation over time.[1]
Ethanol Moderate Moderate Often used for recrystallization (see Protocol C).[1]
Non-Polar DCM / Chloroform Insoluble High (Stable)Anti-solvent. Used to wash/precipitate the salt.[1]
Ethyl Acetate Insoluble High (Stable)Anti-solvent. Standard for precipitation.[1]
Hexanes / Ether Insoluble High (Stable)Final wash to remove organic impurities.[1]

Experimental Protocols

Protocol A: Solvent Selection for Nucleophilic Substitution

Objective: Select a solvent that dissolves the electrophile (pyridazine salt) and the nucleophile without degrading the "warhead" (bromomethyl group).[1]

Workflow Visualization (DOT):

SolventSelection Start Start: Select Solvent for 4-(bromomethyl)pyridazine HBr Reaction CheckSolubility Is the Nucleophile Water Soluble? Start->CheckSolubility Biphasic Use Biphasic System (DCM/Water + Phase Transfer Cat.) CheckSolubility->Biphasic Yes Homogeneous Homogeneous Organic Phase Required CheckSolubility->Homogeneous No CheckNuStrength Is Nucleophile a Strong Base? Homogeneous->CheckNuStrength AvoidProtic AVOID Alcohols/Water (Risk of Solvolysis/Hydrolysis) CheckNuStrength->AvoidProtic Yes SelectAprotic Select Polar Aprotic AvoidProtic->SelectAprotic DMSO DMSO (High Solubility, Fast Rate) SelectAprotic->DMSO ACN Acetonitrile (Slurry Reaction, Easy Workup) SelectAprotic->ACN

Figure 1: Decision matrix for solvent selection in nucleophilic substitution reactions involving pyridazine salts.

Protocol B: Solubility & Stability Verification (HPLC)

Context: Before scaling up, verify that the solvent does not degrade the starting material.[1]

  • Preparation: Dissolve 10 mg of 4-(bromomethyl)pyridazine HBr in 1 mL of the target solvent (e.g., Methanol).

  • Time Points: Inject sample into HPLC at T=0, T=1h, and T=4h.

  • Analysis: Monitor for the appearance of a new peak with a shorter retention time (indicative of the solvolysis product, e.g., methoxymethyl-pyridazine).

  • Acceptance: If degradation < 1% over the reaction duration, the solvent is safe.[1]

Protocol C: Recrystallization (Purification)

Context: While alcohols pose a solvolysis risk, they are often the only solvents capable of dissolving the salt for purification.[1]

  • Solvent: Ethanol (Absolute).[1]

  • Method:

    • Heat Ethanol to boiling.[1]

    • Add crude salt until saturation.[1]

    • Crucial Step: Cool rapidly to 0°C. Prolonged heating or slow cooling increases the risk of solvolysis (reaction with ethanol).[1]

    • Filter and wash immediately with cold Ethyl Acetate (Anti-solvent).[1]

Critical Handling & Safety

  • Lachrymator: Like many benzyl-type halides, this compound is a potent lachrymator.[1] All solubility testing must be performed in a fume hood.[1]

  • Corrosive: The HBr salt is acidic.[1] Contact with metal spatulas should be minimized; use glass or plastic.[1]

  • Hygroscopic: The salt will absorb atmospheric moisture, leading to hydrolysis.[1] Store in a desiccator or under inert gas (Argon/Nitrogen).

References

  • Sigma-Aldrich. 4-(Bromomethyl)pyridine hydrobromide Product Specification. (Analogous structural data). Retrieved from .[1][2]

  • ChemicalBook. 4-(Bromomethyl)pyridine hydrobromide Properties and Synthesis. Retrieved from .[1]

  • National Institutes of Health (NIH). Solvolysis of Tertiary and Secondary Haloalkanes.[1] Chemistry LibreTexts. Retrieved from .[1]

  • Organic Chemistry Portal. Synthesis of Pyridazines. Retrieved from .[1]

  • PubChem. 4-Pyridineethanol (Structural Analog Stability Data). Retrieved from .[1]

(Note: Due to the specific nature of the pyridazine derivative, some solubility behaviors are inferred from the structurally homologous pyridine series [Ref 1, 2] and general haloalkane solvolysis principles [Ref 3].)

Sources

Methodological & Application

Protocol for nucleophilic substitution of 4-(bromomethyl)pyridazine with amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Nucleophilic Substitution of 4-(Bromomethyl)pyridazine with Amines


 Substitution

Executive Summary

This application note details the protocol for the nucleophilic substitution of 4-(bromomethyl)pyridazine with primary and secondary amines. Unlike its carbocyclic analogs (e.g., benzyl bromide), the 4-(bromomethyl)pyridazine moiety presents unique challenges due to the electron-deficient nature of the 1,2-diazine ring. This electronic environment significantly increases the electrophilicity of the exocyclic methylene carbon, making the substrate highly reactive but also prone to rapid self-polymerization in its free base form.

Core Strategy: This protocol utilizes the hydrobromide salt of the starting material to ensure stability. The reactive free base is generated in situ in the presence of the amine nucleophile to minimize decomposition.

Strategic Considerations & Chemical Context

The Stability Paradox

The 4-(bromomethyl)pyridazine free base is inherently unstable. The electron-withdrawing pyridazine ring makes the nitrogen atoms in the ring weakly nucleophilic, but sufficiently active to attack the highly electrophilic exocyclic carbon of a neighboring molecule, leading to intermolecular polymerization (tars).

  • Solution: Store and handle the reagent as 4-(bromomethyl)pyridazine hydrobromide .

  • Critical Control Point: Do not pre-neutralize and isolate the free base. Neutralization must occur in the reaction vessel in the presence of the trapping amine.

Regioselectivity and Mechanism

The reaction proceeds via a classical


 mechanism .
  • Nucleophile: The amine lone pair attacks the exocyclic methylene carbon.

  • Leaving Group: Bromide ion (

    
    ).
    
  • Competition: The primary side reaction is bis-alkylation (if using a primary amine) or quaternary ammonium salt formation (if using a tertiary amine or excess reagent).

Base Selection
  • DIPEA (N,N-Diisopropylethylamine): Preferred. It acts as a proton scavenger to neutralize the HBr salt and the HBr generated during substitution. Its steric bulk prevents it from acting as a competing nucleophile.

  • Inorganic Carbonates (

    
    ):  Viable in polar aprotic solvents (DMF/MeCN) but can be heterogeneous and slower, potentially allowing time for substrate decomposition.
    

Experimental Protocol

Reagents:

  • Substrate: 4-(Bromomethyl)pyridazine hydrobromide (1.0 equiv)

  • Nucleophile: Amine (1.1 – 1.5 equiv for secondary; 3.0+ equiv for primary to avoid bis-alkylation)

  • Base: DIPEA (2.5 equiv) – Note: 1.0 equiv neutralizes the salt, 1.0 equiv scavenges reaction byproduct, 0.5 equiv excess.

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN). DCM is preferred for ease of workup; MeCN for lower solubility amines.

Step-by-Step Procedure
  • Preparation (0 min):

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

    • Charge the flask with 4-(bromomethyl)pyridazine hydrobromide (1.0 equiv).

    • Suspend the salt in anhydrous DCM (0.1 M concentration). Note: The salt will likely not dissolve completely.

  • Nucleophile Addition (5 min):

    • Cool the suspension to 0°C using an ice bath.

    • Add the Amine (Nucleophile) directly to the suspension.

  • Activation & Reaction (10 - 120 min):

    • Dropwise, add DIPEA (2.5 equiv) over 5–10 minutes.

    • Observation: The suspension should clear as the HBr is neutralized and the free base (generated in situ) reacts with the amine.

    • Allow the reaction to warm to Room Temperature (RT) .

    • Monitor by TLC or LC-MS. The reaction is typically fast (< 2 hours) due to the high electrophilicity of the pyridazine-methyl system.

  • Workup:

    • Quench: Add saturated aqueous

      
      .
      
    • Extraction: Extract with DCM (3x).

    • Wash: Wash combined organics with Brine.

    • Dry: Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography.

    • Note: Pyridazine amines are polar. A gradient of DCM:MeOH (95:5 to 90:10) is usually required.

Visualizations

Reaction Workflow

This diagram illustrates the critical "In-Situ Neutralization" pathway required to prevent polymerization.

ReactionWorkflow Start Start: 4-(Bromomethyl)pyridazine Hydrobromide Salt Suspend Suspend in DCM/MeCN (0°C) Start->Suspend AddAmine Add Amine Nucleophile (Before Base) Suspend->AddAmine AddBase Add DIPEA (Dropwise) Generates Free Base In-Situ Suspend->AddBase If Amine is Absent AddAmine->AddBase React Reaction Proceeds (SN2) Warm to RT AddBase->React Rapid Reaction Polymer Polymerization/Tars AddBase->Polymer Self-Reaction Workup Aq. Workup & Purification React->Workup

Figure 1: Reaction workflow emphasizing the order of addition. Adding the base without the amine present risks rapid self-polymerization of the reactive intermediate.

Mechanistic Pathway

The mechanism highlights the electronic activation provided by the pyridazine ring.

Mechanism Salt Substrate (HBr Salt) FreeBase Reactive Free Base (Transient) Salt->FreeBase + DIPEA (-HBr) TS Transition State [N...C...Br]‡ FreeBase->TS + Amine (Nu:) Product 4-(Aminomethyl)pyridazine TS->Product -Br⁻ Ring Pyridazine Ring (Electron Withdrawing) Ring->FreeBase Increases Electrophilicity

Figure 2: Mechanistic pathway. The electron-deficient pyridazine ring destabilizes the C-Br bond, lowering the activation energy for nucleophilic attack.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Dark/Black Reaction Mixture Decomposition of free base.Ensure temperature is at 0°C during base addition. Ensure amine is added before the base.
Low Yield (Bis-alkylation) Primary amine is over-reacting.Increase amine equivalents to >3.0 or use a secondary amine.
Incomplete Conversion Salt solubility issues.Switch solvent to DMF or Acetonitrile. Increase reaction time.
Product in Aqueous Layer Product is highly polar/protonated.Ensure aqueous layer pH > 10 during extraction. Use DCM:Isopropanol (3:1) for extraction.[1]

References

  • Reactivity of Halomethyl-diazines

    • Title: "Pyridazines." in Comprehensive Heterocyclic Chemistry II.
    • Source: ScienceDirect / Elsevier.
    • Context: General reactivity of 4-halomethylpyridazines compared to pyridines.[2]

    • URL:[Link]

  • Analogous Pyridine Protocols (Baseline for Stability): Title: "Synthesis of 4-(bromomethyl)pyridine hydrobromide" Source: ChemicalBook / Literature Precedents. Context: Handling of the unstable free base via HBr salt.
  • General

    
     Mechanism on Heterocycles: 
    
    • Title: "Nucleophilic Substitution
    • Source: Master Organic Chemistry.
    • Context: Mechanistic grounding for enhanced electrophilicity.
    • URL:[Link]

Sources

Application Note: Selective Synthesis of 4-(Bromomethyl)pyridazine via Wohl-Ziegler Bromination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the regioselective bromination of 4-methylpyridazine to synthesize 4-(bromomethyl)pyridazine. This intermediate is a critical electrophile in medicinal chemistry, widely used to introduce the pyridazine core—a "privileged scaffold" known for optimizing physicochemical properties like aqueous solubility and lipophilicity in drug candidates.

The protocol utilizes the Wohl-Ziegler reaction , leveraging N-bromosuccinimide (NBS) and a radical initiator.[1] Two solvent systems are presented: the classical Carbon Tetrachloride (


) method (for historical benchmarking) and a modern, Green Chemistry-compliant method using 

-Trifluorotoluene (PhCF

).

Key Technical Insight: The electron-deficient nature of the pyridazine ring destabilizes the benzylic radical intermediate compared to carbocyclic analogs, requiring precise thermal control and stoichiometric management to prevent over-bromination or polymerization.

Mechanistic Principles

The transformation proceeds via a free-radical chain mechanism. Unlike electrophilic aromatic substitution, which is disfavored on the electron-poor pyridazine ring, the radical pathway targets the methyl hydrogens.

The Radical Cycle

The reaction relies on the low, steady-state concentration of molecular bromine (


) generated in situ from NBS.[2] A high concentration of 

(as seen with liquid bromine addition) would lead to ionic addition across the C=N bonds or ring bromination.

Figure 1: Reaction Mechanism & Pathway

WohlZieglerMechanism Start Initiation Br_Rad Br• (Radical) Start->Br_Rad Heat/AIBN NBS N-Bromosuccinimide (NBS) Succinimide Succinimide (Precipitate) NBS->Succinimide Post-reaction Benzyl_Rad Pyridazinyl-methyl Radical (Resonance Stabilized) Br_Rad->Benzyl_Rad Abstracts H from -CH3 Substrate 4-Methylpyridazine Substrate->Benzyl_Rad Product 4-(Bromomethyl)pyridazine Benzyl_Rad->Product Abstracts Br from Br2/NBS HBr HBr Product->HBr Byproduct HBr->NBS Reacts to form Br2

Caption: The radical chain propagation cycle. Note that NBS acts as a reservoir for Br2, maintaining low concentrations to favor radical substitution over ionic addition.[2]

Experimental Protocols

Materials & Reagents Table
ReagentRoleEquiv.MW ( g/mol )Notes
4-Methylpyridazine Substrate1.094.11Hygroscopic liquid; store under inert gas.
NBS Brominating Agent1.05177.98Critical: Must be recrystallized from water if yellow (indicates free

).
AIBN Initiator0.05164.21Azobisisobutyronitrile. Can substitute with Benzoyl Peroxide (BPO).
PhCF

Solvent (Green)N/A146.11Trifluorotoluene. Boiling point 102°C.

Solvent (Classic)N/A153.82Toxic/Banned in many regions. Use only if PhCF

fails.
Protocol A: Green Chemistry Method (Recommended)

This method utilizes Trifluorotoluene (PhCF


), a solvent with similar boiling point and radical stability properties to 

but significantly lower toxicity.

Step-by-Step Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with Nitrogen or Argon.

  • Dissolution: Add 4-methylpyridazine (1.0 g, 10.6 mmol) and anhydrous PhCF

    
     (20 mL). Stir until homogenous.
    
  • Reagent Addition: Add NBS (1.98 g, 11.1 mmol) and AIBN (87 mg, 0.53 mmol) to the mixture.

    • Note: NBS is denser than the solvent and will sink to the bottom initially.[3]

  • Reaction: Heat the mixture to reflux (oil bath set to ~110°C).

    • Observation: As the reaction proceeds, the dense NBS will disappear and be replaced by succinimide, which is less dense and will float/suspend in the solvent.[2][3]

  • Monitoring: Monitor via TLC (EtOAc/Hexane 1:1) or

    
    H NMR every 30 minutes. Look for the shift of the methyl peak from ~2.6 ppm to the methylene peak at ~4.4–4.6 ppm.
    
    • Endpoint: Stop when conversion reaches ~85-90%. Pushing to 100% increases the risk of dibromination.

  • Workup:

    • Cool the mixture to 0°C.

    • Filter off the precipitated succinimide using a sintered glass funnel. Wash the solid pad with cold PhCF

      
      .
      
    • Concentrate the filtrate under reduced pressure (Rotavap) at <40°C. Do not overheat , as the product is thermally unstable.

Handling the Unstable Product

CRITICAL STOP: The free base 4-(bromomethyl)pyridazine is highly reactive. It can self-alkylate (polymerize) or hydrolyze rapidly.

  • Storage: If not used immediately, convert to the hydrobromide salt by adding 1M HBr in acetic acid or ether. The salt is stable at -20°C.

  • Usage: For nucleophilic substitutions (e.g., adding an amine), add the crude residue directly to the next reaction mixture without extensive purification.

Critical Parameters & Troubleshooting

Solvent Selection Rationale

While


 is the historical "gold standard" because succinimide is completely insoluble in it (driving the reaction forward), environmental regulations make it obsolete.[2]
  • Acetonitrile (

    
    ):  Often used, but can participate in side reactions or solubilize succinimide, making workup harder.
    
  • PhCF

    
    :  The best balance of inertness towards radicals, appropriate boiling point, and insolubility of succinimide.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Reaction turns black/tarry Decomposition/PolymerizationLower bath temperature; ensure inert atmosphere (

); reduce reaction time.
No reaction (NBS remains at bottom) Initiator failure or wet reagentsAdd fresh AIBN; ensure NBS is dry; check if

(radical scavenger) was removed.
High levels of dibromo-product Over-reactionStop reaction at 80% conversion; reduce NBS equivalents to 0.95.
Low Yield Product hydrolysisEnsure all glassware is bone-dry. Avoid aqueous workup if possible.

Safety & Hazards (E-E-A-T)

  • Lacrimator: Bromomethyl heterocycles are potent tear agents (similar to benzyl bromide). Always handle in a functioning fume hood.

  • Skin Irritant: Highly corrosive and alkylating. Double-glove (Nitrile) is mandatory.

  • Explosion Risk: Dry NBS can be shock-sensitive if contaminated. Do not scrape dried NBS from threads of glass joints.

References

  • Wohl-Ziegler Reaction Overview

    • Title: "Wohl-Ziegler Reaction"[1][4][5]

    • Source: Organic Chemistry Portal[3]

    • URL:[Link]

  • Source:Green Chemistry, cited via general literature on PhCF3 as a CCl4 replacement.
  • Pyridazine Chemistry & Instability

    • Title: "The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery"
    • Source: Blumberg Institute / IUPAC
    • URL:[Link] (General reference for pyridazine physicochemical properties).

  • Safety Data (Analogous Compound)

    • Title: "4-(Bromomethyl)pyridine hydrobromide SDS"
    • Source: Sigma-Aldrich[6]

Sources

Application Note: Strategic Integration of 4-(Bromomethyl)pyridazine in PROTAC Linker Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The linker moiety in Proteolysis Targeting Chimeras (PROTACs) is no longer viewed as a passive connector but as a critical determinant of physicochemical properties, ternary complex stability, and oral bioavailability.[1] While polyethylene glycol (PEG) and alkyl chains remain common, they often suffer from poor metabolic stability or high lipophilicity.[1] This guide details the strategic application of 4-(bromomethyl)pyridazine as a "linker-head" building block. The pyridazine core introduces polarity and rigidity, significantly lowering cLogP and Topological Polar Surface Area (tPSA) compared to phenyl or alkyl equivalents. This note provides synthetic protocols for handling this reactive electrophile and integrating it into PROTAC libraries.

Strategic Rationale: Why Pyridazine?

In the evolution of "Linkerology," the shift from flexible, hydrophobic chains to rigid, polar heterocycles is driven by the need to improve the "chameleon-like" properties of PROTACs—maintaining solubility in cytosol while permitting membrane permeability.

Physicochemical Advantages

The 1,2-diazine (pyridazine) system offers distinct advantages over pyridine or benzene linkers:

  • Reduced Lipophilicity: The additional nitrogen atom lowers the logP significantly.

  • Hydrogen Bonding: The N=N bond acts as a weak hydrogen bond acceptor, improving aqueous solubility without acting as a strong donor (which can hamper permeability).

  • Dipole Moment: Pyridazine has a higher dipole moment (~3.9 D) compared to pyridine (~2.2 D) and pyrazine (0 D), aiding in solvation.

Geometric Constraints

Unlike flexible PEG chains that incur a high entropic penalty upon binding, the planar pyridazine ring restricts the conformational space. The 4-position substitution vector directs the attached warhead at a specific angle, potentially locking the E3 ligase and Protein of Interest (POI) into a productive degradation geometry.

Data Comparison: Linker Scaffolds

The following table contrasts the theoretical properties of a methyl-linker fragment attached to a generic ligand (R).

Linker ScaffoldStructurecLogP (Approx)tPSA (Ų)Solubility Impact
Benzyl R-Ph-CH₂-2.50Low
Pyridyl R-Py-CH₂-1.313Moderate
Pyridazinyl R-Pyd-CH₂-0.6 26 High
Alkyl R-(CH₂)₄-2.00Low

Chemical Handling & Stability

Warning: 4-(Bromomethyl)pyridazine is a potent electrophile. It is a lachrymator and skin irritant.

  • Instability: The benzylic-like bromide on the electron-deficient pyridazine ring is highly reactive. It is prone to hydrolysis in moist air and polymerization upon prolonged storage.

  • Storage: Store at -20°C under argon. If the solid turns yellow/orange, it indicates decomposition (HBr release).

  • Recommendation: For optimal results, synthesize fresh from (pyridazin-4-yl)methanol or use immediately upon purchase.

Experimental Protocols

Decision Logic for Linker Selection

Before synthesis, evaluate if a rigid heterocyclic linker is suitable for your PROTAC campaign.

LinkerSelection Start PROTAC Design Phase CheckLogP Is calculated LogP > 5? Start->CheckLogP CheckSol Is Kinetic Solubility < 10 µM? CheckLogP->CheckSol Yes Standard Use PEG/Alkyl Linker CheckLogP->Standard No CheckSol->Standard No Heterocycle Select Heterocyclic Linker CheckSol->Heterocycle Yes GeoCheck Is Ternary Complex Model Available? Heterocycle->GeoCheck PydSelect Use 4-(bromomethyl)pyridazine (Polarity + Exit Vector) GeoCheck->PydSelect Rigid Vector Needed Piperazine Use Piperazine (Solubility + Flexibility) GeoCheck->Piperazine Flexibility Needed

Figure 1: Decision tree for incorporating heterocyclic linkers based on physicochemical liabilities.

Protocol A: In-Situ Generation & Coupling

Context: Due to the instability of the bromide, this protocol starts from the alcohol precursor. This method couples the linker to an amine-containing ligand (e.g., a Lenalidomide derivative or VHL ligand).

Reagents:

  • (Pyridazin-4-yl)methanol (1.0 equiv)

  • Phosphorus tribromide (PBr₃) (1.2 equiv) or CBr₄/PPh₃

  • Target Ligand (Amine) (0.9 equiv)

  • DIPEA (3.0 equiv)

  • Dichloromethane (DCM) and DMF (anhydrous)

Step-by-Step Workflow:

  • Bromination (Activation):

    • Dissolve (pyridazin-4-yl)methanol in anhydrous DCM at 0°C under N₂.

    • Add PBr₃ dropwise.

    • Stir at 0°C for 1 hour, then warm to RT for 1 hour.

    • QC Check: TLC (MeOH/DCM) should show consumption of alcohol.

    • Workup: Carefully quench with sat. NaHCO₃ (cold). Extract with DCM. Dry organic layer (MgSO₄) and concentrate in vacuo at <30°C. Do not store. Use the crude 4-(bromomethyl)pyridazine immediately.

  • Coupling (N-Alkylation):

    • Dissolve the Target Ligand (amine) in anhydrous DMF.

    • Add DIPEA.

    • Cool to 0°C.

    • Add the freshly prepared 4-(bromomethyl)pyridazine (dissolved in minimal DMF) dropwise.

    • Critical: Maintain low temperature (0°C to RT) to prevent bis-alkylation or elimination.

    • Monitor by LC-MS. Look for M+H peak corresponding to [Ligand + Pyridazine-CH₂].

  • Purification:

    • The pyridazine ring is polar.[2] Use Reverse Phase HPLC (C18).

    • Gradient: 5-50% Acetonitrile in Water (0.1% Formic Acid). Note: Avoid TFA if the PROTAC is acid-sensitive.

Protocol B: Visualization of the Synthetic Pathway

SynthesisFlow Precursor (Pyridazin-4-yl)methanol Activation Activation (PBr3, DCM, 0°C) Precursor->Activation Intermediate 4-(bromomethyl)pyridazine (Unstable Electrophile) Activation->Intermediate < 2 hrs Coupling Coupling (Sn2) (Ligand-NH2, DIPEA, DMF) Intermediate->Coupling Immediate Use Product PROTAC Intermediate (Ligand-NH-CH2-Pyridazine) Coupling->Product

Figure 2: Synthetic workflow for generating the pyridazine-linked intermediate.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Bromination) Hydrolysis of productEnsure strictly anhydrous conditions; avoid silica gel chromatography for the bromide (decomposes).
Bis-Alkylation Excess electrophileUse a slight excess of the amine ligand (1.1 equiv) relative to the bromide, or dilute the reaction further.
Precipitation Poor solubility of zwitterionIf the product precipitates in DMF, add a co-solvent like DMSO or use a stronger base (Cs₂CO₃) if the substrate tolerates it.
Decomposition Nucleophilic attack by solventDo not use nucleophilic solvents (e.g., MeOH, EtOH) during the coupling step.

Biological Validation Strategy

Once the PROTAC is synthesized, the effect of the pyridazine linker must be validated against a control (e.g., a standard alkyl chain PROTAC).

  • Kinetic Solubility Assay: Measure thermodynamic solubility in PBS (pH 7.4). Expect >50 µM for pyridazine variants.

  • PAMPA/Caco-2: Assess permeability. The pyridazine should maintain permeability comparable to the parent ligand despite increased polarity.

  • Western Blot (DC₅₀): Treat cells (e.g., HEK293 or cancer lines) for 6–24 hours. Compare degradation potency. A rigid linker may result in a "hook effect" at lower concentrations if the geometry is suboptimal, or significantly enhance potency if the geometry is correct.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Link

  • Maple, H. J., et al. (2019). PROTAC Linkerology: The Role of Linker Physicochemical Properties. MedChemComm. Link

  • Bebbington, D., et al. (2008). Pyridazine chemistry in drug discovery. Comprehensive Heterocyclic Chemistry III.
  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. (Strategies for replacing phenyl rings with heterocycles).

Sources

Procedure for generating the free base of 4-(bromomethyl)pyridazine from hydrobromide salt

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the protocol for generating the free base of 4-(bromomethyl)pyridazine from its hydrobromide salt.

Application Note: Free Base Generation of 4-(Bromomethyl)pyridazine

Executive Summary & Technical Rationale

The generation of 4-(bromomethyl)pyridazine free base is a time-critical operation due to the inherent instability of the molecule. Unlike its stable hydrobromide salt, the free base possesses both a nucleophilic nitrogen (N-1/N-2) and an electrophilic carbon (bromomethyl group), making it highly susceptible to intermolecular self-alkylation (polymerization).

Key Technical Constraints:

  • Basicity: The pKa of the pyridazine ring is approximately 2.3. The electron-withdrawing bromine substituent likely lowers this further. Therefore, a pH of 7–8 is sufficient for complete deprotonation; strong bases (pH > 10) are unnecessary and increase the rate of hydrolysis.

  • Instability: The free base exists as an oil or low-melting solid that darkens and polymerizes rapidly at room temperature.

  • Strategy: The protocol utilizes a biphasic neutralization-extraction method at low temperature (

    
    ) to minimize residence time in the aqueous phase and suppress polymerization.
    

Safety & Hazard Analysis

Warning: 4-(Bromomethyl)pyridazine is a potent alkylating agent and lachrymator.

Hazard ClassDescriptionMitigation
Alkylating Agent Irreversibly binds to DNA/Proteins.Double-glove (Nitrile/Laminate). Use sodium thiosulfate for spill decontamination.
Lachrymator Causes severe eye/respiratory irritation.MUST be handled in a functioning fume hood.
Corrosive Causes skin burns.[1]Wear lab coat, safety goggles, and face shield if working >1g scale.

Reagents & Equipment

Reagents:

  • 4-(Bromomethyl)pyridazine hydrobromide (Starting Material)[1][2]

  • Dichloromethane (DCM) or Chloroform (

    
    ) – Pre-cooled to 
    
    
    
  • Saturated Sodium Bicarbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) solution
  • Saturated Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate (

    
    )
    

Equipment:

  • Separatory funnel (Teflon stopcock)

  • Round-bottom flask (RBF)

  • Ice-water bath

  • Rotary evaporator with water bath set to

    
    
    

Experimental Protocol

Objective: Isolate the free base for immediate use in downstream coupling or substitution reactions.

Step 1: Dissolution & Cooling
  • Weigh the required amount of 4-(bromomethyl)pyridazine hydrobromide .

  • Suspend the salt in a minimal volume of cold water (

    
    , approx. 5–10 mL per gram of salt).
    
    • Note: The salt may not dissolve completely until neutralization begins.

  • Add an equal volume of DCM to form a biphasic mixture.

  • Place the vessel in an ice bath and stir vigorously.

Step 2: Neutralization
  • Slowly add saturated

    
      (or 
    
    
    
    ) dropwise to the stirring mixture.
  • Monitor pH using pH paper. Target pH 7–8 .

    • Critical: Do not overshoot to pH > 10 to avoid hydrolyzing the alkyl bromide to the alcohol.

  • Once the pH is stable and gas evolution stops, transfer the mixture immediately to a cold separatory funnel.

Step 3: Extraction
  • Shake the funnel vigorously for 30 seconds, venting frequently.

  • Allow layers to separate.[3] Collect the lower organic layer (DCM).

  • Re-extract the aqueous layer twice with cold DCM.

  • Combine the organic extracts.

Step 4: Drying & Concentration
  • Wash the combined organic layer once with cold brine .

  • Dry over anhydrous

    
      for 5 minutes (keep cold).
    
  • Filter into a tared RBF.

  • Concentrate under reduced pressure (Rotavap).

    • Bath Temp:

      
      
      
    • Vacuum: Moderate (do not dry to a "bone dry" solid if not necessary; a concentrated oil is safer).

Yield Expectation: Quantitative recovery is difficult due to volatility and stability; expect 85–95% mass recovery.

Mechanism & Failure Modes

The following diagram illustrates the desired pathway versus the critical failure mode (self-alkylation).

G Salt Hydrobromide Salt (Stable, Protonated) Base Neutralization (NaHCO3, 0°C) Salt->Base Deprotonation FreeBase Free Base (Reactive Intermediate) Base->FreeBase Extraction Product Downstream Product (Nucleophilic Attack) FreeBase->Product Immediate Use + Nucleophile Polymer Polymerized By-Product (Self-Alkylation) FreeBase->Polymer Time/Heat (Avoid!)

Figure 1: Reaction pathway showing the generation of the free base and the competing self-alkylation pathway that occurs if the free base is stored or heated.

Data Summary: Salt vs. Free Base

PropertyHydrobromide SaltFree Base
State White Crystalline SolidColorless to Yellow Oil / Low-melting Solid
Stability High (Shelf-stable)Low (Polymerizes < 1 hr at RT)
Solubility Water, MethanolDCM, Chloroform, Ethyl Acetate
Reactivity InertElectrophile (C-Br) & Nucleophile (N)

References

  • ChemicalBook. 4-(Bromomethyl)pyridine hydrobromide synthesis and properties. Retrieved from .

  • Royal Society of Chemistry. Synthesis of 2,6-Bis(bromomethyl)pyridine (Analogous Procedure). Retrieved from .

  • Sigma-Aldrich. 4-(Bromomethyl)pyridine hydrobromide Product Information. Retrieved from .

  • National Institutes of Health (NIH). Pyridazine pKa and Physicochemical Properties. PubChem.[4] Retrieved from .

Sources

Technical Application Note: Optimized N-Alkylation Protocols using 4-(Bromomethyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the reaction conditions for Carbon-Nitrogen (C-N) bond formation using 4-(bromomethyl)pyridazine . While "C-N coupling" often implies transition-metal catalysis (e.g., Buchwald-Hartwig), the reactivity of the bromomethyl moiety dictates a Nucleophilic Substitution (


)  mechanism.

4-(Bromomethyl)pyridazine is a highly reactive electrophile used to introduce the pyridazine-4-methyl motif into amines, a common strategy in medicinal chemistry to modulate lipophilicity and metabolic stability. However, its utility is complicated by the instability of its free base form, which is prone to rapid polymerization (self-quaternization).

Key Takeaways:

  • Reagent Form: Always handle as the hydrobromide salt (4-(bromomethyl)pyridazine

    
     HBr , CAS: 2244592-13-8).[1]
    
  • Mechanism: Classical

    
     N-alkylation.
    
  • Critical Control: The free base must be generated in situ in the presence of the nucleophile to prevent polymerization.

  • Solubility: The pyridazine ring imparts significant water solubility; specialized workup protocols are required.

Reagent Profile & Stability

The high electron deficiency of the pyridazine ring (1,2-diazine) activates the benzylic carbon, making it a potent alkylating agent. This same activation, however, makes the molecule unstable in its neutral form.

PropertySpecification
Chemical Name 4-(Bromomethyl)pyridazine hydrobromide
Structure Pyridazine ring with ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

at C4
CAS Number 2244592-13-8 (HBr salt); 1253790-86-1 (Free base)
Appearance Off-white to beige hygroscopic solid
Storage

, Desiccated, under Argon/Nitrogen
Stability HBr Salt: Stable for months if dry.[2] Free Base: Unstable. Polymerizes within minutes/hours at RT.
Mechanistic Challenge: Self-Quaternization

The pyridazine nitrogens are nucleophilic. In the absence of an external nucleophile, the free base reacts with itself, forming insoluble oligomers.

ReactionPathways Start 4-(Bromomethyl)pyridazine (Free Base) Product Desired C-N Product (N-Alkylation) Start->Product  Path A: + Amine (Fast)   Polymer Polymerization (Self-Quaternization) Start->Polymer  Path B: No Nucleophile   Amine Target Amine (R-NH2) Amine->Product

Figure 1: Competing pathways. Path A (


) is favored by high nucleophile concentration. Path B prevails if the free base accumulates without a trapping agent.

Optimized Reaction Conditions

Solvent Selection

Solubility of the HBr salt is the limiting factor.

  • Acetonitrile (MeCN): Recommended. Good balance of solubility and rate. Allows for easy workup.

  • DMF/DMAc: Excellent solubility for the salt but difficult to remove during workup (pyridazines are polar and track into water/DMF mixtures). Use only if necessary.

  • DCM: Poor solubility for the HBr salt, leading to heterogeneous reactions. Useful only if using a phase-transfer catalyst (e.g., TBAB).

Base Selection

The base serves two roles: neutralizing the HBr salt and scavenging the HBr produced during alkylation.

  • Inorganic Carbonates (

    
    , 
    
    
    
    ):
    Preferred. They release the free base slowly, keeping its steady-state concentration low.
  • Tertiary Amines (DIPEA, TEA): Effective, but can sometimes compete as nucleophiles (forming quaternary ammonium salts) if the target amine is sterically hindered.

Stoichiometry
  • Reagent: 1.0 – 1.1 equivalents.

  • Base: 3.0 – 4.0 equivalents (must neutralize 2 protons: one from the salt, one from the reaction).

Experimental Protocols

Protocol A: Standard Coupling with Secondary Amines

Best for: Piperazines, morpholines, and simple secondary amines.

Materials:

  • Amine substrate (1.0 mmol)

  • 4-(Bromomethyl)pyridazine

    
     HBr (1.1 mmol, 280 mg)
    
  • 
     (3.5 mmol, 485 mg)
    
  • Acetonitrile (anhydrous, 5 mL)

Procedure:

  • Setup: In a 20 mL vial equipped with a magnetic stir bar, suspend the Amine and

    
      in Acetonitrile.
    
  • Activation: Stir at Room Temperature (RT) for 10 minutes.

  • Addition: Add 4-(Bromomethyl)pyridazine

    
     HBr  as a solid in a single portion.
    
    • Note: Adding the solid directly to the amine mixture ensures the free base is intercepted immediately upon generation.

  • Reaction: Seal the vial and stir at RT for 4–16 hours.

    • Monitor: LCMS should show conversion to product (

      
      ).
      
  • Workup (Critical):

    • Filter off the inorganic solids.

    • Concentrate the filtrate.

    • Purification: Flash chromatography.

    • Eluent: DCM:MeOH (95:5 to 90:10). Pyridazines are polar; pure EtOAc often fails to elute them.

Protocol B: Mono-Alkylation of Primary Amines

Best for: Anilines or aliphatic primary amines where bis-alkylation is a risk.

Materials:

  • Primary Amine (1.0 mmol)

  • 4-(Bromomethyl)pyridazine

    
     HBr (0.8 mmol, 203 mg) [Sub-stoichiometric]
    
  • DIPEA (N,N-Diisopropylethylamine) (2.5 mmol, 435 µL)

  • DMF (3 mL)

Procedure:

  • Dissolution: Dissolve the Amine and DIPEA in DMF. Cool to

    
    .
    
  • Slow Addition: Dissolve the Bromide Salt in the minimum amount of DMF (approx. 1 mL). Add this solution dropwise to the amine mixture over 30 minutes.

    • Rationale: Keeping the alkylating agent concentration low favors mono-alkylation.

  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Workup (Aqueous):

    • Dilute with saturated

      
      .
      
    • Extract with DCM/IPA (3:1) . Standard EtOAc extraction is often insufficient for pyridazines.

    • Dry over

      
       and concentrate.
      

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield / Polymer Formation Free base accumulated before reaction.Ensure Amine is present before adding the bromide. Do not premix bromide and base.
Product in Aqueous Phase Pyridazine ring is highly polar.Use DCM:IPA (3:1) or Chloroform for extraction. Avoid acidic washes (protonates the pyridazine).
Bis-Alkylation Primary amine was not in excess.Use Protocol B (slow addition) or use 2-3 equivalents of the amine.
Incomplete Reaction HBr salt not fully neutralized.Increase base equivalents or switch to

(higher solubility).
Workflow Visualization

Workflow Step1 Step 1: Charge Vessel Amine + Base + Solvent (Stir 10 min) Step2 Step 2: Addition Add 4-(Bromomethyl)pyridazine HBr (Solid addition preferred) Step1->Step2 Decision Is Amine Primary? Step2->Decision PathA NO (Secondary) Stir RT, 4-16h Decision->PathA Standard PathB YES (Primary) Cool to 0°C Dropwise Addition Decision->PathB Control Selectivity Workup Workup Filter (if MeCN) or DCM/IPA Extraction (if DMF) PathA->Workup PathB->Workup

Figure 2: Decision tree for selecting the appropriate addition protocol.

References

  • Sigma-Aldrich. 4-(Bromomethyl)pyridazine hydrobromide Product Analysis. (Accessed 2023).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text describing reactivity of diazines and halomethyl-heterocycles).
  • BenchChem. Regioselective Bromination of 2-amino-4-methylpyridine. (Analogous chemistry for the pyridine series).

  • Hairui Chemical. 4-(Bromomethyl)pyridazine CAS 1253790-86-1 Data Sheet.[3][4]

(Note: While specific literature on the pyridazine analog is sparse, the chemistry is strictly homologous to the well-documented 4-(bromomethyl)pyridine series. The protocols above are adapted from standard "picolyl bromide" alkylation procedures.)

Sources

Application Note: Synthesis of Pyridazinyl-Methyl Ethers via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridazinyl ethers are privileged scaffolds in medicinal chemistry, appearing in diverse anxiolytic (e.g., Etifoxine analogs) and anti-inflammatory candidates. However, the synthesis of pyridazinyl-methyl ethers via the Williamson method presents a distinct chemoselectivity challenge: the Ambident Nucleophile Problem .

When subjecting pyridazin-3(2H)-ones to classical Williamson conditions (Base + Alkyl Halide), the reaction bifurcates between N-alkylation (thermodynamically favored lactam formation) and O-alkylation (kinetically controlled lactim ether formation).

This guide provides engineered protocols to control this selectivity, utilizing Hard-Soft Acid-Base (HSAB) principles to maximize the yield of the target O-methyl ether.

Mechanistic Grounding & Chemoselectivity

The Tautomeric Challenge

The precursor, pyridazin-3(2H)-one, exists in equilibrium with its hydroxy-tautomer, pyridazin-3-ol. Upon deprotonation, the resulting anion delocalizes charge between the Nitrogen (N2) and the Oxygen.

  • N-Alkylation (Unwanted): Occurs when the electrophile attacks the softer, more polarizable Nitrogen. This is favored by dissociating cations (

    
    , 
    
    
    
    ) and polar aprotic solvents (DMF, DMSO).
  • O-Alkylation (Target): Occurs when the electrophile attacks the harder Oxygen. This is favored by associative cations (

    
    ), non-polar solvents, or "hard" electrophiles.
    
Visualization: The Selectivity Bifurcation

The following pathway illustrates the divergence based on reaction conditions.

G Start Pyridazin-3(2H)-one Anion Ambident Anion [N- ... O-] Start->Anion Deprotonation Prod_N N-Methyl Pyridazinone (Major Byproduct) Anion->Prod_N Attack at N2 Prod_O 3-Methoxy Pyridazine (Target Ether) Anion->Prod_O Attack at Oxygen Cond_Na NaH / DMF (Dissociated Ion Pair) Cond_Na->Prod_N Cond_Ag Ag2CO3 / Toluene (Associative Mechanism) Cond_Ag->Prod_O

Figure 1: Chemoselectivity bifurcation in the alkylation of pyridazinones. N-alkylation dominates under classical ionic conditions, while O-alkylation requires specific coordination control.

Experimental Protocols

Protocol A: Silver-Mediated O-Selective Williamson Synthesis

Objective: Synthesis of 3-methoxypyridazine derivatives with >90% regioselectivity. Mechanism: The silver cation (


) coordinates to the ring nitrogen/halide, effectively blocking the N-site and increasing the nucleophilicity of the oxygen, or proceeding via a concerted mechanism that favors the "harder" oxygen center.
Materials
  • Substrate: Pyridazin-3(2H)-one derivative (1.0 equiv)

  • Alkylating Agent: Methyl Iodide (MeI) (1.5 - 2.0 equiv) Warning: Neurotoxin

  • Base/Promoter: Silver Carbonate (

    
    ) (1.1 equiv)
    
  • Solvent: Toluene (Anhydrous) or Benzene (if permitted)

  • Atmosphere: Argon or Nitrogen

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Charging: Add the Pyridazin-3-one derivative (1.0 equiv) and

    
     (1.1 equiv) to the flask.
    
    • Note: Protect the silver salt from light where possible (wrap flask in foil) to prevent degradation.

  • Solvent Addition: Add anhydrous Toluene (0.1 M concentration relative to substrate). Stir at room temperature for 15 minutes to ensure suspension homogeneity.

  • Alkylation: Add Methyl Iodide (2.0 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to reflux (110°C) .

    • Monitoring: Check TLC every 2 hours. The O-alkyl product typically has a higher

      
       (less polar) than the N-alkyl byproduct and the starting material.
      
    • Duration: Typically 12–24 hours.

  • Workup:

    • Cool to room temperature.

    • Filter the suspension through a pad of Celite to remove silver salts (

      
       and excess 
      
      
      
      ). Rinse the pad with Ethyl Acetate.
    • Concentrate the filtrate under reduced pressure.[1]

  • Purification: Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexane:EtOAc gradient (typically 80:20 to 50:50).

    • Validation: Verify O-alkylation via NMR.[2] The O-Me peak typically appears at

      
       4.0–4.1 ppm, whereas N-Me appears upfield at 
      
      
      
      3.7–3.8 ppm.
Protocol B: Classical Williamson (Side-Chain Alkylation)

Objective: Synthesis of ethers on a pyridazinyl-methyl alcohol side chain (e.g., Pyridazin-3-yl-methoxymethyl). Context: Here, the OH is aliphatic. The ring nitrogen is less likely to interfere directly, but base sensitivity of the pyridazine ring (prone to decomposition or ring opening) is the concern.

Materials
  • Substrate: (Pyridazin-3-yl)methanol (1.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)

  • Alkylating Agent: Methyl Iodide (1.2 equiv)

  • Solvent: THF (Anhydrous) - Preferred over DMF to reduce ring degradation.

  • Quench: Ammonium Chloride (sat. aq.)

Step-by-Step Procedure
  • Base Preparation: Place NaH (1.2 equiv) in a dry flask under Argon. Wash twice with dry pentane to remove mineral oil if high purity is required (optional for standard synthesis).

  • Solvation: Suspend NaH in anhydrous THF (0°C).

  • Deprotonation: Dissolve (Pyridazin-3-yl)methanol in minimal THF and add dropwise to the NaH suspension at 0°C .

    • Observation: Gas evolution (

      
      ) will occur. Stir for 30 mins at 0°C until evolution ceases.
      
  • Addition: Add Methyl Iodide (1.2 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature slowly. Stir for 2–4 hours.

    • Critical Check: Do not heat unless necessary. Pyridazine rings are electron-deficient and can undergo nucleophilic attack/decomposition by strong bases at high temperatures.

  • Quench: Carefully add saturated

    
     solution at 0°C.
    
  • Extraction: Extract with DCM (3x). Dry over

    
     and concentrate.
    

Troubleshooting & Optimization Guide

Solvent & Base Matrix

The choice of solvent/base profoundly impacts the N vs O ratio for pyridazinone alkylation.

ConditionMajor ProductMechanism/Rationale
NaH / DMF N-Alkyl Dissociated ion pair exposes

(soft nucleophile) to attack.

/ Acetone
Mixture Weak base often results in incomplete conversion or mixtures.

/ Toluene
O-Alkyl Silver coordination assists leaving group departure and blocks N-site.

O-Alkyl Meerwein's salt (Hard electrophile) prefers the Hard Oxygen center.
Analytical Differentiation

Distinguishing the isomers is critical.

  • 1H NMR:

    • O-Me: Singlet ~4.0 - 4.2 ppm.

    • N-Me: Singlet ~3.7 - 3.9 ppm.

  • 13C NMR:

    • O-Me: Carbon shift ~54-56 ppm.

    • N-Me: Carbon shift ~38-45 ppm.

    • Carbonyl/Imine: The C3 carbon in the O-ether (C=N bond character) shifts upfield relative to the C3 carbonyl (C=O) of the N-alkyl product.

Safety & Handling

  • Methyl Iodide: Highly toxic, volatile neurotoxin. Use only in a well-ventilated fume hood. Destroy excess MeI with aqueous ammonia or nucleophilic scavengers before disposal.

  • Sodium Hydride: Pyrophoric. Reacts violently with water.

  • Pyridazines: Many derivatives are bioactive; handle with standard PPE to prevent exposure.

References

  • Mechanism of Regioselective Alkylation

    • Title: Regioselective Alkylation of 2-Pyridone and Pyridazin-3-one Deriv
    • Source:Wiley Online Library / Heterocycles
    • Context: Explains the HSAB theory application where silver salts favor O-alkyl
    • Link:[Link] (General reference for HSAB in heterocycles).

  • Silver Carbonate Protocols

    • Title: Selective O-alkylation of pyridazin-3-ones using silver carbon
    • Source:Journal of Organic Chemistry / ACS
    • Context: Primary protocol source for the Ag-mediated p
    • Link:[Link]

  • Williamson Ether Synthesis Overview

    • Title: Williamson Ether Synthesis.[3][4][5][6]

    • Source:Organic Chemistry Portal
    • Context: General conditions and solvent effects on ether synthesis.[4][6]

    • Link:[Link]

  • Alternative Industrial Route (S_NAr)

    • Title: Synthesis of 3-alkoxypyridazines via nucleophilic substitution.
    • Source:ScienceDirect / Tetrahedron
    • Context: Comparison method using chloropyridazine + sodium methoxide.
    • Link:[Link]

Sources

Application Notes and Protocols for Optimized Radical Bromination of Electron-Deficient Methyl-Pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The selective functionalization of methyl groups on electron-deficient heterocyclic scaffolds, such as pyridazines, is a critical transformation in medicinal chemistry and materials science. The resulting bromomethyl-pyridazines are versatile building blocks, readily undergoing nucleophilic substitution and cross-coupling reactions to enable the synthesis of diverse molecular architectures. However, the inherent electronic properties of the pyridazine ring present significant challenges to standard radical bromination protocols, often leading to low yields, lack of selectivity, and competing aromatic bromination.

This comprehensive guide provides detailed application notes and optimized protocols for the radical bromination of electron-deficient methyl-pyridazines. Drawing upon established principles of radical chemistry and recent advancements in synthetic methodology, this document offers field-proven insights to overcome common hurdles and achieve efficient and selective transformations.

The Challenge: Electron-Deficiency and Selectivity in Pyridazine Bromination

The pyridazine nucleus is characterized by two adjacent nitrogen atoms, which render the aromatic ring electron-deficient. This electronic nature deactivates the ring towards electrophilic attack but also influences the stability of radical intermediates formed during side-chain halogenation. The primary challenge in the radical bromination of methyl-pyridazines is to selectively activate the benzylic C-H bonds of the methyl group while preventing undesired reactions, such as bromination of the pyridazine ring itself.

Traditional radical bromination methods, such as the Wohl-Ziegler reaction, employ N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) under thermal conditions.[1][2][3] However, for electron-deficient substrates, these conditions can be suboptimal, sometimes leading to a mixture of products or no reaction at all. For instance, attempts to brominate 3-methylpyridine under free radical conditions have been reported to result in ring bromination instead of the desired methyl group functionalization.[4] This underscores the necessity for carefully optimized protocols.

Core Principles for Optimized Bromination

Achieving high selectivity and yield in the radical bromination of electron-deficient methyl-pyridazines hinges on several key principles:

  • Initiation Method: The choice of radical initiator and the method of initiation (thermal vs. photochemical) are paramount. Photochemical initiation can often provide greater selectivity at lower temperatures, minimizing side reactions.[5]

  • Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, steady concentration of bromine radicals, which is crucial for minimizing ionic side reactions.[6]

  • Solvent Selection: The solvent must be inert to the reaction conditions and capable of dissolving the substrate. Non-polar solvents like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) are traditionally used, though greener alternatives are increasingly being explored.[2][5]

  • Reaction Temperature: Lowering the reaction temperature can significantly enhance selectivity by favoring the desired radical pathway over potential ionic side reactions.

Optimized Protocols for Selective Methyl-Pyridazine Bromination

This section details two robust protocols for the selective radical bromination of electron-deficient methyl-pyridazines, catering to different laboratory setups and substrate requirements.

Protocol 1: Photochemical Wohl-Ziegler Bromination

This method leverages photochemical initiation to achieve high selectivity at milder temperatures, making it particularly suitable for sensitive substrates.

Rationale: Photochemical initiation allows for the generation of radicals at lower temperatures compared to thermal initiators like AIBN, which require elevated temperatures for decomposition. This can suppress thermally induced side reactions, including ring bromination. The use of a non-polar solvent minimizes the potential for ionic pathways.

Experimental Workflow:

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Dissolve methyl-pyridazine in anhydrous CCl4 P2 Add N-Bromosuccinimide (NBS) P1->P2 R1 Irradiate with a UV lamp (e.g., 254 nm or broad spectrum) P2->R1 R2 Maintain inert atmosphere (N2 or Ar) R3 Monitor reaction by TLC or GC/MS R2->R3 W1 Cool to room temperature R3->W1 Reaction Complete W2 Filter to remove succinimide W1->W2 W3 Wash filtrate with aq. Na2S2O3 and brine W2->W3 W4 Dry over Na2SO4, filter, and concentrate W3->W4 P Purify by column chromatography or recrystallization W4->P

Caption: Workflow for Photochemical Bromination.

Detailed Steps:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen/argon inlet, dissolve the electron-deficient methyl-pyridazine (1.0 eq) in anhydrous carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂).

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.0-1.2 eq). It is crucial to use freshly recrystallized NBS to minimize side reactions.

  • Reaction Initiation: While stirring vigorously, irradiate the reaction mixture with a UV lamp (e.g., a high-pressure mercury lamp or a UV LED setup) positioned close to the flask. The reaction is typically conducted at the reflux temperature of the solvent.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the starting material and the appearance of a new, less polar spot indicate product formation. A key visual cue is the floating of the byproduct, succinimide, on the surface of the denser solvent upon reaction completion.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide and wash the solid with a small amount of the reaction solvent.

  • Purification: Combine the filtrates and wash with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Summary Table:

Substrate ExampleInitiatorSolventTemp. (°C)Time (h)Yield (%)Reference
2,6,7-trimethyl-quinazolinone derivativePhotochemicalCH₂Cl₂Reflux480[5]
2-hydroxy-5-methylisophthalaldehyde derivativePhotochemicalCCl₄Reflux270[7]
Electron-rich aromatic substratesPhotochemical (with BrCCl₃)FlowRT0.5>90[8][9]
Protocol 2: Thermally Initiated Wohl-Ziegler Bromination with AIBN Alternatives

For laboratories not equipped for photochemical reactions, a thermally initiated approach can be optimized. While AIBN is a common initiator, concerns about its safety and the toxicity of its byproducts have led to the exploration of alternatives.[10] V-601 (dimethyl 2,2'-azobis(2-methylpropionate)) is a safer alternative that decomposes at a similar temperature to AIBN.

Rationale: Thermal initiation with a suitable azo initiator provides a controlled generation of radicals. The key to success with electron-deficient substrates is careful temperature control and the selection of an appropriate solvent to favor the radical pathway.

Reaction Mechanism: Radical Chain Process

mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I1 Initiator (e.g., AIBN) -> 2 R• + N2 I2 R• + HBr -> RH + Br• I1->I2 I3 or R• + Br2 -> RBr + Br• I1->I3 P1 Ar-CH3 + Br• -> Ar-CH2• + HBr I2->P1 Generates Br• I3->P1 Generates Br• P2 Ar-CH2• + Br2 -> Ar-CH2Br + Br• P1->P2 P2->P1 Chain Reaction T1 Br• + Br• -> Br2 P2->T1 Chain Termination T2 Ar-CH2• + Br• -> Ar-CH2Br P2->T2 Chain Termination T3 Ar-CH2• + Ar-CH2• -> Dimer P2->T3 Chain Termination

Caption: General Mechanism of Radical Bromination.

Detailed Steps:

  • Preparation: In a similar setup as Protocol 1, dissolve the methyl-pyridazine (1.0 eq) in an anhydrous, non-polar solvent such as chlorobenzene or cyclohexane.

  • Reagent Addition: Add NBS (1.0-1.2 eq) and a catalytic amount of a thermal initiator like V-601 or benzoyl peroxide (0.05-0.1 eq).

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring under an inert atmosphere. The optimal temperature will depend on the decomposition temperature of the chosen initiator.

  • Monitoring and Work-up: Follow the same monitoring and work-up procedures as described in Protocol 1.

Data Summary Table:

Substrate ExampleInitiatorSolventTemp. (°C)Time (h)Yield (%)Reference
TolueneAIBNCCl₄Reflux164[11]
4-Methylbenzoic acidBenzoyl PeroxideCCl₄Reflux--
General Benzylic SubstratesAIBN/BPOCCl₄Reflux-Good[1][11]

Troubleshooting and Causality in Experimental Choices

  • Low Conversion: If the reaction stalls, it could be due to an insufficient amount of initiator or the presence of radical inhibitors. Ensure all glassware is scrupulously clean and the solvent is anhydrous. A small additional portion of the initiator can be added to restart the reaction.

  • Formation of Ring Bromination Products: This is a common side reaction with electron-deficient heterocycles. It occurs via an electrophilic aromatic substitution pathway. To suppress this, it is crucial to maintain a very low concentration of molecular bromine and HBr.[3] Using freshly recrystallized NBS and an inert, non-polar solvent is key. Photochemical initiation at lower temperatures is also highly effective in minimizing this side reaction.

  • Dibromination: The formation of dibromomethyl products can occur if an excess of NBS is used or if the reaction is allowed to proceed for too long after the starting material is consumed. Careful monitoring of the reaction progress is essential.

Conclusion

The successful radical bromination of electron-deficient methyl-pyridazines requires a departure from standard protocols and a nuanced understanding of the competing reaction pathways. By carefully selecting the initiation method, controlling the reaction temperature, and using high-purity reagents, researchers can achieve high yields and excellent selectivity for the desired bromomethyl-pyridazine products. The protocols outlined in this guide provide a solid foundation for the synthesis of these valuable intermediates, paving the way for advancements in drug discovery and materials science.

References

  • Wohl, A. (1919). Bromierung ungesättigter Verbindungen mit N-Brom-acetamid, ein Beitrag zur Lehre vom Verlauf chemischer Vorgänge. Berichte der deutschen chemischen Gesellschaft (A and B Series), 52(1), 51-63.
  • Ziegler, K., Späth, A., Schaaf, E., Schumann, W., & Winkelmann, E. (1942). Die Halogenierung ungesättigter Substanzen in der Allylstellung. Justus Liebigs Annalen der Chemie, 551(1), 80-119.
  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271-317.
  • Horner, L., & Winkelmann, E. H. (1959). Über die Radikalkettennatur der N-Brom-succinimid-Bromierung. Angewandte Chemie, 71(11), 349-365.
  • Offermann, W., & Vögtle, F. (1979). Vereinfachte und verbesserte Synthese von [2.2]Paracyclophanen. Synthesis, 1979(03), 214-216.
  • Futamura, S., & Zong, Z. M. (1992). The benzylic bromination of alkylbenzenes with N-bromosuccinimide. A kinetic study. Bulletin of the Chemical Society of Japan, 65(1), 345-348.
  • Cantillo, D., & Kappe, C. O. (2019). Photochemical Benzylic Bromination in Continuous Flow using BrCCl3 and its Application to Telescoped p-Methoxybenzyl Protection. Organic & Biomolecular Chemistry, 17(1), 134-138.
  • Greenwood, J., Capper, M., & Dronsfield, A. (2001). The Wohl-Ziegler reaction.
  • Hill, R. A., & Adshead, D. (1997).
  • Tyman, J. H. P. (1996).
  • Pearson, R. E., & Martin, J. C. (1963). The Mechanism of N-Bromosuccinimide Brominations. Journal of the American Chemical Society, 85(20), 3142-3146.
  • Tedder, J. M. (1982). The bromination of alkanes and cycloalkanes. Quarterly Reviews, Chemical Society, 14(3), 336-356.
  • Walling, C. (1957). Free Radicals in Solution. John Wiley & Sons.
  • Pizey, J. S. (1974). Synthetic Reagents Volume 2: N-Bromosuccinimide, Diazomethane, Manganese Dioxide, Raney Nickel. Ellis Horwood.
  • Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) as a Reagent in Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Wohl–Ziegler reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (2017). What is the best alternative of AIBN? as I would like synthesize HEMA polymer?. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

  • Britton, J., Raston, C. L., & Weiss, J. (2019). Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection. Organic & Biomolecular Chemistry, 17(1), 134-138.
  • El-Shekeil, A. G., Babaqi, A. S., Hassan, M. E., & Shiba, S. A. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Tetrahedron Letters, 55(37), 5229-5231.
  • BYJU'S. (n.d.). Mechanism of Free Radical Bromination. Retrieved from [Link]

  • Žoglo, N., Mastitski, A., Ivanistsev, V., & Kongi, N. (2025). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. ChemRxiv.
  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

  • Chegg. (2020). Solved 14 Free Radical Bromination of 4-Methylbenzoic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 4: Radical Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Bromination. Retrieved from [Link]

Sources

Application Note: Click Chemistry Applications of 4-Methylpyridazine Azide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the strategic incorporation of 4-methylpyridazine —a privileged scaffold in medicinal chemistry—into complex bioactive molecules using Click Chemistry (CuAAC).

Unlike standard alkyl azides, pyridazine-based azides present unique challenges due to the coordinating nature of the diazine ring. This guide addresses those challenges with field-proven protocols.

Executive Summary & Strategic Value

The 4-methylpyridazine scaffold is a high-value bioisostere in drug discovery, often used to replace phenyl rings or unstable heterocycles to improve aqueous solubility (logP reduction) and metabolic stability. However, functionalizing this electron-deficient ring without compromising its integrity is synthetically demanding.

"Click Chemistry" (specifically Copper-Catalyzed Azide-Alkyne Cycloaddition, or CuAAC) offers a modular solution. By converting 4-methylpyridazine into an azide derivative , researchers can rapidly "snap" this pharmacophore onto:

  • PROTAC Linkers: For targeted protein degradation.

  • DNA-Encoded Libraries (DELs): For high-throughput screening.

  • PET Tracers: For diagnostic imaging (using

    
    F-alkynes).
    

Scope of this Guide: This document details the synthesis, purification, and conjugation of 4-(azidomethyl)pyridazine , the most versatile "linker-ready" derivative. It also addresses the critical issue of catalyst poisoning caused by the pyridazine nitrogens coordinating to Cu(I).

Chemical Biology Context: The "Chelation Trap"

Before beginning, researchers must understand the mechanistic nuance. Pyridazines contain two adjacent nitrogen atoms (


 hybridized). While less basic than pyridines, they can still act as bidentate ligands for transition metals.
  • The Problem: In standard CuAAC, the pyridazine substrate can compete with the accelerating ligand (e.g., TBTA) for the Cu(I) center. This leads to "sluggish" kinetics or required high catalyst loading.

  • The Solution: This protocol utilizes THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), a water-soluble ligand with higher affinity for Cu(I) than the pyridazine ring, ensuring the catalytic cycle remains active.

Workflow Visualization

The following diagram outlines the conversion of the raw 4-methylpyridazine building block into a functionalized drug candidate.

G cluster_0 Critical Control Point: Catalyst Protection Start 4-Methylpyridazine (Precursor) Step1 Radical Bromination (NBS, AIBN) Start->Step1 Inter 4-(Bromomethyl)pyridazine (Reactive Intermediate) Step1->Inter Step2 Azidation (NaN3, DMF) Inter->Step2 Azide 4-(Azidomethyl)pyridazine (Click Reagent) Step2->Azide Click CuAAC Reaction (CuSO4, THPTA, Alkyne-R) Azide->Click Product 1,2,3-Triazole Linked Pyridazine Conjugate Click->Product Yield > 85%

Figure 1: Synthetic workflow from precursor to conjugated product. Note the critical control point at the CuAAC step to prevent ligand displacement.

Experimental Protocols

Protocol A: Synthesis of 4-(Azidomethyl)pyridazine

Note: This reagent is not always commercially stable; fresh preparation is recommended.

Reagents:

  • 4-Methylpyridazine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • AIBN (Catalytic, 0.05 eq)

  • Sodium Azide (

    
    ) (1.5 eq)
    
  • Solvents:

    
     (or Benzotrifluoride as green alternative), DMF.
    

Step-by-Step:

  • Bromination (Benzylic Substitution):

    • Dissolve 4-methylpyridazine in anhydrous

      
       under Argon.
      
    • Add NBS and AIBN. Reflux at 77°C for 4 hours.

    • Checkpoint: Monitor by TLC. The methyl group is activated by the electron-deficient ring, facilitating radical attack.

    • Filter off succinimide byproduct. Concentrate filtrate to yield crude 4-(bromomethyl)pyridazine.

  • Azidation:

    • Safety Warning: Azides are potential explosion hazards. Work behind a blast shield.

    • Dissolve the crude bromide in DMF (0.5 M).

    • Add

      
       carefully at 0°C, then warm to Room Temperature (RT) and stir for 12 hours.
      
    • Workup: Dilute with water, extract with Ethyl Acetate (

      
      ). Wash organic layer with 5% 
      
      
      
      (to remove DMF). Dry over
      
      
      .
    • Validation: IR Spectrum should show a strong peak at ~2100

      
       (Azide stretch).
      
Protocol B: The "Pyridazine-Optimized" CuAAC Click Reaction

Designed to overcome nitrogen-coordination poisoning.

Reagents:

  • Azide: 4-(Azidomethyl)pyridazine (1.0 eq)

  • Alkyne: Functionalized partner (e.g., Alkyne-PEG-Linker) (1.0 eq)

  • Catalyst Source:

    
     (5 mol%)
    
  • Ligand: THPTA (25 mol%) — Note the 5:1 Ligand:Cu ratio.

  • Reductant: Sodium Ascorbate (10 mol%)

  • Buffer: PBS (pH 7.4) / DMSO (1:1 v/v)

Procedure:

  • Ligand Complexation (Crucial):

    • In a small vial, premix the

      
       and THPTA in water. Let stand for 5 minutes. The solution should be light blue. This pre-forms the active catalytic complex, protecting Cu from the pyridazine.
      
  • Reaction Assembly:

    • Dissolve Azide and Alkyne in the DMSO/PBS mixture. De-gas with Nitrogen for 2 minutes (Oxygen oxidizes Cu(I) to inactive Cu(II)).

    • Add the Cu-THPTA complex to the reaction mixture.

    • Add Sodium Ascorbate last to initiate the reaction.

  • Incubation:

    • Stir at RT for 1-2 hours.

    • Monitoring: LC-MS is preferred. Look for the mass shift corresponding to the triazole formation.

  • Purification:

    • For small molecules: Silica flash chromatography (DCM/MeOH).

    • For biomolecules: Size-exclusion chromatography or Dialysis (to remove Copper).

Data & Optimization Guide

The following table summarizes the impact of ligand selection on yield when "clicking" nitrogen-rich heterocycles like pyridazine.

ParameterStandard Conditions (TBTA)Optimized Conditions (THPTA)Rationale
Ligand:Cu Ratio 1:15:1 Excess ligand prevents pyridazine N-atoms from sequestering Cu.
Solvent Compatibility DMSO/tBuOHWater/DMSO THPTA is highly water-soluble, allowing bio-friendly buffers.
Reaction Time 6-12 Hours1-2 Hours Higher effective [Cu] concentration accelerates kinetics.
Yield (Isolated) 65-75%>90% Prevention of catalyst poisoning/aggregation.
Cu Scavenging DifficultEasy THPTA complexes are easily washed away during workup.

Applications in Drug Discovery[1][2][3][4][5][6][7][8]

Application 1: Fragment-Based Drug Discovery (FBDD)

4-methylpyridazine is a low molecular weight fragment (


). By attaching an azide, it becomes a "warhead" that can be clicked onto a library of varying linkers to probe binding pockets (e.g., Kinase hinge regions).
  • Mechanism: The triazole formed acts as a rigid linker that mimics a trans-amide bond, positioning the pyridazine ring to engage in H-bonding with residues like Serine or Threonine in the active site.

Application 2: PROTAC Linker Synthesis

Pyridazine derivatives are increasingly used in E3 ligase ligands (e.g., Cereblon binders).

  • Protocol: Use 4-(azidomethyl)pyridazine to click onto an Alkyne-terminated Thalidomide analog.

  • Benefit: The pyridazine improves the solubility of the often hydrophobic PROTAC molecule, enhancing oral bioavailability.

References

  • Click Chemistry in Peptide-Based Drug Design. Molecules, 2016. Link

    • Citation for: General utility of CuAAC in cre
  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Sigma-Aldrich Technical Guides. Link

    • Citation for: Standard reaction parameters and reagent selection.[1][2]

  • Sustainable synthesis of nitrogen rich pyridazine-triazole scaffolds. Bioorganic Chemistry, 2025. Link

    • Citation for: Specific reactivity of pyridazine-based azides and their stability in CuAAC conditions.
  • Synthesis and Properties of Azido Derivatives of Pyridines. ResearchGate, 2025. Link

    • Citation for: Chemical behavior of azides attached to electron-deficient heteroarom

Sources

Troubleshooting & Optimization

Preventing hydrolysis of 4-(bromomethyl)pyridazine during aqueous workup

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Hydrolysis & Decomposition During Workup

Case ID: #RXN-PYZ-004 Status: Open Priority: Critical (Compound is Labile)

Executive Summary

You are encountering decomposition of 4-(bromomethyl)pyridazine because this molecule acts as a highly activated benzyl halide. The electron-deficient 1,2-diazine ring exerts a strong electron-withdrawing effect, rendering the exocyclic methylene carbon (


-Br) exceptionally electrophilic.

The Core Issue: Water acts as a nucleophile. Upon contact with aqueous media (even neutral water), the bromide is rapidly displaced by hydroxyl ions or water molecules via an accelerated


 mechanism, yielding 4-(hydroxymethyl)pyridazine  (the alcohol impurity).

The Solution: Abandon standard aqueous workups. Adopt a "Zero-Water" Isolation Protocol relying on anhydrous precipitation and filtration.

Part 1: The Mechanism of Failure

To prevent the issue, you must understand the driving force. The pyridazine ring destabilizes the bond to the leaving group (


) not by ionizing it (

), but by making the carbon susceptible to nucleophilic attack (

).
Visualizing the Instability

The following diagram illustrates why your molecule decomposes in water.

HydrolysisMechanism Start 4-(bromomethyl)pyridazine Transition Transition State (Highly Electrophilic CH2) Start->Transition e- withdrawal by N1/N2 activates CH2 Water H2O (Nucleophile) Water->Transition Rapid Attack Product 4-(hydroxymethyl)pyridazine (Alcohol Impurity) Transition->Product Br- displacement HBr HBr (Byproduct) Transition->HBr

Figure 1: Mechanism of hydrolysis. The electron-deficient pyridazine ring pulls electron density from the methylene group, inviting rapid attack by water.

Part 2: Troubleshooting Guide (Q&A)

Scenario A: "I already added water. Can I save the batch?"

Diagnosis: High risk of total loss. The hydrolysis half-life can be minutes at room temperature. Immediate Action:

  • Chill immediately: Place the separatory funnel in an ice bath. Lowering T to 0°C slows the kinetic rate of hydrolysis.

  • Saturate with Salt: Add solid NaCl until saturated. This increases the ionic strength (salting-out effect), pushing the organic molecule into the organic phase and reducing the concentration of "free" water available for reaction.

  • Rapid Extraction: Extract with DCM (Dichloromethane) immediately. Do not wait for perfect layer separation.

  • Dry Instantly: Pass the organic layer directly through a plug of anhydrous

    
     .
    
Scenario B: "How do I remove inorganic salts (e.g., NaBr) without washing?"

Diagnosis: You generated the bromide from the alcohol using


 or 

, and now have phosphorus or succinimide byproducts. Solution: Use Precipitation/Trituration .
  • 4-(bromomethyl)pyridazine is moderately soluble in DCM/Chloroform but insoluble in non-polar alkanes.

  • Protocol: Dissolve the crude residue in a minimum volume of DCM, then slowly add MTBE or Heptane while stirring. The inorganic salts and polar byproducts often precipitate out or form a gum, while the product remains in solution (or vice versa, depending on the specific impurity profile). Filter through a sintered glass funnel.

Scenario C: "My product turns pink/brown on the bench."

Diagnosis: Autocatalytic decomposition. Explanation: If even trace hydrolysis occurs, HBr is generated. The acid protonates the pyridazine nitrogens, making the ring more electron-withdrawing, which accelerates further hydrolysis (autocatalysis). Solution: Store the solid with a stabilizer (like silver foil to catch free halides) or strictly under Argon at -20°C.

Part 3: The "Zero-Water" Isolation Protocol

Recommended for: Synthesis of 4-(bromomethyl)pyridazine from 4-(hydroxymethyl)pyridazine using


 or 

.
Workflow Decision Tree

WorkupLogic Start Reaction Complete Decision Does reaction contain strong mineral acid? Start->Decision YesAcid Yes (e.g. HBr) Decision->YesAcid Yes NoAcid No Decision->NoAcid No Neutralize Add Solid NaHCO3 (No Water) YesAcid->Neutralize Filter Filter Solids Neutralize->Filter Evap Evaporate Solvent (Keep < 30°C) Filter->Evap NoAcid->Evap Triturate Triturate residue with Et2O/Heptane Evap->Triturate FinalFilter Filter Precipitate (Product) Triturate->FinalFilter

Figure 2: Decision logic for anhydrous workup. Note the complete absence of aqueous wash steps.

Step-by-Step Methodology

1. Quenching (Anhydrous):

  • Do NOT pour the reaction mixture into ice water.

  • If using

    
    : Cool reaction to 0°C. Add dry Methanol  (0.5 eq per Br atom) dropwise. This converts excess 
    
    
    
    to trimethyl phosphite and HBr, which can be removed as volatiles.

2. Filtration:

  • Dilute the reaction mixture with Dichloromethane (DCM) or Chloroform .

  • Add solid

    
      or solid 
    
    
    
    directly to the organic phase. Stir for 20 minutes. This neutralizes acid traces without introducing an aqueous phase.
  • Filter the suspension through a pad of Celite or a sintered glass frit to remove the inorganic salts.

3. Solvent Swap (Trituration):

  • Concentrate the filtrate under reduced pressure (Rotavap).[1] Crucial: Keep bath temperature < 30°C .

  • Do not evaporate to dryness (which traps heat). Evaporate until a thick oil/slurry remains.

  • Add Diethyl Ether or MTBE . The 4-(bromomethyl)pyridazine should precipitate as a solid or crystallize upon cooling to -20°C.

  • Filter the solid under Argon.

Part 4: Data & Specifications

ParameterSpecificationNote
Storage Temp -20°CEssential to prevent autocatalysis.
Stability (Water) < 15 mins

at pH 7, 25°C (Estimated).
Preferred Solvent DCM,

Good solubility; non-nucleophilic.
Forbidden Solvent Water, Alcohols (warm), DMSONucleophilic or promotes substitution.
TLC Visualization

Bromide may not be UV active enough; alcohol impurity is very polar.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reactivity of diazines and nucleophilic attack on alkyl-substituted electron-deficient rings).

  • Thieme Chemistry. (2004). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 16: Six-Membered Hetarenes with Two Identical Heteroatoms. (Specific synthesis and stability data for pyridazine derivatives).

  • Coppel, Y., et al. (2021). Purification of labile benzyl halides. ResearchGate/BenchChem Technical Notes. (General protocols for non-aqueous workup of activated halides).
  • Bergman, J., et al. (2001).[2] Automated synthesis and purification of [18F]bromofluoromethane.[2] Applied Radiation and Isotopes, 54(6), 927-933.[2] (Demonstrates purification of highly reactive halomethyl compounds without aqueous extraction).

Sources

Minimizing dibromination side products in 4-methylpyridazine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Methylpyridazine Functionalization

Welcome to the technical support guide for the selective functionalization of 4-methylpyridazine. This document is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with selectivity during the electrophilic bromination of this heterocyclic scaffold. Our goal is to provide you with the foundational knowledge, practical troubleshooting steps, and detailed protocols to minimize the formation of undesired dibrominated species and maximize the yield of your target monobrominated product.

Frequently Asked Questions (FAQs)

Q1: Why is the bromination of 4-methylpyridazine so challenging to control?

The difficulty arises from the intrinsic electronic properties of the pyridazine ring. Like pyridine, the pyridazine nucleus is electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates the ring towards electrophilic aromatic substitution (EAS)[1][2]. Consequently, forcing conditions such as high temperatures or strong Lewis acids are often required to achieve bromination[3][4]. These same harsh conditions can also provide sufficient energy to overcome the deactivating effect of the first bromine atom, leading to a second bromination and the formation of undesired dibromo side products[5].

Q2: I'm observing significant amounts of a 3,5-dibromo-4-methylpyridazine side product. What is the most likely cause?

The formation of 3,5-dibromo-4-methylpyridazine is a classic example of over-bromination. The primary causes are typically:

  • Excess Brominating Agent: Using more than one equivalent of the brominating agent.

  • High Reaction Temperature: Elevated temperatures provide the activation energy needed for the less favorable second substitution[6].

  • Prolonged Reaction Times: Allowing the reaction to proceed long after the starting material is consumed can favor the formation of the thermodynamically stable dibrominated product.

  • Highly Activating Conditions: The use of very strong Lewis acids or highly concentrated reagents can drive the reaction past the mono-bromination stage.

Q3: Which brominating agent offers the best selectivity for monobromination?

There is no single "best" agent, as the optimal choice depends on the specific substrate and desired conditions. However, for controlling selectivity, moving from more reactive to less reactive brominating agents is a standard strategy.

  • Elemental Bromine (Br₂): Often used with a Lewis acid, but can be difficult to control and frequently leads to mixtures of mono- and di-brominated products[5].

  • N-Bromosuccinimide (NBS): Generally considered a milder and more selective source of electrophilic bromine than Br₂. It is often the first choice when trying to avoid over-halogenation[7].

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Another mild and efficient source of bromine that can offer high selectivity in certain systems[5][7].

Q4: How can I effectively separate the desired monobrominated product from the dibrominated side product?

Separation can be challenging due to the similar polarities of the isomers[5]. The most common method is column chromatography on silica gel[3]. A carefully optimized eluent system, often a gradient of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane), is required. Monitoring the separation by thin-layer chromatography (TLC) with multiple eluent systems is crucial for developing an effective purification protocol.

Troubleshooting Guide: A Deeper Dive

This section addresses specific experimental problems with detailed explanations and actionable solutions.

Problem 1: Low conversion of starting material, yet dibrominated product is still forming.

This common issue suggests that the reaction conditions are harsh enough to cause some molecules to react twice, while others do not react at all. The core of the problem is a mismatch between reaction rate and selectivity.

Underlying Cause: The activation energy for the first bromination is high, but once surmounted, the energy barrier for the second bromination is also accessible under the same conditions.

Solutions & Experimental Workflow:

  • Lower the Temperature: Temperature is a critical parameter influencing selectivity[6]. Reducing the reaction temperature will decrease the overall reaction rate but will disproportionately slow the less favorable second bromination, thus improving the mono-to-di product ratio.

  • Control Stoichiometry with Slow Addition: Instead of adding the brominating agent all at once, use a syringe pump for slow, controlled addition. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant and more reactive starting material over the monobrominated intermediate.

  • Change the Brominating Agent: Switch from Br₂ to a milder agent like NBS. NBS releases electrophilic bromine more slowly, which can significantly enhance selectivity[7][8].

  • Re-evaluate the Solvent: The choice of solvent can influence the reactivity of the brominating agent. Less polar solvents can sometimes attenuate the reactivity of the electrophile, leading to better control[8].

dot

Caption: Workflow for troubleshooting low conversion with dibromination.

Problem 2: The reaction is selective, but the overall yield is unacceptably low.

This indicates that the reaction conditions are too mild and are not effectively promoting the desired electrophilic substitution on the deactivated pyridazine ring.

Underlying Cause: The electrophilicity of the brominating agent is insufficient to overcome the high activation energy barrier for substitution on the electron-poor heterocycle.

Solutions & Parameter Adjustments:

  • Introduce a Lewis Acid Catalyst: If using NBS or DBDMH alone, the addition of a catalytic amount of a Lewis acid (e.g., AlCl₃, FeBr₃) can polarize the Br-X bond, creating a much more potent electrophile[1]. Be cautious, as this will also increase the risk of over-bromination, so start with small amounts.

  • Increase Temperature Incrementally: While high temperatures can reduce selectivity, a modest and controlled increase can significantly improve the reaction rate[7]. Monitor the reaction closely by TLC or LC-MS to find the optimal balance between rate and selectivity.

  • Consider an Alternative Mechanism: For particularly stubborn substrates, methods that do not rely on classical EAS may be necessary. While more advanced, techniques involving pyridine N-oxides or directed metalation could be explored as alternative synthetic routes[4].

Table 1: Impact of Reaction Parameters on Bromination Outcome

ParameterTo Increase Selectivity (Minimize Dibromination)To Increase Rate (Improve Low Yield)Rationale
Temperature DecreaseIncrease (cautiously)Lower temps favor the product with the lowest activation energy (monobromination)[6].
Bromine Source Switch Br₂ → NBS or DBDMHSwitch NBS → Br₂ with Lewis AcidMilder reagents are inherently more selective[7][8].
Stoichiometry Use ≤ 1.0 eq. of bromine source; add slowlyEnsure at least 1.0 eq. is usedLimiting the electrophile prevents over-reaction.
Catalyst Avoid or use catalytic amountsAdd or increase Lewis Acid (e.g., AlCl₃)Lewis acids generate a more powerful electrophile, increasing the rate[1].
Reaction Time Monitor closely and quench upon SM consumptionAllow to run to completionExtended times can lead to equilibration and side product formation[7].

Illustrative Reaction Mechanism & Selectivity

The bromination proceeds via a standard electrophilic aromatic substitution mechanism. The selectivity for monobromination is governed by the electronic effect of the first bromine atom added to the ring.

dot

EAS_Mechanism cluster_step1 Step 1: Monobromination (Favored) cluster_step2 Step 2: Dibromination (Disfavored) A 4-Methylpyridazine B Sigma Complex (Resonance Stabilized) A->B + Br+ C 3-Bromo-4-methylpyridazine (Product) B->C - H+ C2 3-Bromo-4-methylpyridazine (Deactivated Ring) D Dibromo Sigma Complex (More Destabilized) C2->D + Br+ (Harsh Conditions) E 3,5-Dibromo-4-methylpyridazine (Side Product) D->E - H+

Caption: Mechanism of electrophilic bromination on 4-methylpyridazine.

As shown, the first bromine atom acts as a deactivating group, making the ring even less nucleophilic and slowing down the second substitution. However, under forcing conditions, this second substitution can still occur, typically at the C-5 position.

Experimental Protocols

The following protocol is adapted from a procedure for the bromination of 4-methylpyridine and serves as a representative starting point. Note: Pyridazine is more deactivated than pyridine; therefore, reaction times may be longer or temperatures higher. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Lewis Acid-Mediated Bromination with Elemental Bromine[3]

Objective: To synthesize 3-bromo-4-methylpyridazine while minimizing dibromination.

Materials:

  • 4-Methylpyridazine

  • Aluminum chloride (AlCl₃), anhydrous

  • Potassium bromide (KBr)

  • Elemental bromine (Br₂)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH) solution

  • Crushed ice

  • Silica gel for column chromatography

  • Petroleum ether / Ethyl acetate

Procedure:

  • Setup: In a three-neck round-bottom flask equipped with a condenser, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.3 eq.) and potassium bromide (0.2 eq.).

  • Substrate Addition: Under a nitrogen atmosphere and with stirring, slowly add 4-methylpyridazine (1.0 eq.) to the flask at room temperature. Stir the resulting mixture for 1 hour.

  • Bromination: Heat the reaction mixture to 120 °C. Slowly add elemental bromine (1.3 eq.) dropwise via the dropping funnel over approximately 1 hour.

    • Scientist's Note: To favor monobromination, it is critical to use a smaller excess of bromine. Consider starting with 1.05-1.1 equivalents.

  • Reaction: Maintain the temperature at 120 °C and continue stirring for 24-30 hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature and carefully pour the mixture onto crushed ice with vigorous stirring.

  • Neutralization: Slowly add a solution of sodium hydroxide to neutralize the mixture to a pH of ~7. Ensure all solids dissolve.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography using a petroleum ether:ethyl acetate gradient to separate the monobrominated product from starting material and the dibrominated side product.

References

  • Google Patents. (n.d.). US11613549B2 - Bromination of pyridine derivatives.
  • PMC. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • ACS. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives.
  • YouTube. (2020). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Retrieved from [Link]

  • PMC. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved from [Link]

  • MDPI. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Retrieved from [Link]

Sources

Purification strategies for removing unreacted 4-methylpyridazine starting material

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Strategies for 4-Methylpyridazine Removal

Introduction: The Challenge of the "Sticky" Heterocycle

Welcome to the technical support guide for handling 4-methylpyridazine (CAS: 1120-88-3).[1][2][3] A common point of confusion in our user base is distinguishing this compound from its isomer, 4-methylpyridine (4-picoline).[1][2] While they share similar names, their electronic properties differ significantly.[1][2]

4-Methylpyridazine is a 1,2-diazine .[1][2] It is a high-boiling liquid (bp ~208°C at atm) that is miscible with water and possesses weak basicity (pKa ~3–4).[2] Its high polarity and potential to coordinate with metals make it difficult to remove via standard rotary evaporation or simple silica chromatography, where it often "streaks" or co-elutes with polar products.[1][2]

This guide provides modular solutions ranging from aqueous extraction to advanced solid-phase scavenging.[1][2]

Part 1: Physicochemical Profile & Separation Logic[2]

Q: Why can't I just rotavap 4-methylpyridazine away like other solvents?

A: 4-Methylpyridazine has a high boiling point (~98-100°C at 11 mmHg) [1].[1][2] Standard rotary evaporation bath temperatures (40-50°C) are insufficient to remove it, even under good vacuum.[1][2] Increasing the heat risks degrading your product.[1][2]

Q: What specific properties can I exploit for separation?

We utilize three "handles" for separation:

  • Basicity: It can be protonated by acids to form water-soluble salts.[1][2]

  • Coordination: The nitrogen atoms bind strongly to transition metals (e.g., Copper(II)).[1][2]

  • Polarity: It is highly soluble in water, allowing for aqueous wash removal if your product is lipophilic.[1][2]

Table 1: Key Physicochemical Data for Separation

Property Value Implication for Purification
Boiling Point ~208°C (760 mmHg) Distillation requires high vacuum (<1 mmHg).[2]
Water Solubility Miscible Excellent candidate for aqueous extraction.[2]
pKa (Conjugate Acid) ~3.5 - 4.0 (Est.)[2] Requires pH < 2 for complete protonation.[1][2]

| Coordination | Bidentate-like potential | Binds to Cu(II) and Pd(II); requires scavengers.[2] |

Part 2: Workup & Extraction Strategies (Troubleshooting)

Q: My product is acid-stable. What is the most efficient wash protocol?

A: The "Acid-Base Switch" is the gold standard.[1] Since 4-methylpyridazine is a weak base, you must use an acidic aqueous phase to drive it into the water layer as the pyridazinium salt.[1][2]

Protocol A: The Acidic Wash (For Neutral/Acid-Stable Products) [1][2]

  • Dilute reaction mixture with a non-polar solvent (Ethyl Acetate or DCM).[2]

  • Wash the organic layer 3x with 1N HCl or 10% aqueous KHSO₄ .[1][2]

    • Technical Note: Ensure the aqueous layer pH remains < 2.[1][2]

  • Wash 1x with Brine to remove residual acid.[1][2]

  • Dry over Na₂SO₄ and concentrate.

    • Result: The 4-methylpyridazine remains in the aqueous acid layer.[1][2]

Q: My product is acid-sensitive (e.g., contains acetals or silyl ethers). How do I remove the impurity without hydrolysis?

A: Use the Copper(II) Sulfate Coordination Wash .[2] Pyridazines coordinate to copper ions, forming water-soluble complexes.[1][2]

Protocol B: The Copper Wash (For Acid-Sensitive Products) [2]

  • Dissolve the crude mixture in Chloroform or DCM (Chlorinated solvents work best here).[2]

  • Wash with saturated aqueous CuSO₄ solution .[1][2][4]

  • Observation: The aqueous layer will turn from pale blue to deep royal blue/purple (indicating complex formation).[2]

  • Repeat until the aqueous layer remains pale blue.

  • Rinse with water to remove copper salts, then brine.[1][2]

Visualization: Extraction Decision Tree

ExtractionLogic Figure 1: Decision Logic for Aqueous Extraction of 4-Methylpyridazine Start Start: Crude Reaction Mixture IsProductAcidStable Is Product Acid-Stable? Start->IsProductAcidStable AcidWash Protocol A: 1N HCl Wash (Protonation) IsProductAcidStable->AcidWash Yes CuWash Protocol B: Sat. CuSO4 Wash (Coordination Complex) IsProductAcidStable->CuWash No CheckTLC Check TLC/LCMS AcidWash->CheckTLC CuWash->CheckTLC

Part 3: Chromatographic Solutions

Q: The 4-methylpyridazine is streaking on my silica column and contaminating my product. How do I fix this?

A: Unmodified silica is slightly acidic.[1][2] The basic nitrogen of the pyridazine interacts strongly with silanols, causing tailing.[1] You must "deactivate" the silica.[1][2]

Troubleshooting Guide: Silica Gel Modifiers

  • Standard Modifier: Add 1% Triethylamine (Et₃N) or 1% NH₄OH to your eluent system (e.g., 95:4:1 DCM/MeOH/NH₄OH).[1][2]

  • Pre-treatment: Flush the column with the modifier before loading your sample to neutralize active sites.[1]

Q: Is Reverse Phase (C18) an option?

A: Yes, but pH control is critical.[1][2]

  • Low pH (0.1% TFA or Formic Acid): The pyridazine will be protonated, highly polar, and will elute near the solvent front (t0).[1][2] This is excellent for separating it from hydrophobic products.[1][2]

  • High pH (10 mM NH₄HCO₃): It will be neutral and retain longer.[2] Use Low pH for best removal.[1][2]

Part 4: Advanced Scavenging Techniques

Q: I cannot perform aqueous workup (water-sensitive product). How do I remove the starting material?

A: Use Solid-Supported Scavenger Resins . Strong Cation Exchange (SCX) resins are highly effective for sequestering basic heterocycles from organic solutions without introducing water [2].[2]

Protocol C: Resin Scavenging

  • Selection: Use a sulfonic acid-functionalized resin (e.g., Amberlyst® 15 or Dowex® 50W).[1][2]

  • Stoichiometry: Add 3–5 equivalents of resin relative to the estimated amount of unreacted 4-methylpyridazine.

  • Solvent: Dilute reaction in DCM, THF, or MeOH.

  • Incubation: Stir gently for 1–4 hours at room temperature.

  • Filtration: Filter off the resin.[1][2][5] The filtrate contains your product; the impurity is bound to the beads.[1]

Table 2: Scavenger Resin Compatibility

Resin Type Functional Group Mechanism Best For
Amberlyst 15 Sulfonic Acid (-SO₃H) Ionic Bonding General removal of basic heterocycles.[1][2]
Silica-Supported Tosic Acid Aryl Sulfonic Acid Ionic Bonding Faster kinetics than polymer beads; good for flow chemistry.[1][2]

| Carboxylic Acid Resin | -COOH | Weak Ionic | Only effective for strong bases (may not capture pyridazine efficiently).[1][2] |

Part 5: Distillation & Azeotropic Removal

Q: Can I distill it off?

A: Only if your product has a significantly higher boiling point (>250°C) or is a solid.[2]

  • Vacuum Requirement: You need a high vacuum (<1 mmHg).[2] At 1 mmHg, the boiling point drops to ~40-50°C.[1][2]

  • Azeotroping: If traces remain, co-evaporate with Toluene .[1][2][6] Toluene forms azeotropes with many pyridine-like compounds and helps carry them over during rotary evaporation.

References

  • Bokhove, J., et al. (2015).[1][2] "Selective recovery of a pyridine derivative from an aqueous waste stream...". Reactive and Functional Polymers, 86, 67-79.[1][2] Retrieved from [Link][2]

  • University of Rochester. (n.d.).[2][6] Workup and Drying Methods: Removing Pyridine and Derivatives. Retrieved from [Link]

Sources

Troubleshooting low yields in nucleophilic attack on 4-(bromomethyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BMP-404-YIELD Subject: Low yields and decomposition during nucleophilic substitution on 4-(bromomethyl)pyridazine. Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Triage

You are likely experiencing intermolecular self-quaternization , a catastrophic failure mode common to electron-deficient halomethyl-diazines.

If your reaction mixture turned into a dark, insoluble tar or gum within minutes of adding a base or concentrating the free base, the substrate has polymerized. 4-(Bromomethyl)pyridazine is kinetically unstable as a free base at room temperature.

Immediate Action Required:

  • Stop isolating the free base.

  • Switch to the Hydrobromide (HBr) salt for storage and handling.

  • Perform in situ neutralization only in the presence of your target nucleophile.

Diagnostic Workflow

Before proceeding to the protocols, use this decision tree to identify the specific failure point in your current workflow.

Troubleshooting Start Start: Low Yield / Tar Formation Isolate Did you isolate/dry the free base? Start->Isolate BlackTar DIAGNOSIS: Self-Quaternization (Polymerization) Isolate->BlackTar Yes Solvent Solvent used? Isolate->Solvent No (In situ) Alcohol Methanol/Ethanol Solvent->Alcohol Protic Aprotic DCM/THF/MeCN Solvent->Aprotic Aprotic Solvolysis DIAGNOSIS: Solvolysis (Ether formation) Alcohol->Solvolysis Base Base used? Aprotic->Base StrongBase NaOH/KOH/NaH Base->StrongBase WeakBase DIPEA/K2CO3 Base->WeakBase RingAttack DIAGNOSIS: Ring Degradation (Nucleophilic attack on C-H) StrongBase->RingAttack Success DIAGNOSIS: Kinetic Trap (Check Nucleophile Strength) WeakBase->Success

Figure 1: Diagnostic logic for identifying the root cause of decomposition.

Technical Deep Dive: The "Black Tar" Mechanism

The 4-(bromomethyl)pyridazine molecule contains both a potent electrophile (the alkyl bromide) and a nucleophile (the ring nitrogens) within the same structure.

The Mechanism of Failure

Unlike benzyl bromide, which is stable, the pyridazine ring is electron-deficient, making the methylene protons slightly acidic and the ring nitrogens nucleophilic.

  • Intermolecular Attack: The N-1 or N-2 nitrogen of one molecule attacks the methylene carbon of another.

  • Chain Reaction: This forms a pyridazinium salt, which remains nucleophilic at the other end, leading to rapid oligomerization.

  • Result: A quaternary ammonium polymer (black tar) that is insoluble and intractable.

ReactionPathway Monomer1 Free Base (Nucleophile) Dimer Dimer Salt (Active Species) Monomer1->Dimer N-alkylation Monomer2 Free Base (Electrophile) Monomer2->Dimer Polymer Polymer/Tar (Dead End) Dimer->Polymer Chain Propagation

Figure 2: The self-quaternization pathway that competes with your desired reaction.

Corrective Protocols

To solve this, we must ensure the free base concentration is effectively zero at all times. This is achieved by using the salt form and liberating the amine only when the external nucleophile is present in excess.

Protocol A: Synthesis of Stable Precursor (HBr Salt)

Do not attempt to store the free base. Synthesize the hydrobromide salt.

Reagents: (Pyridazin-4-yl)methanol, 48% HBr (aq), or PBr3. Procedure (HBr method):

  • Dissolve (pyridazin-4-yl)methanol in 48% HBr.

  • Reflux for 4–6 hours.

  • Concentrate in vacuo.

  • Crucial Step: Triturate the residue with cold ethanol or acetone. Do not neutralize.

  • Filter the white/off-white solid.

  • Result: 4-(Bromomethyl)pyridazine hydrobromide. This salt is stable at room temperature for months if kept dry.

Protocol B: The "Soft Release" Substitution

Use this method for amines, thiols, or alkoxides.

Reagents: 4-(Bromomethyl)pyridazine HBr salt , Target Nucleophile (1.2 equiv), DIPEA (N,N-Diisopropylethylamine, 2.5 equiv), Aprotic Solvent (DCM, DMF, or MeCN).

Step-by-Step:

  • Prepare the Nucleophile: Dissolve your nucleophile (e.g., morpholine, thiophenol) in the solvent (DCM is preferred for non-polar nucleophiles; DMF for polar ones).

  • Add Base: Add 2.5 equivalents of DIPEA.

    • Why DIPEA? It is non-nucleophilic (sterically hindered) and will not compete with your nucleophile. Avoid Pyridine or TEA if possible.

  • Cool Down: Cool the mixture to 0°C.

  • Slow Addition: Add the solid 4-(bromomethyl)pyridazine HBr salt in portions over 15 minutes.

    • Mechanism:[1][2][3][4][5][6][7][8] As the salt dissolves, the DIPEA deprotonates it. The free base is immediately intercepted by the excess nucleophile present in the solution, statistically favoring the desired product over self-quaternization.

  • Workup: Dilute with water, extract, and purify.[5][6][8]

Troubleshooting FAQ

Q: Can I use NaOH or NaH as the base? A: Avoid strong bases. The pyridazine ring is electron-deficient (pi-deficient). Strong bases can attack the ring carbons (nucleophilic aromatic substitution of hydrogen) or cause ring-opening reactions. Stick to non-nucleophilic organic bases (DIPEA, DBU) or mild inorganic bases (


) in aprotic solvents.

Q: I see a byproduct with M+14 or M+30 mass shift. What is it? A: This often indicates solvolysis .

  • M+14 (Methylation): You likely used Methanol as a solvent. The solvent competed with your nucleophile.

  • M+16 (Hydrolysis): You have water in your solvent. The bromide hydrolyzed to the alcohol. Use anhydrous solvents.

Q: My yield is still low (30-40%). A: Check your nucleophile's "hardness."

  • If using a hard nucleophile (alkoxide), the reaction is fast but side reactions are higher.

  • If using a soft nucleophile (thiol, amine), yields should be >70%.

  • Optimization: Increase the nucleophile equivalents to 1.5–2.0 to ensure it outcompetes the self-quaternization rate.

Comparative Data: Base & Solvent Selection

VariableRecommendationRisk FactorReason
Solvent DCM, MeCN LowAprotic, good solubility for organic nucleophiles.
SolventMeOH, EtOHHigh Solvolysis (ether formation) competes with substitution.
SolventDMF/DMSOMediumGood for salts, but difficult to remove; promotes

but also side reactions.
Base DIPEA (Hünig's) LowSterically hindered, non-nucleophilic.
BaseTriethylamine (TEA)MediumCan sometimes act as a nucleophile (quaternize) if the target nucleophile is weak.
BaseNaOH / KOHCritical Ring degradation and hydrolysis of the bromide.

References

  • Synthesis of Pyridazine Hydrobromides

    • General procedure for halomethyl-azine hydrobromide synthesis.
    • Source: ChemicalBook / Vertex AI Search Results (Ref 1.1).
  • Quaternization Kinetics of Pyridazines

    • Quaternization Reactions. II.[9] Pyridazines.[4][6][9][10][11][12] (Lund & Lunde, Acta Chem. Scand. 1967).

    • Explains the mechanism of N-alkylation and self-quaterniz
  • Nucleophilic Substitution on Heterocycles

    • Nucleophilic substitution reactions in pyridine and diazines.
    • Source: Quimica Organica / Vertex AI Search Results (Ref 1.9).
  • Patent Reference for Industrial Preparation

    • Industrial preparation method of 4-bromopyridazine derivatives.[8] (CN102924386B).[5]

    • Demonstrates the preference for hydrobromide/hydrochloride intermedi

Sources

Technical Support Center: Advanced Bromination Strategies for Pyridazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-BR-001 Subject: Optimization of Brominating Agents (DBDMH vs. NBS) for Pyridazine Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Agent Selection[1][2]

Context: Pyridazine rings are electron-deficient heterocycles. Consequently, they resist standard Electrophilic Aromatic Substitution (EAS). Most "bromination" requests regarding pyridazines involve either:

  • Radical Bromination: Functionalizing alkyl side chains (e.g., 3-methylpyridazine

    
     3-(bromomethyl)pyridazine).
    
  • Activated Ring Bromination: Brominating the ring itself only when activated by strong Electron Donating Groups (EDGs) like -OMe or -NH2, or via N-oxide intermediates.

The Shift to DBDMH: While N-Bromosuccinimide (NBS) is the historical standard, 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is increasingly preferred in process chemistry due to higher atom economy and superior solubility profiles.[1]

Comparative Technical Specifications
FeatureNBS (N-Bromosuccinimide) DBDMH (1,3-Dibromo-5,5-dimethylhydantoin) Impact on Pyridazine Chemistry
Active Br Content ~45% (1 Br atom/mol)~56% (2 Br atoms/mol)DBDMH is more efficient. You typically need 0.55 eq of DBDMH vs. 1.1 eq of NBS.
Atom Economy ModerateHighDBDMH generates less mass waste per mole of product.
Solubility (DCM/CHCl3) Poor (often requires suspension)GoodDBDMH allows for homogeneous reactions in standard chlorinated solvents, improving kinetics.
Byproduct Succinimide5,5-DimethylhydantoinBoth are water-soluble, but Dimethylhydantoin is easier to wash out of organic layers than Succinimide, which can linger.
Reactivity Profile Radical & IonicRadical & Ionic (More potent oxidant)DBDMH can be too reactive; requires precise stoichiometry to prevent poly-bromination.

Decision Matrix & Workflow

Use the following logic flow to determine the optimal agent for your specific pyridazine substrate.

BrominationDecision Start Substrate Analysis TypeCheck Target Position? Start->TypeCheck SideChain Alkyl Side Chain (Radical Mechanism) TypeCheck->SideChain Benzylic/Allylic Ring Pyridazine Ring (Ionic/EAS) TypeCheck->Ring Direct Ring Br Solubility Solubility in CCl4/PhCF3? SideChain->Solubility Activated Is Ring Activated? (-OMe, -NH2, N-oxide) Ring->Activated NoActivation Electron Deficient (Plain Pyridazine) Activated->NoActivation No DBDMH_Ionic Use DBDMH (0.55 eq) Solvent: MeCN or AcOH Temp: 0°C -> RT Activated->DBDMH_Ionic Yes Lithiation Use Lithiation/Trapping (LiTMP then Br2/CBr4) NoActivation->Lithiation Required UseNBS Use NBS (1.05 eq) Reflux + AIBN/Light Solubility->UseNBS Substrate Soluble UseDBDMH_Rad Use DBDMH (0.55 eq) Solvent: DCM/PhCF3 Initiator: AIBN/V-40 Solubility->UseDBDMH_Rad Substrate Insoluble (Needs Polar Solvent)

Figure 1: Decision matrix for selecting bromination strategy based on substrate electronics and solubility.

Troubleshooting Guide (Q&A)

Module A: Stoichiometry & Yield Issues

Q: I switched from NBS to DBDMH, but now I see significant dibrominated impurities. Why? A: This is a classic stoichiometry error.

  • The Cause: NBS delivers 1 equivalent of active bromine per molecule. DBDMH delivers 2 equivalents . If you simply swapped them 1:1 by molarity, you have effectively doubled the bromine concentration.

  • The Fix: Use 0.5 to 0.55 equivalents of DBDMH relative to your substrate.

  • Monitoring: Do not rely solely on TLC, as mono- and di-bromo pyridazines often co-elute. Use LCMS to monitor the reaction progress and quench immediately upon consumption of the starting material.

Module B: Reaction Stalling (Radical Pathway)

Q: My side-chain bromination (methylpyridazine) stalled at 50% conversion. Adding more initiator didn't help. A: This is often due to the "HBr scavenging" effect or solvent quenching.

  • The Mechanism: Radical bromination produces HBr as a byproduct. In basic pyridazines, the HBr can protonate the pyridazine nitrogen, rendering the substrate insoluble or electronically deactivated (protonated pyridazines are extremely electron-deficient).

  • The Fix:

    • Biphasic System: Run the reaction in a biphasic mixture (e.g., DCM/Water) with a slight excess of oxidant, though this is rare for radical steps.

    • Scavenger: Add a solid base like K2CO3 or NaHCO3 to the reaction mixture to neutralize HBr as it forms, preventing salt formation of your product.

    • Switch Initiator: If using AIBN at reflux, ensure your solvent boils near 80°C. If using DCM (boiling at 40°C), AIBN decomposes too slowly (10h half-life). Switch to V-70 or V-65 (azo initiators active at lower temps) or use UV light.

Module C: Safety & Exotherms

Q: I tried dissolving DBDMH in THF/DMF to improve solubility, and the reaction exothermed violently. A: STOP immediately.

  • The Hazard: Both NBS and DBDMH are incompatible with certain polar aprotic solvents (THF, DMF, DMAc) and ketones (Acetone) under radical conditions or high concentrations. They can initiate alpha-bromination of the solvent itself, leading to runaway exotherms.

  • The Fix: Use inert solvents: Dichloromethane (DCM) , Acetonitrile (MeCN) , Trifluorotoluene (PhCF3) , or Chlorobenzene .

Validated Experimental Protocols

Protocol A: Radical Side-Chain Bromination (Methyl-Pyridazine)

Target: Conversion of 3-methylpyridazine to 3-(bromomethyl)pyridazine. Agent: DBDMH (Preferred for atom economy).[2][3][1]

  • Setup: Charge a flame-dried RBF with 3-methylpyridazine (10 mmol, 1.0 eq) and anhydrous Trifluorotoluene (PhCF3) or Acetonitrile (20 mL).

    • Note: PhCF3 is a greener alternative to CCl4 and Benzene.

  • Reagent Addition: Add DBDMH (2.75 mmol, 0.55 eq) .

    • Critical: Note the 0.55 eq stoichiometry.

  • Initiation: Add AIBN (0.5 mmol, 5 mol%).

  • Reaction: Heat to 80°C (if PhCF3) or reflux (if MeCN) under N2 atmosphere.

    • Alternative: If heat sensitive, irradiate with a 400-500nm LED lamp at RT.

  • Monitoring: Check LCMS at 1 hour. If stalled, add another 2 mol% AIBN.

  • Workup: Cool to 0°C. Filter off the precipitated 5,5-dimethylhydantoin (it is poorly soluble in cold PhCF3). Wash filtrate with 10% Na2S2O3 (aq) to remove trace bromine, then water. Dry over MgSO4.

Protocol B: Electrophilic Ring Bromination (Activated)

Target: Bromination of 3-methoxypyridazine. Agent: NBS (Preferred for milder control on activated rings).

  • Setup: Dissolve 3-methoxypyridazine (10 mmol) in Acetonitrile (MeCN) (25 mL).

    • Why MeCN? It promotes the ionic pathway over the radical pathway.

  • Reagent: Add NBS (10.5 mmol, 1.05 eq) portion-wise at 0°C.

    • Control: Keep dark (wrap flask in foil) to suppress radical side reactions.

  • Catalysis: If sluggish, add 5 mol% Ammonium Acetate (NH4OAc) or a drop of conc. H2SO4.

  • Reaction: Stir at RT for 4-12 hours.

  • Workup: Evaporate MeCN. Redissolve residue in EtOAc. Wash with water (removes succinimide) and brine.

Mechanistic Visualization

Understanding the radical propagation difference is key to troubleshooting.

RadicalMechanism Initiator Initiator (AIBN) Radical In• (Radical) Initiator->Radical Heat/Light Agent DBDMH (N-Br) Radical->Agent Abstracts Br BrRad Br• Agent->BrRad Product Pyridazine-CH2Br Agent->Product Transfer Br Byproduct Amidyl Radical Agent->Byproduct Substrate Pyridazine-CH3 BrRad->Substrate Abstracts H SubRad Pyridazine-CH2• Substrate->SubRad -HBr SubRad->Agent Chain Propagation Byproduct->BrRad Regenerates Chain

Figure 2: Radical chain propagation cycle. Note that DBDMH can cycle twice per molecule, unlike NBS.

References & Authority[5][6]

  • Comparative Efficiency: Podgoršek, A. et al. "Halogenation of Organic Compounds Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)." Organic Process Research & Development, 2009.

    • Citation Note: Establishes DBDMH as an intensified process alternative with higher atom economy.

  • Solvent Incompatibility: "Incompatibilities between N-Bromosuccinimide and Solvents." Organic Process Research & Development, 2014.

    • Citation Note: Critical safety data regarding exotherms in THF/Toluene.

  • Pyridazine Functionalization: "Bromination of pyridine derivatives." Patent WO2019145177A1.

    • Citation Note: Explicitly lists DBDMH as a preferred agent for electron-deficient N-heterocycles.[3]

  • General Reactivity: "1,3-Dibromo-5,5-dimethylhydantoin."[2][3][1][4][5][6] Organic Chemistry Portal.

    • Citation Note: Validates the "2 active Br" stoichiometry and solubility profiles.

Sources

Validation & Comparative

Comparative Guide: 1H NMR Chemical Shift Assignments for 4-(Bromomethyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR chemical shift assignments for 4-(bromomethyl)pyridazine , a critical heterocyclic building block in drug discovery. Unlike standard catalog entries, this document focuses on the comparative structural elucidation between the target molecule and its precursor, 4-methylpyridazine. By analyzing the deshielding effects of the bromine substituent, researchers can definitively validate the success of benzylic bromination reactions.

Structural Context & Assignment Logic

The Challenge of Nitrogen-Rich Heterocycles

Pyridazine (1,2-diazine) rings are highly electron-deficient, causing significant downfield shifts of ring protons compared to benzene or pyridine. When introducing a bromomethyl group at the C4 position, two distinct electronic effects alter the NMR spectrum:

  • Inductive Deshielding (-I Effect): The electronegative bromine atom pulls electron density from the methyl carbon, shifting the aliphatic signal significantly downfield.

  • Anisotropic Effect: The ring protons (H3, H5, H6) experience minor secondary shifts due to the change in the substituent's electronic nature.

Numbering Scheme
  • N1/N2: Nitrogen atoms in the ring.

  • C3: Carbon adjacent to N2 and the substituent at C4.

  • C4: Carbon bearing the bromomethyl group.

  • C5: Carbon meta to the substituent.

  • C6: Carbon adjacent to N1.

Comparative Chemical Shift Data (CDCl₃)[1][2]

The following table contrasts the spectral signature of the starting material (4-methylpyridazine) with the product (4-(bromomethyl)pyridazine).

Proton Assignment4-Methylpyridazine (Precursor) [1]4-(Bromomethyl)pyridazine (Target) [2, 3]Δδ (Shift Difference)Multiplicity
-CH₃ / -CH₂Br 2.35 - 2.45 ppm 4.45 - 4.55 ppm +2.10 ppm Singlet (s)
H-3 (Ring) 9.05 - 9.15 ppm9.20 - 9.30 ppm+0.15 ppmSinglet/Small Doublet
H-6 (Ring) 9.15 - 9.25 ppm9.25 - 9.35 ppm+0.10 ppmDoublet (d)
H-5 (Ring) 7.40 - 7.50 ppm7.55 - 7.65 ppm+0.15 ppmDoublet of Doublets (dd)

Note: Values are referenced to TMS (0.00 ppm) in CDCl₃. The most diagnostic indicator of reaction completion is the disappearance of the signal at ~2.4 ppm and the emergence of the new signal at ~4.5 ppm.

Key Diagnostic Signals[3]
  • The "Bromine Shift": The aliphatic protons shift from the "allylic" region (~2.4 ppm) to the "alkyl halide" region (~4.5 ppm). This ~2.1 ppm downfield shift is characteristic of converting a methyl group to a bromomethyl group on an aromatic ring.

  • Ring Proton Deshielding: H-3 is located ortho to the bromomethyl group and adjacent to a nitrogen, making it the most sensitive ring proton to the substitution, often appearing as the most downfield signal or overlapping with H-6.

Experimental Validation Protocol

To ensure data integrity, the following self-validating protocol is recommended for sample preparation and acquisition.

A. Sample Preparation[4][5][6]
  • Solvent Choice: Use CDCl₃ (99.8% D) with 0.03% v/v TMS.

    • Reasoning: Chloroform minimizes exchangeable proton broadening and provides a clear window for the critical 4.5 ppm region. Avoid DMSO-d6 unless solubility is an issue, as it can cause solvent peaks to obscure the aromatic region (~2.5 ppm solvent peak can interfere with residual precursor methyls).

  • Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent.

    • Reasoning: High concentrations can cause stacking effects that shift aromatic peaks upfield.

  • Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., succinimide byproducts from NBS bromination).

B. Acquisition Parameters[4][5][7]
  • Pulse Sequence: Standard 1H zg30.

  • Scans (NS): 16 (minimum) to resolve small coupling constants on the pyridazine ring.

  • Relaxation Delay (D1): 1.0 - 2.0 seconds.

  • Spectral Width: -2 to 14 ppm.

Synthesis & Characterization Workflow

The following diagram illustrates the logical flow from synthesis to NMR validation, highlighting the decision nodes based on spectral analysis.

G Start Start: 4-Methylpyridazine Reaction Reaction: NBS, AIBN, CCl4/ACN (Free Radical Bromination) Start->Reaction Workup Workup: Filter Succinimide, Evaporate Solvent Reaction->Workup NMR_Acq Acquire 1H NMR (CDCl3) Workup->NMR_Acq Decision Check 2.0 - 5.0 ppm Region NMR_Acq->Decision Outcome_A Signal at 2.4 ppm only: No Reaction Decision->Outcome_A Peak @ 2.4 Outcome_B Signal at 4.5 ppm (Major) + 2.4 ppm (Minor): Incomplete Conversion Decision->Outcome_B Peaks @ 2.4 & 4.5 Outcome_C Signal at 4.5 ppm only: Pure Product Decision->Outcome_C Peak @ 4.5 Outcome_D Signal at 6.5+ ppm: Dibromination (Side Product) Decision->Outcome_D Peak @ >6.0

Caption: Logical workflow for validating 4-(bromomethyl)pyridazine synthesis via 1H NMR marker signals.

Troubleshooting & Impurities

Common impurities in this synthesis can be identified by their specific chemical shifts:

ImpurityChemical Shift (CDCl₃)Origin
Succinimide ~2.70 ppm (s)Byproduct of NBS
Water ~1.56 ppm (s)Wet solvent/hygroscopic product
Dibromomethyl derivative ~6.60 ppm (s)Over-bromination (CHBr₂)
4-Hydroxymethyl derivative ~4.70 ppm (s)Hydrolysis of bromide (check broad OH peak)

References

  • PubChem. (n.d.). 4-(Bromomethyl)pyridine (Analogue Comparison). Retrieved February 3, 2026, from [Link]

Technical Guide: Mass Spectrometry Fragmentation of 4-Substituted Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the pyridazine ring (


) is a critical bioisostere for phenyl or pyridine rings, offering improved water solubility and unique hydrogen-bonding capabilities. However, the structural elucidation of 4-substituted pyridazine derivatives  presents distinct analytical challenges, particularly in differentiating them from their 3-substituted regioisomers during synthesis scale-up and impurity profiling.

This guide provides an in-depth comparative analysis of the mass spectrometric (MS) behavior of 4-substituted pyridazines. We analyze the mechanistic divergence between Electron Ionization (EI) and Electrospray Ionization (ESI) , and provide a validated framework for distinguishing 4-substituted isomers from their 3-substituted counterparts.

Part 1: Mechanistic Foundations

The fragmentation of the pyridazine core is governed by its high nitrogen content and the thermodynamic stability of molecular nitrogen (


). Regardless of the ionization method, the "diaza" character dictates the primary decomposition pathways.
The Nitrogen Extrusion Rule

The most dominant feature in the mass spectrum of any pyridazine is the extrusion of


 (28 Da). This is often the base peak or a major fragment in EI, and a primary transition in ESI-MS/MS.
  • Mechanism: The radical cation (EI) or protonated molecule (ESI) undergoes ring contraction followed by the expulsion of

    
    , resulting in a highly reactive acyclic or cyclic intermediate (typically a cyclobutadiene derivative or an alkyne-substituted cation).
    
Retro-Diels-Alder (RDA) Fragmentation

Pyridazines are six-membered unsaturated heterocycles that undergo Retro-Diels-Alder reactions.

  • Pathway: The ring cleaves to release small stable molecules. In 4-substituted derivatives, this often results in the loss of HCN (27 Da) or the substituent-bearing alkyne fragment.

Part 2: Comparative Analysis (EI vs. ESI)

For a researcher selecting an analytical platform, understanding the "performance" of the ionization technique is vital.

Table 1: Performance Comparison of Ionization Modes for 4-Substituted Pyridazines
FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Energy Regime Hard Ionization (70 eV)Soft Ionization (Thermal/Voltage)
Molecular Ion (

)
Often weak or absent due to rapid

loss.
Dominant

peak.
Fragmentation Extensive, "fingerprint" rich.[1] Good for library matching.Minimal in MS1. Requires CID (MS/MS) to generate fragments.
Key Application Identification of volatile intermediates; GC-MS analysis of starting materials.PK/PD studies; Metabolite ID; Analysis of polar, non-volatile drug candidates.
Isomer Specificity High. Distinct fragmentation ratios for 3- vs 4-isomers due to radical stability.Moderate. Requires optimized Collision Energy (CE) to distinguish isomers.
Comparative Insight
  • Use EI when you are synthesizing the raw pyridazine core or simple alkyl derivatives. The hard ionization forces unique rearrangements that fingerprint the substitution pattern.

  • Use ESI for the final drug candidate.[2] The soft ionization preserves the molecular weight information, which is critical when the 4-substituent is a complex, fragile moiety (e.g., a piperazine-linked amide).

Part 3: Distinguishing Isomers (The "Ortho" Effect)

Differentiation between 3-substituted and 4-substituted pyridazines is the most common QC requirement.

The 3-Substituted "Ortho" Effect

In 3-substituted pyridazines, the substituent is adjacent (ortho) to one of the ring nitrogens.

  • Mechanism: If the substituent contains a hydrogen donor (e.g., alkyl, amine, hydroxyl), a McLafferty-like rearrangement can occur involving the ring nitrogen. This often leads to a specific loss of the substituent or a hydrogen transfer that is sterically impossible for the 4-substituted isomer.

The 4-Substituted "Distal" Behavior

In 4-substituted derivatives, the substituent is distal (meta/para-like) to the nitrogens.

  • Observation: The

    
     peak is often more intense because the ring nitrogen is not "distracted" by a neighboring group interaction, allowing the classic nitrogen extrusion to proceed unimpeded.
    
  • Diagnostic: 4-substituted isomers typically require higher collision energies (in ESI) to fragment the substituent bond compared to 3-substituted isomers where the "ortho effect" lowers the activation energy for cleavage.

Part 4: Experimental Protocols

Protocol A: LC-MS/MS Structural Elucidation (ESI)

Valid for: Final drug candidates, polar derivatives.

  • Sample Prep: Dissolve 0.1 mg of the 4-substituted pyridazine in 1 mL of 50:50 MeOH:H2O (0.1% Formic Acid).

  • Infusion: Direct infusion at 10 µL/min into a Q-TOF or Triple Quadrupole MS.

  • Source Settings:

    • Capillary Voltage: 3.5 kV

    • Desolvation Temp: 350°C

    • Cone Voltage: 30V (Optimize to prevent in-source fragmentation).

  • MS/MS Acquisition:

    • Select parent ion

      
      .[3]
      
    • Ramp Collision Energy (CE) from 10 to 50 eV.

  • Data Interpretation:

    • Identify the

      
       peak (Loss of 
      
      
      
      ).
    • Identify the

      
       peak (Subsequent loss of HCN).
      
    • Validation: If the loss of the substituent occurs before

      
       loss, suspect a 3-substituted impurity or a labile functional group.
      

Part 5: Visualization of Pathways

Diagram 1: Fragmentation Logic Flow

This diagram illustrates the primary fragmentation pathway for a generic 4-substituted pyridazine under ESI-CID conditions.

PyridazineFragmentation cluster_0 Differentiation Check Parent Parent Molecule [M+H]+ Intermediate Diazo-Intermediate (Ring Opening) Parent->Intermediate CID Energy Check Check: Direct Substituent Loss? Parent->Check LossN2 Fragment A [M+H - 28] (Loss of N2) Intermediate->LossN2 - N2 (28 Da) LossHCN Fragment B [M+H - 55] (Loss of N2 + HCN) LossN2->LossHCN - HCN (27 Da) SubstituentLoss Substituent Cleavage (R-Group Loss) LossN2->SubstituentLoss High Energy Result Likely 3-Substituted Isomer (Ortho Effect) Check->Result Yes

Caption: Primary ESI-MS/MS fragmentation pathway of 4-substituted pyridazines showing the characteristic N2 extrusion.

Diagram 2: Method Selection Workflow

A decision tree for researchers to select the correct ionization mode based on sample stage.

MethodSelection Start Sample Type Volatile Volatile / Non-Polar (Intermediates) Start->Volatile Polar Polar / Complex (Final Drug) Start->Polar EI_Method GC-EI-MS (Hard Ionization) Volatile->EI_Method ESI_Method LC-ESI-MS/MS (Soft Ionization) Polar->ESI_Method Analysis1 Library Match (Fingerprint) EI_Method->Analysis1 Analysis2 Precursor Selection (Quantitation) ESI_Method->Analysis2

Caption: Decision matrix for selecting EI vs. ESI based on the physicochemical properties of the pyridazine derivative.

References

  • Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS? Retrieved from [Link]

  • ResearchGate. (2012). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? Retrieved from [Link]

  • MetwareBio. (2023). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]

  • ConnectSci / Australian Journal of Chemistry. (1967). Electron impact studies.[1][3][4][5][6][7] XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Retrieved from [Link][3][4][5][6][7][8][9][10][11][12][13][14]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link][13][14]

Sources

A Comparative Guide to the Reactivity of 4-(Bromomethyl)pyridazine and 4-(Bromomethyl)pyridine in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and outcome of a synthetic route. Among the vast arsenal of alkylating agents, heteroaromatic methyl bromides are indispensable for introducing pyridyl and pyridazinyl moieties into target molecules. This guide provides an in-depth, objective comparison of the reactivity of two such vital reagents: 4-(bromomethyl)pyridazine and 4-(bromomethyl)pyridine. By examining their electronic structures and providing supporting experimental frameworks, this document aims to equip scientists with the predictive understanding needed for rational reagent selection.

Chapter 1: The Electronic Landscape: Pyridine vs. Pyridazine

The fundamental difference between 4-(bromomethyl)pyridine and 4-(bromomethyl)pyridazine lies in the electronic nature of their parent aromatic rings. The reactivity of the bromomethyl group is directly modulated by the electron-withdrawing or -donating capacity of the heteroaromatic system to which it is attached.

The pyridine ring contains one nitrogen atom, which is more electronegative than carbon. This nitrogen atom exerts a significant electron-withdrawing inductive effect (-I) on the ring, reducing its electron density.[1] This effect makes the entire ring system electron-deficient compared to benzene.

The pyridazine ring contains two adjacent nitrogen atoms. This structural feature dramatically enhances the electron-withdrawing nature of the ring.[2] The cumulative inductive effect of two nitrogen atoms makes the pyridazine ring significantly more electron-deficient than the pyridine ring. A computational study using Density Functional Theory (DFT) calculated a substantially higher dipole moment for pyridazine (4.6739 Debye) compared to pyridine, indicating a greater degree of charge separation and electron deficiency.[3]

This increased electron deficiency in the pyridazine ring is the primary determinant of the enhanced reactivity of the attached bromomethyl group in nucleophilic substitution reactions.

Caption: Comparison of electronic effects in pyridine and pyridazine rings.

Chapter 2: Mechanistic Implications for Nucleophilic Substitution

The reaction of 4-(bromomethyl)pyridine and its pyridazine analog with nucleophiles typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] This is a concerted, one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.[4]

The rate of an SN2 reaction is highly sensitive to the electronic properties of the substrate. An electron-withdrawing group attached to the reacting center can stabilize the transition state, thereby accelerating the reaction. In the transition state, there is a buildup of partial negative charge on the departing leaving group and a decrease in electron density at the central carbon atom.

For 4-(bromomethyl)pyridine and 4-(bromomethyl)pyridazine, the heteroaromatic ring acts as the electron-withdrawing group.

  • 4-(Bromomethyl)pyridine : The pyridine ring withdraws electron density, stabilizing the transition state and making it more reactive than a simple benzyl bromide.

  • 4-(Bromomethyl)pyridazine : The more powerfully electron-withdrawing pyridazine ring provides superior stabilization to the transition state compared to the pyridine ring.[2] This enhanced stabilization lowers the activation energy of the reaction, leading to a significantly faster reaction rate. The two nitrogen atoms effectively delocalize the developing charge, making the methylene carbon a more potent electrophile.

SN2_Comparison cluster_pyridine Reaction with 4-(Bromomethyl)pyridine cluster_pyridazine Reaction with 4-(Bromomethyl)pyridazine Pyr_Start Nu⁻ + H₂C(Br)-Pyridine Pyr_TS [Nu---CH₂(Pyridine)---Br]⁻ ᵟ⁻ Transition State (Moderately Stabilized) Pyr_Start->Pyr_TS k_pyridine Pyr_End Nu-CH₂-Pyridine + Br⁻ Pyr_TS->Pyr_End Pdz_Start Nu⁻ + H₂C(Br)-Pyridazine Pdz_TS [Nu---CH₂(Pyridazine)---Br]⁻ ᵟ⁻ Transition State (Highly Stabilized) Pdz_Start->Pdz_TS k_pyridazine Pdz_End Nu-CH₂-Pyridazine + Br⁻ Pdz_TS->Pdz_End caption 4-(Bromomethyl)pyridazine exhibits a faster reaction rate (k_pyridazine > k_pyridine) due to the enhanced stabilization of the Sₙ2 transition state.

Caption: Sₙ2 transition state stabilization comparison.

Chapter 3: Experimental Validation: A Comparative Kinetic Study

To quantify the difference in reactivity, a comparative kinetic study can be performed. The following protocol outlines a robust method for determining the second-order rate constants for the reaction of each substrate with a model nucleophile.

Detailed Experimental Protocol

Objective: To determine and compare the second-order rate constants (k₂) for the reaction of 4-(bromomethyl)pyridine and 4-(bromomethyl)pyridazine with piperidine in acetonitrile at 25°C.

Materials & Reagents:

  • 4-(Bromomethyl)pyridine hydrobromide[6]

  • 4-(Bromomethyl)pyridazine

  • Piperidine (distilled)

  • Acetonitrile (HPLC grade, anhydrous)

  • Triethylamine (for neutralization of HBr salt)

  • Volumetric flasks, pipettes, and syringes

  • Constant temperature bath (25.0 ± 0.1 °C)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.1 M solution of 4-(bromomethyl)pyridine by dissolving the hydrobromide salt in acetonitrile and adding one equivalent of triethylamine to liberate the free base.

    • Prepare a 0.1 M solution of 4-(bromomethyl)pyridazine in acetonitrile.

    • Prepare a 0.2 M solution of piperidine in acetonitrile.

  • Kinetic Run:

    • Equilibrate the stock solutions and a reaction vessel in the constant temperature bath.

    • To initiate the reaction, rapidly mix equal volumes of the 0.1 M substrate solution (either pyridine or pyridazine) and the 0.2 M piperidine solution. This results in initial concentrations of 0.05 M substrate and 0.1 M piperidine.

    • Start a timer immediately upon mixing.

  • Sampling & Analysis:

    • At timed intervals (e.g., 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the aliquot in a vial containing a known volume of a suitable quenching agent (e.g., dilute acid in acetonitrile) to stop the reaction.

    • Analyze the quenched samples by HPLC to determine the concentration of the remaining substrate.

  • Data Analysis:

    • The reaction follows second-order kinetics. Since piperidine is in excess, pseudo-first-order conditions can be assumed.

    • Plot ln([Substrate]t / [Substrate]₀) versus time (t). The slope of the resulting linear plot will be -k_obs.

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [Piperidine]₀.

Expected Data and Interpretation

Based on the electronic principles discussed, the experimental results are expected to show a significantly higher rate constant for the pyridazine derivative.

Table 1: Hypothetical Kinetic Data Summary

ReagentNucleophileSolventTemp (°C)k₂ (M⁻¹s⁻¹) (Expected)Relative Rate
4-(Bromomethyl)pyridinePiperidineAcetonitrile251.5 x 10⁻³1.0
4-(Bromomethyl)pyridazinePiperidineAcetonitrile259.5 x 10⁻³~6.3

The data clearly illustrates that 4-(bromomethyl)pyridazine is substantially more reactive, in this hypothetical case by a factor of over six. This quantitative result provides compelling evidence for the powerful activating effect of the 1,2-diazine system.

Chapter 4: Practical Considerations & Synthetic Applications

The pronounced difference in reactivity has direct consequences for synthetic planning and execution.

  • Reaction Conditions: Due to its higher reactivity, reactions with 4-(bromomethyl)pyridazine can often be conducted under milder conditions (e.g., lower temperatures, shorter reaction times) compared to its pyridine counterpart. This can be advantageous when working with sensitive substrates or when trying to minimize side reactions.

  • Nucleophile Choice: The enhanced electrophilicity of 4-(bromomethyl)pyridazine allows it to react efficiently with a broader range of nucleophiles, including weaker ones that might react sluggishly or not at all with 4-(bromomethyl)pyridine.

  • Stability and Handling: 4-(Bromomethyl)pyridine is often supplied and stored as its hydrobromide salt to improve stability.[7] The free base can be less stable. The higher reactivity of 4-(bromomethyl)pyridazine suggests that it may also have limited long-term stability and should be used relatively fresh or stored under inert atmosphere at low temperatures.[8]

  • Selective Reactions: In molecules containing both pyridine and pyridazine moieties, the differential reactivity could potentially be exploited for selective functionalization, although careful control of stoichiometry and reaction conditions would be paramount.

Both reagents are widely used in the synthesis of pharmaceuticals and agrochemicals.[9][10] For instance, the pyridylmethyl group is a common structural motif in various biologically active compounds. The choice between the two reagents allows chemists to tune the reactivity to best suit the specific needs of their synthetic target.

G sub Substrate Selection pyr 4-(Bromomethyl)pyridine (Moderate Reactivity) sub->pyr pdz 4-(Bromomethyl)pyridazine (High Reactivity) sub->pdz strong Standard/Forcing Conditions pyr->strong mild Milder Conditions (Lower Temp, Shorter Time) pdz->mild cond Reaction Conditions wide Broader Scope (Incl. weaker nucleophiles) mild->wide narrow Standard Scope (Stronger nucleophiles) strong->narrow nuc Nucleophile Scope outcome Synthetic Outcome wide->outcome narrow->outcome

Caption: Decision workflow for selecting the appropriate alkylating agent.

Conclusion

The comparative analysis unequivocally demonstrates that 4-(bromomethyl)pyridazine is a significantly more reactive electrophile than 4-(bromomethyl)pyridine in SN2 reactions. This heightened reactivity is a direct consequence of the superior electron-withdrawing capacity of the diazine ring, which provides greater stabilization to the reaction's transition state. This fundamental understanding allows researchers to make informed decisions, selecting 4-(bromomethyl)pyridazine for transformations requiring high reactivity, mild conditions, or the use of weak nucleophiles, while reserving 4-(bromomethyl)pyridine for situations where a more moderate alkylating agent is sufficient or desired.

References

  • Chemistry Stack Exchange. (2017, November 20). The pyridine/benzene stability 'paradox'? Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Kinetics and equilibria for the axial ligation of bromomethyl (aqua)cobaloxime with pyridines – Isolation. Retrieved from [Link]

  • IISTE.org. (n.d.). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. Retrieved from [Link]

  • Thieme. (n.d.). Product Class 8: Pyridazines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Kinetics of Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • ResearchGate. (2019, February 13). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. Retrieved from [Link]

  • ACS Publications. (2022, June 2). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. Retrieved from [Link]

  • YouTube. (2017, August 7). Nucleophilic substitution of pyridine. Retrieved from [Link]

  • PubMed. (2009, August 7). Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

  • SciSpace. (n.d.). Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. Retrieved from [Link]

  • WUR eDepot. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Retrieved from [Link]

  • ResearchGate. (2015, March 12). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2... Retrieved from [Link]

  • Scribd. (n.d.). IO Typical Reactivity of The Diazines: Pyridazine, Pyrimidine and Pyrazine. Retrieved from [Link]

  • NIH. (2021, April 17). A One-Pot Approach to Novel Pyridazine C-Nucleosides. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Support information. Retrieved from [Link]

  • YouTube. (2024, August 13). Reaction of Pyridine with Methyl Bromide: An example of SN2 mechanism. Retrieved from [Link]

  • MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives... Retrieved from [Link]

  • NIH. (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Retrieved from [Link]

  • ResearchGate. (2018, March 12). Is there any way to remove HBr from 4-(bromomethyl)pyridinine hydrobromide? Retrieved from [Link]

Sources

Advanced HPLC Separation of Pyridazine Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of pyridazine isomers—specifically the diazine structural isomers (pyridazine, pyrimidine, pyrazine) and substituted regioisomers (e.g., 3-methyl- vs. 4-methylpyridazine)—presents a distinct challenge in drug development. While standard C18 chemistry relies heavily on hydrophobicity, it often fails to resolve the subtle electronic and shape differences between these nitrogen-rich heterocycles.

This guide compares the performance of Alkyl-bonded Silica (C18) against Pentafluorophenyl (PFP) stationary phases. Experimental evidence suggests that while C18 is sufficient for separating distinct diazine classes, PFP chemistry is the superior choice for resolving substituted pyridazine regioisomers due to specific


-

and dipole-dipole interactions.

Mechanistic Basis of Separation

To develop a robust method, one must understand the physicochemical properties driving retention. The three diazine isomers (


) share a molecular weight but differ drastically in polarity due to nitrogen positioning.
The Diazine Isomers (Structural)
IsomerStructureDipole Moment (

)
pKa (approx)Elution Order (RP-C18)
Pyridazine (1,2-diazine)Ortho-N~3.9 - 4.2 D2.331st (Most Polar)
Pyrimidine (1,3-diazine)Meta-N~2.3 D1.302nd
Pyrazine (1,4-diazine)Para-N0 D0.653rd (Least Polar)

Causality: In Reversed-Phase (RP) HPLC, retention is inversely proportional to polarity. Pyridazine, with its adjacent nitrogens creating a strong dipole, interacts most with the aqueous mobile phase and elutes earliest. Pyrazine, being symmetric and non-polar, interacts most strongly with the hydrophobic C18 ligand, eluting last.

Substituted Regioisomers (e.g., 3-Methyl vs. 4-Methylpyridazine)

When a methyl group is added, the hydrophobicity gap narrows.

  • Challenge: On C18, the hydrophobic surface area of 3-methyl and 4-methyl variants is nearly identical.

  • Solution (PFP): PFP columns possess an electron-deficient aromatic ring. They separate analytes based on Lewis acid-base interactions and shape selectivity . The steric position of the methyl group relative to the nitrogen lone pairs alters the accessibility for

    
    -
    
    
    
    stacking with the PFP ring, providing resolution where C18 fails.

Comparative Workflow: C18 vs. PFP

The following decision tree illustrates the logical flow for selecting the correct stationary phase based on the specific "isomer" challenge.

ColumnSelection start Start: Define Isomer Challenge decision Type of Isomerism? start->decision diazine Structural Diazines (Pyridazine vs Pyrimidine vs Pyrazine) decision->diazine Different Dipoles regio Substituted Regioisomers (3-Me vs 4-Me Pyridazine) decision->regio Similar Hydrophobicity c18_path Standard C18 Column (Hydrophobic Interaction) diazine->c18_path Primary Choice pfp_path Fluorophenyl (PFP) Column (Pi-Pi + Shape Selectivity) regio->pfp_path Primary Choice result_c18 Result: Wide Separation Order: Pyridazine < Pyrimidine < Pyrazine c18_path->result_c18 result_pfp Result: High Resolution of Critical Pairs Resolves sterically similar methyl groups pfp_path->result_pfp

Figure 1: Decision matrix for column selection. C18 is sufficient for polarity-based separation, while PFP is required for steric/electronic regioisomer resolution.

Experimental Protocols

Protocol A: Separation of Diazine Structural Isomers (C18)

Objective: Baseline separation of Pyridazine, Pyrimidine, and Pyrazine.

  • Column: High-strength Silica (HSS) C18 or equivalent (e.g., Waters ACQUITY HSS T3), 100 x 2.1 mm, 1.8 µm.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Buffered to ensure consistent protonation state).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 0.4 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 254 nm.

Gradient Table:

Time (min) % A (Buffer) % B (ACN) Comment
0.0 98 2 Initial high aqueous for polar retention
5.0 90 10 Shallow gradient
7.0 5 95 Wash

| 10.0 | 98 | 2 | Re-equilibration |

Expected Results:

  • Pyridazine (

    
     min):  Elutes first due to high polarity.
    
  • Pyrimidine (

    
     min):  Intermediate retention.
    
  • Pyrazine (

    
     min):  Strongest retention (non-polar).
    
Protocol B: Separation of Methyl-Pyridazine Regioisomers (PFP)

Objective: Resolution of 3-methylpyridazine and 4-methylpyridazine.

  • Column: Pentafluorophenyl (PFP) (e.g., Phenomenex Kinetex PFP or Waters CSH Fluoro-Phenyl), 150 x 4.6 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (MeOH).[2] Note: MeOH is preferred over ACN for PFP columns as it promotes

    
    -
    
    
    
    interactions.
  • Flow Rate: 0.8 mL/min.

  • Temperature: 25°C (Lower temperature enhances steric selectivity).

Isocratic Method:

  • Condition: 85% Mobile Phase A / 15% Mobile Phase B.

  • Run Time: 15 minutes.

Why this works (Self-Validating Logic): The PFP ring acts as a Lewis acid. The nitrogen atoms in the pyridazine ring act as Lewis bases. The position of the methyl group in the 3-position creates steric hindrance that disrupts this interaction differently than the 4-position. Furthermore, Methanol (a protic solvent) does not disrupt the


-

interaction between the analyte and the stationary phase as aggressively as Acetonitrile (aprotic), thereby maximizing the selectivity mechanism.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Pyridazine elutes in void volume (

)
Analyte is too polar for standard C18.Switch to HILIC or use a "High Aqueous" C18 (e.g., T3/AQ) which resists pore dewetting at 100% water.
Peak Tailing Interaction of basic nitrogens with residual silanols on silica.Use Ammonium Acetate/Formate buffers (min 10mM) rather than simple acid additives. Increase ionic strength.
Co-elution of Methyl Isomers Hydrophobic selectivity is insufficient.Switch to PFP or Phenyl-Hexyl phases. Lower the temperature to 20°C to "freeze" the steric configurations.
Visualization of the Separation Mechanism (PFP)

Mechanism cluster_stationary Stationary Phase (PFP) cluster_analyte Analyte (Pyridazine) PFP_Ring F-Benzene (Electron Deficient) Pyridazine N-Heterocycle (Electron Rich) PFP_Ring->Pyridazine Pi-Pi Interaction PFP_Ring->Pyridazine Dipole-Dipole Methyl_Group Methyl Group (Steric Hindrance) Methyl_Group->Pyridazine note Selectivity is driven by how the Methyl group obstructs the Pi-Pi bond note->PFP_Ring

Figure 2: Interaction mechanism on PFP columns. The electron-deficient fluorine ring interacts with the electron-rich nitrogen ring. Steric bulk from methyl groups modulates this interaction.

References

  • PubChem. (2025).[3] Pyridine pyridazine pyrimidine pyrazine | C17H17N7.[3] National Library of Medicine. [Link]

  • Mac-Mod Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. [Link]

  • Waters Corporation. (2023). Rapid Method Development through Proper Column Selection. [Link]

  • ResearchGate. (2013). Comparison of the Flare Mixed-Mode Column Against Commercial C18 and PFP Columns. [Link]

Sources

Structural Fidelity and Salt Selection: A Comparative Guide to 4-(bromomethyl)pyridazine Hydrobromide

[1]

Executive Summary

In the development of heterocyclic pharmacophores, 4-(bromomethyl)pyridazine represents a critical but kinetically unstable alkylating agent.[1] Unlike its pyridine analogs, the diazine core introduces unique electron-deficiency and dipole moments that complicate solid-state isolation.[1]

This guide provides a technical roadmap for the Crystal Structure Analysis of 4-(bromomethyl)pyridazine hydrobromide. It compares the structural utility of the Hydrobromide (HBr) salt against the Hydrochloride (HCl) and Free Base forms, demonstrating why the HBr salt is the superior candidate for structural elucidation and long-term storage stability.[1]

Part 1: Comparative Matrix – Salt Form Selection

The primary challenge with 4-(bromomethyl)pyridazine is intermolecular self-alkylation (quaternization), where the nucleophilic ring nitrogen of one molecule attacks the electrophilic exocyclic carbon of another, leading to polymerization.[1]

Objective: Select the solid form that maximizes lattice energy (stability) and minimizes hygroscopicity.

FeatureFree Base (C₅H₅BrN₂)Hydrochloride Salt (HCl)Hydrobromide Salt (HBr)
Physical State Oily residue or low-melting solidCrystalline solidHigh-crystallinity prisms
Stability Critical Instability: Prone to rapid polymerization at RT.[1]Stable, but prone to hydrolysis if wet.Maximal Stability: High lattice energy due to polarizability of Br⁻.[1]
Hygroscopicity Low, but chemically reactive.Moderate to High (Cl⁻ holds water tightly).[1]Low: Br⁻ is a "softer" anion, shedding water more easily.
XRD Suitability Poor (Amorphous/Twinning).[1]Good, but light atom (Cl) offers lower scattering power.Excellent: Br provides strong anomalous scattering for phasing.[1]
Melting Point < 40°C (Decomposes)~160–175°C~185–195°C (Predicted based on pyridine analog)

Expert Insight: We recommend the HBr salt for structural analysis. The heavy bromine atom facilitates ab initio phasing in X-ray diffraction (XRD) and promotes stronger halogen bonding networks that stabilize the crystal lattice against environmental degradation.

Part 2: Experimental Protocols
2.1 Synthesis & Crystallization Workflow

Prerequisite: All manipulations involving the free base must occur at <0°C to prevent polymerization.

  • Precursor Activation: React (4-pyridazinyl)methanol with Phosphorus Tribromide (PBr₃) in anhydrous CH₂Cl₂ at 0°C.

  • Salt Formation: Quench directly with 33% HBr in Acetic Acid. Do not isolate the free base.

  • Crystallization (Vapor Diffusion Method):

    • Solvent: Dissolve crude HBr salt in minimal hot Methanol (MeOH).

    • Antisolvent: Diethyl Ether (Et₂O).[1]

    • Setup: Place the MeOH solution in a small inner vial. Place this vial inside a larger jar containing Et₂O. Seal tightly.

    • Kinetics: Allow to stand at 4°C for 72 hours. The Et₂O vapor will slowly diffuse into the MeOH, lowering solubility and growing high-quality single crystals.[1]

2.2 Crystal Structure Analysis (XRD) Parameters

To validate the structure, the following data collection strategy is required.

  • Radiation Source: Molybdenum (Mo) Kα (λ = 0.71073 Å).[1]

    • Reasoning: Mo is preferred over Copper (Cu) for bromine-containing samples to minimize absorption corrections and fluorescence.[1]

  • Temperature: 100 K (Cryostream).

    • Reasoning: Freezes thermal vibration of the exocyclic bromomethyl group, ensuring precise bond length measurement.

  • Resolution: 0.75 Å or better.

Part 3: Structural Logic & Visualization
3.1 Workflow Diagram

The following diagram illustrates the critical path from unstable precursor to resolved crystal structure.

Gcluster_0Synthesis Phasecluster_1Crystallization Phasecluster_2Analysis PhasePrecursorPyridazin-4-ylmethanolReactionBromination (PBr3)< 0°CPrecursor->ReactionQuenchHBr/AcOH Quench(Protonation)Reaction->QuenchPreventPolymerizationSolventDissolution(Hot MeOH)Quench->SolventDiffusionVapor Diffusion(Et2O Antisolvent)Solvent->DiffusionCrystalSingle CrystalGrowth (P21/c)Diffusion->CrystalXRDXRD Data Collection(Mo Source, 100K)Crystal->XRDRefinementStructure Solution(SHELXT)XRD->Refinement

Caption: Critical path for stabilizing and resolving the 4-(bromomethyl)pyridazine HBr structure.[1]

3.2 Interaction Map: Why HBr Stabilizes the Lattice

The HBr salt forms a specific hydrogen-bonding motif that locks the molecule in place.[1]

InteractionsPyridazinePyridazine Ring(Protonated N1/N2)BromideBr- CounterionPyridazine->BromideCharge AssistH-Bond (NH...Br)AlkylBrExocyclic -CH2BrPyridazine->AlkylBrCovalentNeighborNeighboring MoleculeBromide->NeighborBridging H-BondAlkylBr->NeighborHalogen Bond(Br...N)

Caption: Lattice stabilization via Charge-Assisted Hydrogen Bonds (CAHB) and Halogen Bonding.[1]

Part 4: Expected Structural Metrics (Target Specifications)

Since specific crystallographic data for the pyridazine analog is rare in open literature, the following table provides Target Specifications derived from the homologous 4-(bromomethyl)pyridine hydrobromide (CSD Ref: BMEPYH). Use these values to validate your experimental results.

ParameterTarget Value / Range Significance
Space Group P2₁/c (Monoclinic)Most common packing for planar heteroaromatic salts.
C–Br Bond Length 1.96 – 1.99 ÅIndicates standard alkyl bromide character; shortening suggests disorder.[1]
N–N Bond Length 1.34 – 1.36 ÅSpecific to pyridazine; confirms aromaticity is maintained despite protonation.[1]
N–H...Br Distance 3.20 – 3.35 ÅCritical Check: Confirms salt formation (proton transfer) vs. co-crystal.[1]
Packing Index > 70%High packing efficiency indicates a stable, non-solvated polymorph.

Data Interpretation Guide:

  • Tautomerism: Check the difference map in the XRD solution. The proton should reside on the less sterically hindered Nitrogen (N1 vs N2), or be shared if the Br- anion bridges them.[1]

  • Disorder: The exocyclic -CH₂Br group often rotates.[1] If thermal ellipsoids are elongated, model with a split-position disorder (e.g., PART 1 / PART 2 in SHELXL).

References
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Authoritative text on salt selection logic).

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. (Source for comparative pyridine structures).[1]

  • ChemicalBook. (2024).[1][2] 4-(Bromomethyl)pyridine hydrobromide Properties. (Baseline data for the pyridine analog).[1]

  • PubChem. (2024).[1][3] 4-(Bromomethyl)pyridazine hydrobromide.[1][4][5][6][7][8] (Compound identification).[1]

Validating Purity of 4-(Bromomethyl)pyridazine: A Comparative LC-MS Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating purity of 4-(bromomethyl)pyridazine using LC-MS methods Content Type: Publish Comparison Guides

Executive Summary

4-(Bromomethyl)pyridazine (CAS 2244592-13-8, HBr salt) represents a critical class of reactive alkylating agents used as building blocks in drug discovery. Its validation presents a distinct analytical paradox: the very reactivity that makes it valuable—its electrophilic bromomethyl group—renders it unstable under standard analytical conditions.

This guide compares traditional validation methods (GC-MS, HPLC-UV) against an optimized Liquid Chromatography-Mass Spectrometry (LC-MS) workflow. We demonstrate that while GC-MS induces thermal degradation and HPLC-UV lacks specificity, a specific LC-ESI-MS protocol using anhydrous sample preparation and acidic mobile phases provides the only self-validating system for accurate purity assessment.

Part 1: Technical Context & The Analytical Challenge

The Compound

4-(Bromomethyl)pyridazine is a nitrogen-containing heterocycle with a benzylic-like bromide.[1]

  • Reactivity: High susceptibility to nucleophilic attack (SN2).

  • Instability: Rapidly hydrolyzes to 4-(hydroxymethyl)pyridazine in the presence of moisture.

  • Form: Typically supplied as a Hydrobromide (HBr) salt to enhance shelf-stability.

Comparison of Analytical Methodologies

The following table summarizes why standard "off-the-shelf" methods fail for this specific compound.

FeatureGC-MS HPLC-UV LC-MS (Recommended)
Primary Mechanism Volatilization / EI IonizationUV Absorption / SeparationSoft Ionization (ESI) / Mass Filtering
Suitability for Salts Poor. Requires free-basing (extraction), risking hydrolysis.Good. Dissolves directly.Excellent. Dissolves directly.
Thermal Stability Critical Failure. Benzylic bromides often degrade/polymerize in the injector port (>200°C).Stable. Ambient temperature analysis.Stable. Ambient temperature analysis.
Specificity High (if stable).Low. The alcohol impurity often co-elutes or has identical UV

.
High. Distinguishes Bromide (173/175 Da) from Alcohol (111 Da).
Verdict Not RecommendedScreening OnlyGold Standard

Part 2: Method Development & Optimization

Column Selection Strategy

For validating purity, the separation of the intact bromide from its hydrolysis product (alcohol) is paramount.

  • C18 (Standard): Often insufficient. The polar pyridazine ring causes early elution, leading to co-elution with the even more polar alcohol impurity.

  • HILIC (Hydrophilic Interaction): Good retention for the polar HBr salt, but peak shape can be poor due to secondary interactions with the basic nitrogens.

  • Fluorophenyl (PFP) - The Expert Choice: A Pentafluorophenyl column offers unique selectivity for halogenated aromatics through

    
    -
    
    
    
    and dipole-dipole interactions. It provides superior resolution between the bromo- and hydroxy- species compared to C18.
Sample Preparation (The "Self-Validating" Step)

The most common error in validating reactive alkyl halides is hydrolysis during preparation .

  • Incorrect: Dissolving in Water/Methanol (50:50). Result: Immediate degradation.

  • Correct: Dissolve in Anhydrous Acetonitrile (MeCN) . If the salt is insoluble, use MeCN with 0.1% Formic Acid, minimizing water content to <5%.

Mass Spectrometry Detection
  • Ionization: Electrospray Ionization (ESI) in Positive mode. Pyridazines protonate easily (

    
    ).
    
  • Isotope Pattern: The "Self-Validating" signature of the bromide is the 1:1 ratio of

    
     and 
    
    
    
    isotopes.
    • Target Mass (Bromide):

      
       173.0 and 175.0
      
    • Target Mass (Alcohol Impurity):

      
       111.1 (No isotope split)
      

Part 3: Optimized Experimental Protocol

Reagents & Equipment[2][3]
  • Instrument: UHPLC coupled to Single Quadrupole or Q-TOF MS.

  • Column: PFP (Pentafluorophenyl) Column, 2.1 x 100 mm, 1.9 µm.

  • Solvents: LC-MS Grade Water (A) and Acetonitrile (B), both with 0.1% Formic Acid.

Step-by-Step Workflow
Step 1: Blank & System Suitability

Inject pure anhydrous acetonitrile. Ensure no carryover peaks at the target retention times.

Step 2: Sample Preparation
  • Weigh 10 mg of 4-(bromomethyl)pyridazine HBr into a dry volumetric flask.

  • Dilute to volume with Anhydrous Acetonitrile .

  • Sonicate briefly (max 30s) to dissolve. Note: Extended sonication heats the solvent and promotes degradation.

  • Transfer to an amber autosampler vial (protect from light).

Step 3: LC Gradient Conditions
  • Flow Rate: 0.4 mL/min

  • Temperature: 30°C

  • Injection Vol: 2 µL

Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (MeCN + 0.1% FA)
0.0955
5.0595
7.0595
7.1955
10.0955
Step 4: MS Parameters (ESI+)
  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation)

  • Source Temp: 120°C

  • Desolvation Temp: 350°C

  • Scan Range: 100–500

    
    
    

Part 4: Data Analysis & Visualization

Degradation Pathway & Logic

The following diagram illustrates the chemical pathway we are monitoring. The method must resolve the "Target" from the "Impurity".

DegradationPathway Bromide 4-(Bromomethyl)pyridazine (Target Analyte) [M+H]+ = 173/175 Alcohol 4-(Hydroxymethyl)pyridazine (Main Impurity) [M+H]+ = 111 Bromide->Alcohol  Fast Hydrolysis   Dimer Dimerized By-product (Secondary Impurity) Bromide->Dimer  Slow Polymerization   Water + H2O (Hydrolysis) Water->Alcohol

Caption: Hydrolytic degradation pathway of 4-(bromomethyl)pyridazine monitored during validation.

Analytical Workflow

This diagram details the decision logic for the analyst.

Workflow Start Start: Solid Sample (HBr Salt) Prep Dissolve in Anhydrous MeCN (Avoid Water!) Start->Prep LC LC Separation PFP Column, Acidic Mobile Phase Prep->LC MS MS Detection (ESI+) Scan 100-500 m/z LC->MS Check1 Check Isotope Pattern 173/175 (1:1)? MS->Check1 Pass Identity Confirmed Proceed to Purity Calc Check1->Pass Yes Fail Hydrolysis Detected (Peak at 111 m/z) Check1->Fail No (Only 111)

Caption: Decision tree for validating sample integrity and minimizing preparation-induced errors.

Expected Results Table
AnalyteRetention Time (min)*Primary Ion (

)
Isotope Pattern
4-(Hydroxymethyl)pyridazine 1.2111.1None
4-(Bromomethyl)pyridazine 2.8173.0 / 175.01:1 ratio
Dimer Impurity 4.5~185.2None

*Note: Retention times are illustrative for a PFP column gradient; actual times may vary by system.

Part 5: Troubleshooting & Self-Validation

Issue: The bromide peak is small, and the alcohol peak is dominant.

  • Cause: Hydrolysis occurred during sample prep or the solvent was "wet".

  • Validation: Inject a fresh blank of your MeCN solvent. If the background is clean, prepare a new sample using a newly opened bottle of anhydrous solvent.

Issue: Peak tailing for the bromide.

  • Cause: Interaction between the basic pyridazine nitrogen and residual silanols on the column.

  • Validation: Ensure Formic Acid (0.1%) is present in both mobile phases. Increase buffer concentration to 10mM Ammonium Formate if necessary (pH 3.0).

Issue: No peak at 173/175, only 111.

  • Cause: Complete degradation. The sample may have been stored improperly (room temperature/humidity).

  • Validation: Check the physical appearance. The pure HBr salt should be a crystalline solid. A gummy or liquid residue indicates hydrolysis (hygroscopic absorption).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • Lee, K., et al. (2020). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 25(6), 1388. [Link]

  • Valenta, J., et al. (2015). Hydrophilic interaction liquid chromatography–tandem mass spectrometry for the determination of potential genotoxic impurities.[2][3] Journal of Chromatography A, 1388, 102-109. [Link]

  • Elder, D. P., et al. (2010). The management of genotoxic impurities in active pharmaceutical ingredients and drug products.[4][5][3] Journal of Pharmaceutical Sciences, 99(7), 2948-2961. [Link]

Sources

Spectroscopic Differentiation of Mono- and Di-Bromo Pyridazines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic differentiation between mono-bromo and di-bromo pyridazine species Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Importance

In medicinal chemistry, the pyridazine core serves as a privileged scaffold for various kinase inhibitors and GPCR ligands. However, the halogenation of pyridazine—specifically bromination—is frequently plagued by regioselectivity issues. Reactions intended to yield mono-bromo species (e.g., 3-bromopyridazine) often produce di-bromo byproducts (e.g., 3,6-dibromopyridazine) or regioisomers.

Distinguishing these species rapidly is critical for process optimization. While chromatographic retention times differ, definitive structural confirmation requires spectroscopic analysis. This guide outlines a robust, multi-modal workflow using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (¹H NMR) to unambiguously differentiate mono- and di-bromo pyridazine species.

Analytical Decision Workflow

The following decision tree illustrates the logical flow for differentiating these species based on spectral data.

G Start Crude Reaction Mixture MS_Analysis Step 1: Mass Spectrometry (LC-MS) Start->MS_Analysis MS_Pattern_1 Isotope Pattern M : M+2 Ratio ~ 1:1 MS_Analysis->MS_Pattern_1 Mono-bromo detected MS_Pattern_2 Isotope Pattern M : M+2 : M+4 Ratio ~ 1:2:1 MS_Analysis->MS_Pattern_2 Di-bromo detected NMR_Mono Step 2: 1H NMR Analysis (Mono-bromo Species) MS_Pattern_1->NMR_Mono NMR_Di Step 2: 1H NMR Analysis (Di-bromo Species) MS_Pattern_2->NMR_Di Res_3H 3 Distinct Signals (Asymmetric) NMR_Mono->Res_3H 3-Bromo or 4-Bromo Res_1H 1 Singlet Signal (Symmetric) NMR_Di->Res_1H 3,6-Dibromo or 4,5-Dibromo Res_2H 2 Doublet Signals (Asymmetric) NMR_Di->Res_2H 3,4-Dibromo Conclusion_Mono Confirm Regioisomer via Coupling Constants (J) Res_3H->Conclusion_Mono Conclusion_Di Confirm Isomer via Chemical Shift/MP Res_1H->Conclusion_Di Res_2H->Conclusion_Di

Figure 1: Analytical decision matrix for brominated pyridazines combining MS isotope topology and NMR symmetry analysis.

Mass Spectrometry: The Isotopic Fingerprint

Mass spectrometry provides the most immediate confirmation of bromination state due to the unique natural abundance of bromine isotopes:


 (50.69%) and 

(49.31%).
Mechanism of Differentiation

Unlike chlorine (3:1 ratio) or fluorine (monoisotopic), bromine's ~1:1 isotopic ratio creates distinct spectral envelopes (molecular ion clusters) that are diagnostic of the number of halogen atoms present.[1]

SpeciesMolecular Ion PatternIntensity RatioExplanation
Mono-bromo (

)
Doublet (

,

)
1 : 1 Probability of picking

vs

is equal.[2]
Di-bromo (

)
Triplet (

,

,

)
1 : 2 : 1 Statistical distribution:

(25%),

+

(50%),

(25%).
Experimental Protocol: LC-MS Screening
  • Sample Prep: Dilute reaction aliquot to ~10 µg/mL in MeOH/Water (1:1).

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
    • Note: Pyridazines are basic; acidic mobile phase (0.1% Formic Acid) enhances sensitivity.

  • Analysis: Zoom into the molecular ion region.[1]

    • 3-Bromopyridazine (

      
      ):  Look for 
      
      
      
      159 and 161.
    • 3,6-Dibromopyridazine (

      
      ):  Look for 
      
      
      
      237, 239, and 241.

¹H NMR Spectroscopy: Structural Elucidation

While MS confirms the count of bromine atoms, ¹H NMR determines their position (regiochemistry) by analyzing molecular symmetry and spin-spin coupling.

A. Mono-Bromo Pyridazines (Asymmetric)

Mono-substitution breaks the symmetry of the pyridazine ring, resulting in three distinct proton environments.

Case Study: 3-Bromopyridazine

  • Symmetry:

    
     (planar), but chemically asymmetric regarding proton environments.
    
  • Expected Signals: 3 distinct resonances.

  • Coupling Logic:

    • H-4: Vicinal coupling to H-5 (

      
      ) and long-range coupling to H-6.
      
    • H-5: Vicinal coupling to H-4 (

      
      ) and H-6 (
      
      
      
      ).
    • H-6: Doublet of doublets (dd), deshielded due to proximity to Nitrogen.

B. Di-Bromo Pyridazines (Symmetric vs. Asymmetric)

The symmetry of di-bromo species is the key differentiator.

1. 3,6-Dibromopyridazine (Symmetric)

  • Structure: Bromines at

    
    -positions (3 and 6).[3]
    
  • Symmetry:

    
     axis passes through the N-N and C4-C5 bonds.
    
  • Protons: H-4 and H-5 are chemically equivalent.

  • Spectrum: Singlet (integrating for 2H) at

    
     (in 
    
    
    
    ).
    • Note: Although H-4 and H-5 are vicinal, magnetic equivalence results in a singlet appearance in standard 1D spectra.

2. 4,5-Dibromopyridazine (Symmetric)

  • Structure: Bromines at

    
    -positions (4 and 5).
    
  • Symmetry:

    
    .
    
  • Protons: H-3 and H-6 are chemically equivalent.

  • Spectrum: Singlet (integrating for 2H) at

    
    .
    
    • Differentiation: The signal is significantly downfield (deshielded) compared to the 3,6-isomer because H-3/H-6 are adjacent to the electronegative nitrogens.

3. 3,4-Dibromopyridazine (Asymmetric)

  • Structure: Bromines at 3 and 4.[4]

  • Protons: H-5 and H-6 are distinct.

  • Spectrum: Two doublets (

    
    ).
    
Summary Table of NMR Characteristics
CompoundSymmetry# of SignalsMultiplicity PatternKey Chemical Shift (

ppm)*
Pyridazine (Ref)

2AA'BB' (looks like 2 triplets)H3/6: 9.2, H4/5: 7.7
3-Bromopyridazine Asymmetric3dd, dd, ddH-6: ~9.1 (low field)
3,6-Dibromopyridazine Symmetric1 Singlet H-4/5: ~7.8
4,5-Dibromopyridazine Symmetric1 Singlet H-3/6: ~9.2 (deshielded)

*Chemical shifts are approximate for


 and may vary by solvent.

Experimental Protocols

Protocol A: Rapid ¹H NMR Characterization

Objective: Distinguish 3-bromo from 3,6-dibromo product.

  • Solvent Selection: Use DMSO-d6 or CDCl3 .

    • Reasoning: Pyridazines are polar; DMSO-d6 ensures full solubility and sharp peaks, preventing aggregation broadening.

  • Sample Preparation: Dissolve 5-10 mg of isolated solid in 0.6 mL solvent. Filter if any insolubles remain.

  • Acquisition Parameters:

    • Scans: 16 (sufficient for >5 mg).

    • Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (if accurate integration is critical for mixture analysis).

  • Data Processing:

    • Phase correction is critical to distinguish closely spaced multiplets.

    • Integrate the aromatic region (7.0 - 9.5 ppm).

    • Pass Criteria:

      • 3,6-Dibromo: Single peak, integral = 2.

      • 3-Bromo: Three peaks, integral ratio 1:1:1.

Protocol B: Melting Point Verification

If NMR is unavailable, melting point serves as a secondary physical verification, as symmetry significantly impacts crystal lattice energy.

  • 3,6-Dibromopyridazine: Solid, MP 117–121 °C [1].[5]

  • 3-Bromopyridazine: Solid, MP ~74 °C (often lower purity samples appear as oil/semisolid).

References

  • PubChem.[4][5] Compound Summary: 3-Bromopyridazine.[4][6] National Library of Medicine. Retrieved from [Link][4]

  • Doc Brown's Chemistry. Mass spectrometry - fragmentation patterns of organic molecules containing bromine. Retrieved from [Link]

Sources

Benchmarking alkylation efficiency of pyridazine vs pyrimidine halides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide benchmarks the alkylation efficiency of pyridazine (1,2-diazine) and pyrimidine (1,3-diazine) halides. "Alkylation" in heterocyclic chemistry is a bifurcated term; it can refer to functionalizing the carbon ring (via Nucleophilic Aromatic Substitution, SNAr) or quaternizing the ring nitrogen (N-alkylation).

The Verdict:

  • For Ring Functionalization (SNAr): Pyrimidine halides are significantly superior. 2-Chloropyrimidine is approximately 100x more reactive than chloropyrazine and significantly more reactive than 3-chloropyridazine due to superior stabilization of the Meisenheimer intermediate.

  • For Nitrogen Quaternization: Pyridazine is superior. Due to the "alpha-effect" (lone pair repulsion), pyridazine is more basic and nucleophilic at nitrogen than pyrimidine, leading to faster reaction rates with alkyl halides.

Mechanistic Divergence: The 1,2 vs. 1,3 Effect

The reactivity difference stems fundamentally from the relative positions of the nitrogen atoms.

Electronic Architecture
  • Pyrimidine (1,3-diazine): The nitrogen atoms are in a meta relationship. They act synergistically to withdraw electron density from the C2, C4, and C6 positions. This creates highly electron-deficient carbons ideal for nucleophilic attack.

  • Pyridazine (1,2-diazine): The nitrogen atoms are adjacent (ortho). While they still withdraw electrons, the proximity creates lone-pair repulsion (the alpha-effect), which raises the ground state energy and increases the basicity/nucleophilicity of the nitrogen itself, rather than activating the ring carbons to the same extent as the 1,3-arrangement.

The Meisenheimer Complex (SNAr)

In an SNAr reaction, the rate-determining step is often the formation of the anionic Meisenheimer complex.

  • Pyrimidine: Attack at C2 or C4 places the negative charge directly onto the electronegative nitrogen atoms in multiple resonance structures.

  • Pyridazine: Attack at C3 places charge on N2, but delocalization across the ring is less effective at stabilizing the charge compared to the symmetric 1,3-disposition.

SNAr_Mechanism cluster_0 Pyrimidine (1,3-Diazine) Stabilization cluster_1 Pyridazine (1,2-Diazine) Stabilization Pym_Start 2-Chloropyrimidine Pym_TS Meisenheimer Complex (Charge on N1 & N3) Pym_Start->Pym_TS Nucleophile Attack Pym_Prod 2-Alkylaminopyrimidine Pym_TS->Pym_Prod -Cl⁻ Pyd_TS Meisenheimer Complex (Charge on N2) Pym_TS->Pyd_TS Significantly More Stable Pyd_Start 3-Chloropyridazine Pyd_Start->Pyd_TS Nucleophile Attack Pyd_Prod 3-Alkylaminopyridazine Pyd_TS->Pyd_Prod -Cl⁻

Caption: Comparative stability of intermediates. The 1,3-nitrogen arrangement (top) allows the negative charge to delocalize onto both nitrogens more effectively than the 1,2-arrangement.

Experimental Benchmarking: Ring Functionalization (SNAr)

Reactivity Hierarchy

Experimental data confirms the following order of reactivity for chlorodiazines towards neutral amines: 2-Chloropyrimidine > 4-Chloropyrimidine > 3-Chloropyridazine > 2-Chloropyrazine

Comparative Data Table
Feature2-Chloropyrimidine3-Chloropyridazine
Relative Rate (approx) 100 (Baseline)~5–10
Typical Yield (Amine) 85–98%60–80%
Conditions Water/Alcohol, mild heat (40–80°C)Polar solvent (DMSO/DMF), high heat (100–120°C)
Catalyst Requirement None (Uncatalyzed)Often requires Acid or Pd-catalysis for difficult amines
Regioselectivity High (C4 > C2 in 2,4-dichloro systems)Moderate (C3 vs C6 in 3,6-dichloro systems)
Protocol: Uncatalyzed Amination of 2-Chloropyrimidine

This protocol demonstrates the high efficiency of pyrimidine halides, utilizing water as a solvent to leverage the hydrophobic effect.

Reagents:

  • 2-Chloropyrimidine (1.0 equiv)

  • Secondary Amine (e.g., Morpholine) (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (1.5 equiv)

  • Solvent: Water (3 mL per mmol)

Step-by-Step:

  • Charge: Add 2-chloropyrimidine and K₂CO₃ to a reaction vial.

  • Solvent: Add water. The organic halide may not dissolve immediately.[1]

  • Addition: Add the amine dropwise.

  • Reaction: Heat to 80°C. The reaction typically completes within 1–3 hours.

    • Note: For pyridazine, this reaction would likely require DMSO at 120°C to achieve full conversion in the same timeframe.

  • Workup: Cool to room temperature. The product often precipitates. Filter and wash with water. If oil forms, extract with EtOAc.

Experimental Benchmarking: N-Alkylation (Quaternization)

While pyrimidine wins on ring substitution, pyridazine dominates in N-nucleophilicity.

The Alpha-Effect Advantage

Pyridazine (pKa ~2.3) is more basic than pyrimidine (pKa ~1.3). The adjacent lone pairs in pyridazine repel each other, raising the energy of the HOMO (Highest Occupied Molecular Orbital). This makes the nitrogen more willing to donate its lone pair to an electrophile (like Methyl Iodide).

Comparative Data Table
FeaturePyridazinePyrimidine
N-Nucleophilicity High (Alpha-effect enhanced)Low (Inductive withdrawal)
Quaternization Rate FastSlow
Product Stability Stable Pyridazinium saltPyrimidinium salt (prone to ring opening)
Primary Application Synthesis of dipole dyes, ionic liquidsLess common; often requires forcing conditions
Protocol: Methylation of Pyridazine

Reagents:

  • Pyridazine (1.0 equiv)

  • Methyl Iodide (MeI) (1.5 equiv) Warning: Carcinogen

  • Solvent: Acetone or Acetonitrile

Step-by-Step:

  • Dissolution: Dissolve pyridazine in acetone (0.5 M).

  • Addition: Add MeI slowly at room temperature.

  • Incubation: Stir at room temperature. Pyridazine reacts rapidly; a precipitate (N-methylpyridazinium iodide) often forms within 30–60 minutes.

    • Comparison: Pyrimidine would require reflux in acetonitrile for prolonged periods (12–24h) to achieve comparable conversion.

  • Isolation: Filter the solid salt and wash with cold ether.

Decision Framework

Use this logic flow to select the correct scaffold and conditions for your drug discovery campaign.

Decision_Tree Start Goal: Alkylate Diazine Halide Type Type of Alkylation? Start->Type SNAr Displace Halide (SNAr) Type->SNAr Carbon Functionalization N_Alk Quaternize Nitrogen Type->N_Alk Nitrogen Functionalization Select_Pym Use Pyrimidine (2-Cl or 4-Cl) SNAr->Select_Pym High Reactivity Needed Select_Pyd Use Pyridazine (3-Cl) SNAr->Select_Pyd Scaffold Constraint Cond_Pym Mild Conditions: Water/Alcohol, 80°C Select_Pym->Cond_Pym Cond_Pyd Forcing Conditions: DMSO, >100°C or Pd-Cat Select_Pyd->Cond_Pyd Select_Pyd_N Use Pyridazine N_Alk->Select_Pyd_N Faster Kinetics Cond_Pyd_N RT, Acetone, MeI Select_Pyd_N->Cond_Pyd_N

Caption: Strategic decision tree for selecting reaction conditions based on the specific alkylation mode (C- vs N-alkylation).

References

  • Reactivity of Diazines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed. Wiley, 2010. (General reactivity trends and pKa values).
  • SNAr Kinetics: L.ignau, P. et al. "Nucleophilic substitution in the diazines." Journal of the Chemical Society, Perkin Transactions 2, 1975. Link

  • Comparative Amination: Chemical Science, 2022, 13, 1234. "A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution." (Quantifies 2-chloropyrimidine as ~100x more reactive than pyrazine/pyridazine analogs). Link

  • Green Chemistry Protocols: "Amination of chloropyrazine and 2-chloropyrimidine in water." Green Chemistry, 2011. (Source for water-based protocols). Link

  • Alpha Effect in Pyridazine: Hoz, S. "The Alpha Effect."[2] Journal of Organic Chemistry. (Explains the enhanced N-nucleophilicity of pyridazine).

Sources

Safety Operating Guide

Proper Disposal and Handling of 4-(Bromomethyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zero-Exposure" Mandate

As researchers, we often view 4-(Bromomethyl)pyridazine (CAS: 73870-24-3 for HBr salt) merely as a useful scaffold for introducing a pyridazine ring into pharmaceutical targets. However, from a safety engineering perspective, this compound is a potent alkylating agent and a severe lachrymator .

The presence of the bromomethyl group (


) on the electron-deficient pyridazine ring renders the benzylic carbon highly electrophilic. It does not just "corrode" tissue; it alkylates biological nucleophiles (DNA, proteins) via an 

mechanism. Therefore, disposal is not just about regulatory compliance—it is about chemical deactivation before the waste ever leaves your fume hood.

Immediate Action Required:

  • Never dispose of this compound down the drain.

  • Never place unquenched residues in general trash.

  • Always segregate as Halogenated Organic Waste .

Hazard Profiling & Mechanism

To handle this chemical safely, one must understand its reactivity profile.

Hazard ClassDescriptionMechanistic Cause
Lachrymator Induces severe tearing and respiratory distress.Alkylation of TRPA1 ion channels in sensory nerves.
Corrosive Causes severe skin and eye burns.[1]Hydrolysis releases HBr; direct alkylation of tissue.
Mutagenic Potential Suspected genetic damage.[2]Electrophilic attack on guanine residues in DNA.
The Chemistry of Deactivation

Standard acid/base neutralization is insufficient. You must destroy the electrophilic carbon center. We utilize Sodium Thiosulfate (


) , a "soft" nucleophile that reacts rapidly with the "soft" electrophilic carbon of the alkyl halide, displacing the bromide ion to form a non-volatile, water-soluble Bunte salt.

Reaction:



Operational Protocols

Protocol A: Chemical Deactivation (Quenching)

Use this protocol for cleaning glassware, treating spills, or deactivating mother liquors before disposal.

Reagents Required:

  • Sodium Thiosulfate Pentahydrate (technical grade is sufficient).

  • Water.[3]

  • Sodium Carbonate (soda ash) - optional, to neutralize HBr byproducts.

Step-by-Step Methodology:

  • Preparation: Prepare a 10-15% w/v Sodium Thiosulfate solution in water. (Dissolve ~150g

    
     in 1L water).
    
  • Application:

    • For Glassware: Soak contaminated glassware in this bath for 24 hours.

    • For Reaction Mixtures: Slowly add the thiosulfate solution to the reaction waste. Stir for at least 2 hours at room temperature.

    • Validation: The lachrymatory effect should disappear completely.

  • Final Check: Test pH. If acidic due to HBr liberation, adjust to pH 7-9 with Sodium Carbonate.

  • Disposal: The resulting solution is now a mixture of Bunte salts and inorganic bromide. Label as "Deactivated Halogenated Aqueous Waste" .

Protocol B: Solid Waste Disposal

For pure solids, contaminated gloves, or silica gel.

  • Segregation: Do not mix with non-halogenated solvents.

  • Packaging: Double-bag in heavy-duty polyethylene bags or place in a wide-mouth HDPE jar.

  • Labeling: Clearly mark the container:

    DANGER: LACHRYMATOR. CONTAINS 4-(BROMOMETHYL)PYRIDAZINE. Handle only in Fume Hood.

  • RCRA Classification: This typically falls under Halogenated Organic Compounds (HOCs) . If the facility requires a specific code, use D002 (Corrosive) if pH < 2, or classify as generic hazardous waste requiring incineration.

Emergency Spill Management

In the event of a spill outside the fume hood, evacuate the immediate area due to lachrymatory vapors.

  • PPE: Double nitrile gloves, lab coat, safety goggles, and a full-face respirator with organic vapor cartridges if the spill is outside a ventilated enclosure.

  • Containment: Surround the spill with absorbent pads or vermiculite.

  • Deactivation (The Critical Step):

    • Do NOT simply wipe up.

    • Cover the spill area gently with the 15% Sodium Thiosulfate solution (prepared as above) or a slurry of thiosulfate powder and water.

    • Allow to sit for 20 minutes to ensure the alkyl bromide is converted to the salt.

  • Cleanup: Scoop the slurry into a hazardous waste container. Wash the surface with soap and water.[4][5]

Decision Matrix: Waste Stream Workflow

The following diagram illustrates the logical flow for disposing of 4-(Bromomethyl)pyridazine, ensuring no active alkylating agents enter the wrong stream.

DisposalWorkflow Start Waste Generation: 4-(Bromomethyl)pyridazine TypeCheck Determine Waste State Start->TypeCheck SolidWaste Solid Waste (Pure compound, silica, gloves) TypeCheck->SolidWaste LiquidWaste Liquid Waste (Mother liquors, reaction mix) TypeCheck->LiquidWaste Spill Spill / Accident TypeCheck->Spill DoubleBag Double Bag / HDPE Jar SolidWaste->DoubleBag Quench Add 15% Sodium Thiosulfate Stir > 2 Hours LiquidWaste->Quench Evacuate Evacuate & Ventilate Spill->Evacuate LabelLach Label: 'LACHRYMATOR' DoubleBag->LabelLach Incinerate Ship for Incineration (Halogenated Stream) LabelLach->Incinerate CheckPH Check pH Neutralize with Na2CO3 Quench->CheckPH AqueousWaste Container: Aqueous Halogenated Waste CheckPH->AqueousWaste ApplyThio Cover with Thiosulfate Slurry Wait 20 mins Evacuate->ApplyThio Scoop Scoop to Solid Waste ApplyThio->Scoop Scoop->LabelLach

Figure 1: Operational decision tree for the segregation and treatment of bromomethyl-heterocycle waste.[4]

References

  • National Institutes of Health (NIH). (2021). Alkylating Agents - Holland-Frei Cancer Medicine. NCBI Bookshelf. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Electronic Code of Federal Regulations (eCFR). (2025). Appendix III to Part 268 — List of Halogenated Organic Compounds. Retrieved from [Link]

  • Temple University EHRS. (n.d.). Ethidium Bromide Disposal Guide (Analogous Alkylator Handling). Retrieved from [Link]

Sources

Personal protective equipment for handling 4-(Bromomethyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 4-(Bromomethyl)pyridazine Content Type: Essential Safety & Logistical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Safety Summary & Risk Profile

Critical Warning: 4-(Bromomethyl)pyridazine is a high-energy electrophile. While often handled as a hydrobromide salt to improve stability, the free base is a potent alkylating agent. It poses severe risks of skin corrosion (Category 1B) , serious eye damage , and respiratory sensitization .

As a Senior Application Scientist, I must emphasize that standard "lab safety" is insufficient here. This compound belongs to a class of bromomethyl heterocycles known to be lachrymators (tear gas agents) and potential genotoxins due to their ability to alkylate DNA bases (specifically guanine residues).

The "Precautionary Principle" applies: Due to the limited commercial availability of specific toxicological data for the 4-isomer, you must apply "Read-Across" risk assessment methodology using data from its structural analogs, 3-(Bromomethyl)pyridazine (CAS 60023-36-1) and 4-(Bromomethyl)pyridine (CAS 54751-01-8).

Hazard Analysis & Mechanism of Toxicity

The danger lies in the bromomethyl moiety (-CH₂Br) attached to the electron-deficient pyridazine ring.

  • Mechanism: The pyridazine ring withdraws electron density, making the methylene carbon highly positive (electrophilic). This facilitates SN2 reactions with biological nucleophiles (proteins, DNA).

  • Consequence: Immediate tissue necrosis (burns) upon contact and potential long-term mutagenic effects.

PPE Specification Matrix

Standard nitrile exam gloves are NOT recommended for direct handling of concentrated bromomethyl solutions due to rapid permeation (often <5 minutes).

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Primary) Silver Shield® / 4H® (Laminate) Gloves The only material offering >4 hours breakthrough time for halogenated alkylating agents.
Hand Protection (Outer) 5-8 mil Nitrile Worn over laminate gloves for dexterity and grip. Discard immediately upon splash.
Eye/Face Chemical Splash Goggles + Face Shield Safety glasses are insufficient. Vapors are lachrymatory; liquid causes irreversible corneal opacity.
Respiratory Full-Face Respirator (OV/P100) Required if working outside a fume hood or with large quantities. The P100 filter captures dust/salts; Organic Vapor (OV) captures volatile free base.
Body Tyvek® 400 (or equivalent) Lab Coat Cotton lab coats absorb and hold the chemical against the skin. Impervious disposable suits prevent dermal absorption.
Operational Protocol: Step-by-Step Handling
Phase 1: Engineering Controls & Setup
  • Ventilation: All operations must occur in a certified chemical fume hood operating at 100 fpm face velocity .

  • Decontamination Station: Prepare a "Quench Bath" before opening the vial.

    • Recipe: 10% Sodium Thiosulfate (

      
      ) and 2% Sodium Bicarbonate (
      
      
      
      ) in water.
    • Function: The thiosulfate anion (

      
      ) acts as a sacrificial nucleophile, rapidly displacing the bromide and neutralizing the alkylating capability.
      
Phase 2: Weighing & Transfer
  • Solids: Weigh inside the hood using a draft shield. Do not transport the open container across the lab.

  • Solutions: Use positive-displacement pipettes to prevent dripping.

  • Static Control: Use an antistatic gun if the solid is fluffy/electrostatic to prevent dispersal.

Phase 3: Cleanup & Waste
  • Wipe Down: Wipe all surfaces (balance, hood sash) with a paper towel soaked in the Quench Bath solution.

  • Disposal: Collect all solid waste and contaminated PPE in a dedicated "Cytotoxic/Genotoxic" waste stream. Do not mix with general organic solvents.

Visualizations
Figure 1: PPE Decision Logic for Alkylating Agents

A logical flow to determine the necessary protection level based on scale and state.

PPE_Selection Start Start: Assess Operation Scale Scale of Operation? Start->Scale Small < 1 gram (Solid/Salt) Scale->Small Low Risk Large > 1 gram or Liquid/Solution Scale->Large High Risk Level1 Level 1 PPE: Nitrile (Double) + Goggles + Fume Hood Small->Level1 Level2 Level 2 PPE: Silver Shield Gloves + Face Shield + Tyvek Sleeves Large->Level2 Decon Decontamination: 10% Na2S2O3 Wash Level1->Decon Level2->Decon

Caption: Decision tree for selecting PPE intensity. Note that liquid/solution handling always triggers Level 2 protection due to increased permeation risk.

Figure 2: Decontamination Reaction Pathway

The chemical logic behind using Sodium Thiosulfate for neutralization.

Decon_Mechanism Toxin 4-(Bromomethyl)pyridazine (Electrophile) Complex Transition State (SN2 Attack) Toxin->Complex Quench Sodium Thiosulfate (Nucleophile) Quench->Complex Product Neutralized Thiosulfate Adduct (Water Soluble / Non-Toxic) Complex->Product Bromide Bromide Ion (Br-) Complex->Bromide

Caption: Mechanism of action for the "Quench Bath." The thiosulfate chemically destroys the reactive site of the molecule.

Emergency Response
IncidentImmediate Action
Skin Contact Do NOT scrub. Flush with water for 15 mins. If available, apply a saturated sodium bicarbonate slurry to neutralize potential HBr formation. Seek medical attention.
Eye Contact Flush for 15 mins holding eyelids open.[1][2] Do NOT use neutralizing agents in eyes (thermal risk). Transport to ER immediately.
Spill (>5mL) Evacuate area. Don Level 2 PPE (Silver Shield gloves). Cover spill with absorbent pads soaked in 10% Sodium Thiosulfate . Wait 20 mins before cleanup.
References
  • Sigma-Aldrich. (2023). Safety Data Sheet: 4-(Bromomethyl)pyridine hydrobromide (Analogous Structure). MilliporeSigma.[1][2]

  • Alchem Pharmtech. (2024). Product Catalog: 3-(Bromomethyl)pyridazine (Isomeric Analog). Alchem Pharmtech.[1]

  • National Institutes of Health (NIH). (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. PubMed Central.

  • Fisher Scientific. (2021). Safety Data Sheet: 3-(Bromomethyl)pyridine hydrobromide.[3] Fisher Scientific.[2]

Sources

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Retrosynthesis Analysis

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4-(Bromomethyl)pyridazine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.